molecular formula C18H36O4S B12948794 Oleyl sulfate CAS No. 7747-53-7

Oleyl sulfate

Cat. No.: B12948794
CAS No.: 7747-53-7
M. Wt: 348.5 g/mol
InChI Key: ZUBJEHHGZYTRPH-KTKRTIGZSA-N
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Description

Oleyl sulfate, a surfactant with the molecular formula C18H36O4S , is valued in materials science for its role in synthesizing advanced nanomaterials. Its primary research application is acting as an ionic surfactant template to control the crystallization and growth of two-dimensional (2D) metal oxide nanosheets . In one documented methodology, its sodium salt (Sodium this compound) is used in a surfactant-assisted ion-layer epitaxy (SA-ILE) process. The sulfate group electrostatically attracts metal cations like Zn²⁺ or Co²⁺, confining the initial nucleation and enabling the formation of large-area, ultrathin nanostructures at the water-air interface . This mechanism has been successfully demonstrated in the wafer-scale synthesis of uniform ZnO and CoO nanosheets, which are critical for developments in electronics and optoelectronics . The compound is part of a broader family of sulfate surfactants known for their cleansing and emulsifying properties . Researchers can leverage this compound as a tool to achieve precise control over nucleation sites and manage growth kinetics in the bottom-up synthesis of novel 2D materials from non-layered crystals. The CAS Number for the this compound moiety is 7747-53-7 . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use .

Properties

CAS No.

7747-53-7

Molecular Formula

C18H36O4S

Molecular Weight

348.5 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] hydrogen sulfate

InChI

InChI=1S/C18H36O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h9-10H,2-8,11-18H2,1H3,(H,19,20,21)/b10-9-

InChI Key

ZUBJEHHGZYTRPH-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Oleyl Sulfate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of oleyl sulfate (B86663), with a primary focus on its sodium salt, sodium oleyl sulfate (SOS). An anionic surfactant with significant utility in various research and development sectors, understanding its fundamental characteristics is paramount for its effective application. This document details its properties, experimental protocols for their determination, and its roles in drug delivery and nanoparticle formulation.

Core Physicochemical Properties

This compound's amphiphilic nature, stemming from a long, unsaturated oleyl hydrocarbon tail and a polar sulfate head group, dictates its behavior in aqueous solutions and at interfaces. The presence of a cis-double bond in the C18 oleyl chain introduces a kink, which sterically hinders dense packing and influences its aggregation behavior, distinguishing it from its saturated counterparts like sodium stearyl sulfate.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its sodium salt.

Table 1: General Physicochemical Properties of this compound and Sodium this compound

PropertyThis compoundSodium this compound
Molecular Formula C₁₈H₃₆O₄SC₁₈H₃₅NaO₄S
Molecular Weight 348.5 g/mol 370.5 g/mol
Synonyms Ditalan ots, 9-Octadecenyl sulfate, Oleyl hydrogen sulfateOleyl sodium sulfate, Sodium (Z)-octadec-9-enyl sulfate
Charge AnionicAnionic

Table 2: Micellar and Interfacial Properties of Sodium this compound

PropertyValueConditions
Critical Micelle Concentration (CMC) 0.028 mmol/LHigh-purity (SOS-95) in water at 25°C
Surface Tension at CMC (γcmc) 31.96 mN/mHigh-purity (SOS-95) in water at 25°C
Krafft Point Not explicitly defined, but above room temperature for similar long-chain sulfatesIn aqueous solution

Key Physicochemical Concepts

Critical Micelle Concentration (CMC)

The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This is a critical parameter as many of the functional properties of surfactants, such as solubilization and detergency, are most effective at or above the CMC. For sodium this compound, the presence of the double bond in its hydrophobic tail leads to a lower CMC compared to its saturated analogue, sodium stearyl sulfate, indicating a greater efficiency in micelle formation.

Krafft Point

The Krafft point (or Krafft temperature) is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration. Below the Krafft point, the surfactant's solubility is low, and it exists primarily in a crystalline or hydrated form. Above this temperature, the solubility increases significantly due to the formation of micelles. For long-chain sulfates like sodium this compound, the Krafft point is typically above room temperature. This is an important consideration for its dissolution and application, as solutions may need to be warmed to achieve complete solubility and functionality.

Solubility

The solubility of sodium this compound in aqueous solutions is highly dependent on temperature, especially in relation to its Krafft point. To enhance its solubility, particularly at temperatures below the Krafft point, co-solvents such as ethanol (B145695) can be utilized. The pH of the solution can also influence solubility; in acidic conditions, the sulfate head group may become protonated, reducing its solubility.

Research Applications

The unique physicochemical properties of this compound make it a valuable tool in various research applications, most notably in drug delivery and material science.

Drug Delivery and Nanoparticle Formulation

Sodium this compound is employed as a stabilizer in the formulation of nanoparticulate drug delivery systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles. Its amphiphilic nature allows it to adsorb to the surface of these nanoparticles, providing electrostatic repulsion that prevents aggregation and enhances the stability of the colloidal dispersion. The concentration of sodium this compound can be modulated to control the final particle size and surface charge (zeta potential) of the nanoparticles, which are critical parameters for their in vivo performance.

Emulsion Polymerization

In emulsion polymerization, sodium this compound acts as an emulsifier, facilitating the formation and stabilization of polymer nanoparticles. It lowers the interfacial tension between the water-insoluble monomer and the aqueous phase, enabling the creation of a stable monomer emulsion. Above its CMC, it forms micelles that serve as loci for particle nucleation. The choice and concentration of sodium this compound can significantly impact the particle size, size distribution, and overall stability of the resulting latex.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of an ionic surfactant like sodium this compound can be determined by monitoring a physical property of the solution as a function of surfactant concentration. A distinct break in the plotted data indicates the onset of micelle formation.

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are larger and less mobile than the individual ions, and they bind some of the counter-ions.

Methodology:

  • Prepare a stock solution of sodium this compound in deionized water at a concentration significantly above the expected CMC.

  • Make a series of dilutions from the stock solution.

  • Measure the conductivity of each solution at a constant temperature.

  • Plot the specific conductivity against the surfactant concentration.

  • The CMC is determined from the intersection of the two linear portions of the graph.

CMC_Conductivity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (> expected CMC) prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_conductivity Measure Conductivity (Constant Temperature) prep_dilutions->measure_conductivity plot_data Plot Conductivity vs. Concentration measure_conductivity->plot_data determine_cmc Determine CMC at Intersection of Linear Fits plot_data->determine_cmc

CMC Determination by Conductivity.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Above the CMC, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.

Methodology:

  • Prepare a series of sodium this compound solutions of varying concentrations.

  • Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plot shows a sharp break and begins to level off.

CMC_SurfaceTension_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Solutions (Varying Concentrations) measure_st Measure Surface Tension (Constant Temperature) prep_solutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at Inflection Point plot_data->determine_cmc

CMC Determination by Surface Tensiometry.
Determination of the Krafft Point

Principle: The Krafft point is identified by observing the temperature at which a cloudy surfactant dispersion becomes a clear solution upon heating. This transition corresponds to a sharp increase in solubility as micelles begin to form.

Methodology:

  • Prepare a dispersion of sodium this compound in deionized water at a concentration above its solubility at room temperature (e.g., 1 wt%). The solution will appear cloudy.

  • Slowly heat the dispersion in a temperature-controlled water bath with gentle stirring.

  • Visually monitor the solution for clarity.

  • The Krafft point is the temperature at which the solution becomes completely clear.

KrafftPoint_Workflow cluster_prep Preparation cluster_heating Heating & Observation cluster_determination Determination prep_dispersion Prepare Cloudy Dispersion (e.g., 1 wt% SOS in water) heat_solution Slowly Heat with Stirring prep_dispersion->heat_solution observe_clarity Monitor for Clarity heat_solution->observe_clarity record_temp Record Temperature of Complete Clarification observe_clarity->record_temp

Workflow for Krafft Point Determination.
Preparation of Solid Lipid Nanoparticles (SLNs)

Principle: This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, where sodium this compound serves as a stabilizer.

Methodology:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. If applicable, dissolve the lipophilic drug in the molten lipid.

  • Aqueous Phase Preparation: Dissolve sodium this compound in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Sonicate the coarse emulsion using a probe sonicator to reduce the droplet size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.

SLN_Preparation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_finalization Final Steps prep_lipid Melt Solid Lipid (Add Drug if Lipophilic) homogenize High-Speed Homogenization prep_lipid->homogenize prep_aqueous Dissolve SOS in Water (Heat to Same Temp) prep_aqueous->homogenize sonicate Probe Sonication homogenize->sonicate cool Cool in Ice Bath to Solidify sonicate->cool characterize Characterize Particle Size, PDI, and Zeta Potential cool->characterize

Solid Lipid Nanoparticle (SLN) Preparation.

Interaction with Biological Systems and Signaling Pathways

While extensive research exists on the cellular effects of anionic surfactants like sodium lauryl sulfate (SLS), specific data on the direct interaction of this compound with intracellular signaling pathways is limited. Studies on SLS have shown that it can interact with cell membranes, leading to increased membrane fluidity. This interaction can trigger a cascade of events, including an influx of intracellular calcium, which in turn can activate various signaling molecules and lead to the production of reactive oxygen species (ROS) and the secretion of inflammatory mediators.

Given the structural similarity, it can be hypothesized that this compound may also interact with cell membranes, potentially influencing membrane protein function and lipid-mediated signaling. However, the presence of the unsaturated bond in the oleyl chain may modulate the nature and extent of these interactions compared to saturated surfactants. Further research is required to elucidate the specific effects of this compound on cellular signaling pathways.

Surfactant_Cell_Interaction cluster_surfactant Anionic Surfactant (e.g., this compound) cluster_membrane Cell Membrane cluster_cellular_response Potential Cellular Responses surfactant This compound membrane Plasma Membrane Interaction surfactant->membrane Perturbation ca_influx Increased Intracellular Ca²⁺ membrane->ca_influx Increased Permeability ros ROS Production ca_influx->ros inflammation Inflammatory Mediator Release ca_influx->inflammation

Hypothesized Surfactant-Cell Interaction.

Conclusion

This compound is a versatile anionic surfactant with well-defined physicochemical properties that make it suitable for a range of research applications, particularly in the formulation of drug delivery systems and polymer nanoparticles. Its unique structural feature, the cis-double bond in its hydrophobic tail, governs its interfacial and aggregation behavior. A thorough understanding and characterization of its CMC and Krafft point are essential for its optimal use. While its direct impact on specific cellular signaling pathways remains an area for future investigation, its utility in formulating advanced materials for biomedical applications is well-established.

Synthesis and Characterization of Sodium Oleyl Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium oleyl sulfate (B86663), an anionic surfactant with significant applications in pharmaceuticals, cosmetics, and research.[1][2] This document details the chemical pathways, experimental protocols, and analytical techniques required for the successful laboratory-scale production and validation of this compound. Emphasis is placed on methods that ensure high purity and preserve the crucial unsaturation in the oleyl chain.[1]

Synthesis of Sodium Oleyl Sulfate

The synthesis of sodium this compound is primarily achieved through the sulfation of oleyl alcohol.[1] The choice of sulfating agent is critical to the outcome of the reaction, particularly concerning the preservation of the carbon-carbon double bond in the oleyl group.[1][3] Common sulfating agents include sulfur trioxide complexes, chlorosulfonic acid, and sulfamic acid.[1] The use of sulfamic acid is often preferred as it allows for a high retention rate of the double bond.[1][4]

The synthesis process can be broadly divided into two main stages:

  • Sulfation: Oleyl alcohol is reacted with a sulfating agent to form oleyl hydrogen sulfate.

  • Neutralization: The resulting oleyl hydrogen sulfate is neutralized with a sodium base, typically sodium hydroxide (B78521), to yield sodium this compound.[1]

Chemical Reaction Pathway

The following diagram illustrates the reaction pathway for the synthesis of sodium this compound using oleyl alcohol and sulfamic acid.

G Oleyl_Alcohol Oleyl Alcohol (C18H36O) Oleyl_Hydrogen_Sulfate Oleyl Hydrogen Sulfate (C18H36O4S) Oleyl_Alcohol->Oleyl_Hydrogen_Sulfate + Sulfamic_Acid Sulfamic Acid (H3NSO3) Sulfamic_Acid->Oleyl_Hydrogen_Sulfate Ammonium_Bisulfate Ammonium Bisulfate (NH4HSO4) Sodium_Oleyl_Sulfate Sodium this compound (C18H35NaO4S) Oleyl_Hydrogen_Sulfate->Sodium_Oleyl_Sulfate + Sodium_Hydroxide Sodium Hydroxide (NaOH) Sodium_Hydroxide->Sodium_Oleyl_Sulfate Water Water (H2O)

Caption: Chemical reaction for the synthesis of sodium this compound.
Experimental Protocol: Synthesis via Sulfamic Acid

This protocol details a laboratory procedure for synthesizing sodium this compound with a high retention of the double bond.[1]

Materials and Equipment:

  • Reactants: Oleyl alcohol (reagent grade), Sulfamic acid (99%), Sodium hydroxide (50% solution), Urea (B33335) (optional catalyst), Absolute ethanol (B145695), Chloroform (B151607).[1]

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, dropping funnel, thermometer, pH meter or pH paper, rotary evaporator, Buchner funnel and flask.[1]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine oleyl alcohol and sulfamic acid. A recommended molar ratio is 1:1.05 to 1:1.2 of oleyl alcohol to sulfamic acid.[1] A catalytic amount of urea (e.g., 0.05 molar equivalents) can be added to accelerate the reaction.[1]

  • Sulfation: Heat the mixture to 90-100°C with continuous stirring for 2-4 hours.[1]

  • Neutralization: After cooling the reaction mixture, slowly add sodium hydroxide solution while monitoring the pH. Continue addition until the pH is stable between 7.0 and 8.5. This reaction is exothermic and requires careful control.[1]

  • Isolation of Crude Product: Remove water from the mixture using a rotary evaporator to obtain the crude sodium this compound, which will also contain inorganic salts.[1]

  • Purification:

    • Dissolve the crude solid in a minimal amount of a warm 70:30 (v/v) ethanol-water mixture.[1]

    • Cool the solution to 0-5°C for several hours to precipitate the less soluble inorganic salts.[1]

    • Filter the cold solution using a Buchner funnel to remove the precipitated salts.[1]

    • Concentrate the filtrate using a rotary evaporator to remove the solvents. The resulting solid is the purified sodium this compound.[1]

    • Further washing with cold absolute ethanol or chloroform can be performed to remove residual impurities.[1]

  • Drying: Dry the final product under vacuum to a constant weight.[3]

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of sodium this compound.

G start Start reactants Combine Oleyl Alcohol, Sulfamic Acid, and Urea start->reactants sulfation Heat to 90-100°C (2-4 hours) reactants->sulfation neutralization Cool and Neutralize with NaOH to pH 7.0-8.5 sulfation->neutralization isolation Isolate Crude Product (Rotary Evaporation) neutralization->isolation purification Purification isolation->purification dissolve Dissolve in warm Ethanol/Water purification->dissolve precipitate Cool to 0-5°C to precipitate salts dissolve->precipitate filter Filter to remove inorganic salts precipitate->filter concentrate Concentrate filtrate (Rotary Evaporation) filter->concentrate dry Dry under vacuum concentrate->dry end End dry->end

Caption: Experimental workflow for sodium this compound synthesis.

Characterization of Sodium this compound

To confirm the identity, purity, and structural integrity of the synthesized sodium this compound, a combination of analytical techniques is employed.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2]

Experimental Protocol:

  • Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the dried sodium this compound powder (5-10 mg) is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32[2]

Expected Data: The FTIR spectrum should display characteristic absorption peaks corresponding to the key functional groups in sodium this compound.

Functional GroupBondCharacteristic Peak (cm⁻¹)
Sulfate GroupS=O stretching~1220-1250
Sulfate GroupS-O stretching~1060-1080
AlkeneC=C stretching~1650

(Data sourced from BenchChem Application Note)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the retention of the double bond.[1]

Expected Data: The ¹H NMR spectrum will show characteristic signals for the different protons in the sodium this compound molecule.

Proton TypeChemical Shift (ppm)
Vinyl Protons (-CH=CH-)~5.3-5.4
Methylene Protons adjacent to Sulfate (-CH₂-O-SO₃)~4.0-4.2

(Data sourced from BenchChem Technical Guide)[1]

Purity Assessment

The purity of the synthesized sodium this compound is a critical parameter. Impurities can include unreacted oleyl alcohol and inorganic salts from the synthesis process.[5]

Elemental Analysis (CHNS): This technique is used to verify the empirical formula of the compound by comparing the experimental elemental percentages to the theoretical values.[5] A deviation of less than 0.4% is generally considered acceptable for a pure compound.[5]

ElementTheoretical Percentage
Carbon58.35%
Hydrogen9.52%
Sulfur8.65%
Sodium6.21%
Oxygen17.27%

(Data sourced from BenchChem Purity Validation Guide)[5]

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying organic impurities, particularly unreacted oleyl alcohol.[5]

Experimental Protocol (for unreacted oleyl alcohol):

  • Column: C18 reverse-phase column.[5]

  • Mobile Phase: A suitable mixture, such as acetonitrile (B52724) and water.

  • Detection: UV detector.

  • Quantification: A calibration curve is constructed using oleyl alcohol standards to determine the concentration of any unreacted starting material in the sample.[5][6]

Quantitative Summary

The following tables summarize the key quantitative data for a typical laboratory-scale synthesis and characterization of sodium this compound.

Table 1: Synthesis Parameters and Yield

ParameterValueNotes
Reactants
Oleyl Alcohol (MW: 268.49 g/mol )26.85 g (0.1 mol)
Sulfamic Acid (MW: 97.09 g/mol )11.65 g (0.12 mol)A 1.2 molar excess is used to drive the reaction to completion.[1]
Sodium Hydroxide (MW: 40.00 g/mol )~4.8 g (0.12 mol)Amount required for neutralization.[1]
Reaction Conditions
Temperature90-100°C[1]
Reaction Time2-4 hours[1]
Product
Sodium this compound (MW: 370.53 g/mol )[7]
Theoretical Yield37.05 g
Typical Actual Yield~33.3 g (90%)Yield can vary based on conditions and purification efficiency.[1]

Table 2: Purity and Characterization Data

ParameterValueMethod/Notes
Double Bond Retention> 95%Achievable with the sulfamic acid method.[1]
Final Purity> 95%After purification.[1]
FTIR Characteristic Peaks (cm⁻¹)
S=O stretching~1220-1250[1]
S-O stretching~1060-1080[1]
C=C stretching~1650[1]
¹H NMR Chemical Shifts (ppm)
Vinyl Protons~5.3-5.4[1]
Methylene Protons (-CH₂-O-)~4.0-4.2[1]
Elemental Analysis Theoretical values for C₁₈H₃₅NaO₄S.[5]
Carbon58.35%
Hydrogen9.52%
Sulfur8.65%

References

Mechanism of Action of Oleyl Sulfate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleyl sulfate (B86663), an anionic surfactant, exhibits a multifaceted mechanism of action within biological systems. Its primary and most well-characterized effect is the potent allosteric inhibition of lipoxygenase enzymes, key players in inflammatory pathways. Beyond this, its surfactant properties drive interactions with cellular membranes, leading to alterations in membrane fluidity and subsequent modulation of downstream signaling cascades, including those involving protein kinase C (PKC), phospholipases, and calcium signaling. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of oleyl sulfate, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism: Allosteric Inhibition of Lipoxygenase

This compound acts as a potent inhibitor of soybean lipoxygenase-1 (SLO-1) and human 15-lipoxygenase (15-HLO), enzymes critically involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation.[1][2][3][4] This inhibition is not competitive with the substrate but occurs through binding to an allosteric site on the enzyme.[1][5] This interaction induces a conformational change that modulates the enzyme's catalytic activity.

Quantitative Inhibition Data

The inhibitory effects of this compound on lipoxygenase have been quantified through steady-state kinetic studies. The key parameters are summarized in the table below.

Enzyme TargetParameterValueReference
Soybean Lipoxygenase-1 (SLO-1)Ki (Inhibition Constant)0.7 ± 0.3 µM[1][2][3]
KD (Dissociation Constant)0.6 ± 0.2 µM[1][2][4]
α (Change in Kmapp)4.6 ± 0.5[1][2][3]
β (Change in kcat)0.85 ± 0.1[1][2][3]
Human 15-Lipoxygenase (15-HLO)KD (Dissociation Constant)0.4 ± 0.05 µM[1][2][4]

Interpretation of Data:

  • The low Ki and KD values indicate a high binding affinity of this compound to the allosteric site of both enzymes.[1][2][3][4]

  • For SLO-1, the α value greater than 1 signifies that the binding of this compound increases the apparent Michaelis constant (Kmapp), making it more difficult for the substrate to bind.[1][2][3]

  • The β value of less than 1 for SLO-1 indicates that this compound binding also leads to a slight decrease in the catalytic turnover rate (kcat).[1][2][3]

  • This combination of effects classifies the inhibition of SLO-1 by this compound as a form of hyperbolic mixed-type inhibition.[1][2][3]

Signaling Pathway Diagram: Allosteric Inhibition of Lipoxygenase

Lipoxygenase_Inhibition cluster_enzyme Lipoxygenase (LOX) cluster_molecules Molecules Enzyme LOX ActiveSite Active Site Product Leukotrienes (Pro-inflammatory) ActiveSite->Product Catalyzes AllostericSite Allosteric Site AllostericSite->ActiveSite Induces Conformational Change (Reduces Substrate Affinity) Substrate Arachidonic Acid (Substrate) Substrate->ActiveSite Binds OleylSulfate This compound (Inhibitor) OleylSulfate->AllostericSite Binds

Allosteric inhibition of lipoxygenase by this compound.
Experimental Protocol: Steady-State Kinetics of Lipoxygenase Inhibition

This protocol outlines the determination of kinetic parameters for the inhibition of lipoxygenase by this compound.

Materials:

  • Soybean Lipoxygenase-1 (SLO-1) or Human 15-Lipoxygenase (15-HLO)

  • Linoleic acid or Arachidonic acid (substrate)

  • This compound

  • Boric acid buffer (0.2 M, pH 9.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the lipoxygenase enzyme in the borate (B1201080) buffer.

    • Prepare a stock solution of the substrate (linoleic acid or arachidonic acid) in ethanol.

    • Prepare various concentrations of this compound in the appropriate solvent.

  • Assay:

    • In a quartz cuvette, mix the borate buffer, a fixed concentration of the enzyme, and varying concentrations of this compound.

    • Incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to the cuvette.

    • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[6]

  • Data Analysis:

    • Determine the initial reaction velocities (v0) from the linear portion of the absorbance versus time plots.

    • Plot 1/v0 versus 1/[Substrate] (Lineweaver-Burk plot) for each concentration of this compound.

    • Analyze the resulting plots to determine the type of inhibition and calculate the kinetic parameters (Ki, α, and β) using appropriate enzyme kinetic software.[7][8][9]

Interaction with Cellular Membranes and Downstream Signaling

As an anionic surfactant, this compound is expected to interact with the phospholipid bilayer of cell membranes, a phenomenon observed with structurally similar molecules like sodium lauryl sulfate (SLS).[10][11] This interaction can lead to a cascade of intracellular events.

Membrane Perturbation and Increased Fluidity

The amphipathic nature of this compound, with its polar sulfate head and nonpolar oleyl tail, facilitates its insertion into the lipid bilayer. This insertion can disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity.

Inferred Downstream Signaling Pathways

The perturbation of the cell membrane and increased fluidity can trigger several downstream signaling events:

  • Calcium Influx: Increased membrane fluidity can alter the function of embedded ion channels or create transient pores, leading to an influx of extracellular calcium (Ca2+) into the cytoplasm.[12][13]

  • Protein Kinase C (PKC) Activation: The influx of Ca2+, along with the potential for this compound to mimic endogenous lipid second messengers, can lead to the activation of certain isoforms of Protein Kinase C (PKC), a key regulator of numerous cellular processes.[14][15]

  • Phospholipase Activation: The changes in the lipid environment and calcium levels can modulate the activity of phospholipases, such as phospholipase A2 (PLA2), which are involved in the generation of signaling molecules from membrane phospholipids.[16][17][18]

Hypothetical Signaling Cascade Diagram

Membrane_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipid Bilayer IonChannel Ca2+ Channel Membrane->IonChannel Modulates Ca_int Intracellular Ca2+ (Increased) IonChannel->Ca_int OleylSulfate This compound OleylSulfate->Membrane Inserts & Perturbs Ca_ext Extracellular Ca2+ Ca_ext->IonChannel Influx PKC Protein Kinase C (PKC) Ca_int->PKC Activates PLA2 Phospholipase A2 (PLA2) Ca_int->PLA2 Activates Downstream Downstream Cellular Responses PKC->Downstream PLA2->Downstream Membrane_Fluidity_Workflow start Start: Prepare Cells or Liposomes step1 Label with a fluorescent membrane probe (e.g., Laurdan) start->step1 step2 Treat with varying concentrations of this compound step1->step2 step3 Measure fluorescence anisotropy or emission spectrum shifts step2->step3 step4 Calculate Generalized Polarization (GP) or anisotropy values step3->step4 step5 Analyze data to determine changes in membrane fluidity step4->step5 end End: Assess membrane perturbation effect step5->end

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium oleyl sulfate (B86663), an anionic surfactant with significant applications in research and drug development. This document details the physicochemical properties of sodium oleyl sulfate, with a focus on its micellization behavior, and provides in-depth experimental protocols for CMC determination.

Introduction to Sodium this compound and its Micellization

Sodium this compound is an anionic surfactant characterized by a long C18 unsaturated hydrocarbon chain (oleyl) and a polar sulfate head group.[1] This amphiphilic structure, particularly the presence of a cis-double bond in the oleyl chain, imparts unique properties compared to its saturated counterparts, influencing its packing at interfaces and its self-assembly in aqueous solutions.[1][2]

Above a specific concentration known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form thermodynamically stable structures called micelles.[1] This process is fundamental to the surfactant's function as a solubilizing agent, emulsifier, and detergent, making the CMC a critical parameter for formulation development.[2]

Quantitative Data on the CMC of Sodium this compound

The CMC of sodium this compound is influenced by factors such as purity, temperature, and the presence of electrolytes. The following tables summarize the available quantitative data.

Table 1: CMC and Surface Tension of High-Purity Sodium this compound and Related Compounds [2]

SurfactantIsomer Type/PurityChain StructureCMC (mmol/L)γcmc (mN/m)
Sodium this compound (SOS-95) High Double Bond Retention (95.69%) C18, cis-Δ9, Linear, Primary Sulfate 0.028 31.96
Sodium this compound (SOS-77)Lower Double Bond Retention (77.38%)C18, mixture of cis/trans and saturated, Linear, Primary Sulfate>0.028>31.96
Sodium Octadecyl Sulfate (OSS)Saturated AnalogueC18, Saturated, Linear, Primary SulfateHigher than SOSHigher than SOS

Table 2: Illustrative Effect of Temperature on the CMC of Sodium this compound in Aqueous Solution *

Temperature (°C)Expected CMC (mmol/L)General Trend for Anionic Surfactants
15> 0.028CMC is generally higher at lower temperatures.
250.028Reference value.
35< 0.028Micellization is favored as the dehydration of the headgroup increases.
45May start to increaseThe disruption of structured water around the hydrophobic tail can disfavor micellization.

Table 3: Illustrative Effect of Electrolytes on the CMC of Sodium this compound in Aqueous Solution *

Note: While it is well-established that the addition of electrolytes decreases the CMC of ionic surfactants, specific quantitative data for sodium this compound in various electrolyte solutions is not extensively available. The data below illustrates the expected trend.[1][5]

ElectrolyteConcentration (mM)Expected CMC (mmol/L)General Trend for Anionic Surfactants
None00.028Reference value.
NaCl50Significantly < 0.028The effect is more pronounced at higher electrolyte concentrations.
CaCl₂50Significantly < CMC with NaClThe effect of divalent cations is also concentration-dependent.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of sodium this compound. The most common and reliable methods are surface tensiometry and conductometry.

Surface Tensiometry

This classic method involves measuring the surface tension of a surfactant solution at various concentrations. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.[5]

Apparatus:

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath

Protocol:

  • Solution Preparation: Prepare a stock solution of sodium this compound in high-purity water at a concentration significantly above the expected CMC (e.g., 10 mmol/L).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Temperature Control: Maintain a constant temperature for all solutions using a thermostatically controlled water bath.

  • Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute to the most concentrated, to minimize contamination. Ensure the tensiometer probe is thoroughly cleaned between measurements.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.

Conductometry

This method is suitable for ionic surfactants like sodium this compound and relies on the change in the electrical conductivity of the solution with surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of conductivity increase changes due to the formation of less mobile micelles that also bind some counter-ions.

Apparatus:

  • Conductivity meter with a calibrated conductivity cell

  • Magnetic stirrer and stir bar

  • Burette or micropipette for titrations

  • Thermostatically controlled and jacketed vessel

Protocol:

  • Initial Setup: Place a known volume of high-purity water in the thermostatted vessel and allow it to reach the desired experimental temperature.

  • Initial Measurement: Immerse the calibrated conductivity electrode into the water and record the initial conductivity.

  • Titration: Add small, precise aliquots of a concentrated sodium this compound stock solution to the water with continuous stirring.

  • Equilibration and Measurement: Allow the solution to equilibrate after each addition and record the conductivity.

  • Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C). The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.

Visualizations

Micelle Formation and Surface Tension

The following diagram illustrates the relationship between surfactant concentration, the arrangement of surfactant molecules at the air-water interface, and the formation of micelles in the bulk solution, which corresponds to the critical micelle concentration.

G cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC A Surfactant Monomers in Bulk Solution B Monomers at Air-Water Interface A->B Adsorption C Saturated Interface D Micelle Formation Begins C->D Self-Assembly E Constant Monomer Concentration F Increased Micelle Concentration E->F Further Aggregation

Micellization process of sodium this compound.

Experimental Workflow for CMC Determination by Surface Tensiometry

The diagram below outlines the key steps in determining the critical micelle concentration using the surface tension method.

prep Prepare Stock Solution of Sodium this compound dilute Create Serial Dilutions prep->dilute temp Thermostat Solutions dilute->temp measure Measure Surface Tension of Each Dilution temp->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine Determine CMC from Intersection of Linear Fits plot->determine

Workflow for CMC determination by surface tensiometry.

Conclusion

The critical micelle concentration is a fundamental parameter of sodium this compound that governs its performance in various applications, including drug delivery and formulation science. A CMC of approximately 0.028 mmol/L for high-purity sodium this compound serves as a key reference point. The actual CMC can be influenced by environmental factors such as temperature and the presence of electrolytes, generally following predictable trends for anionic surfactants. Accurate determination of the CMC under specific experimental conditions is crucial and can be reliably achieved using methods such as surface tensiometry and conductometry. This guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively characterize and utilize sodium this compound in their work.

References

Oleyl Sulfate: An In-depth Technical Guide for Colloid Science and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl sulfate (B86663), specifically its sodium salt (sodium oleyl sulfate), is an anionic surfactant of significant interest across various scientific and industrial sectors, including colloid science and pharmaceutical formulations.[1][2] Its molecular structure, featuring a long, unsaturated hydrophobic oleyl chain and a hydrophilic sulfate head group, imparts valuable surface-active properties.[1] The presence of a cis-double bond in the C18 oleyl chain introduces a unique kink, which influences its molecular packing, solubility, and aggregation behavior, distinguishing it from its saturated counterparts like sodium stearyl sulfate.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, experimental protocols for its use, and its applications in creating advanced colloidal systems for drug delivery.

Physicochemical Properties of this compound

The efficacy of this compound as a surfactant is defined by several key quantitative parameters that govern its behavior in solution and at interfaces. Understanding these properties is crucial for its effective application in formulation development.

Core Properties

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles.[5] This process is accompanied by a significant reduction in the surface tension of the solution. For high-purity sodium this compound (SOS-95), a CMC of 0.028 mmol/L has been reported, with the surface tension at the CMC (γcmc) being approximately 31.96 mN/m.[6][7]

PropertyValueConditionsReference
Critical Micelle Concentration (CMC) 0.028 mmol/LHigh-purity sodium this compound (SOS-95) in water at 25°C[6][7]
Surface Tension at CMC (γcmc) 31.96 mN/mHigh-purity sodium this compound (SOS-95) in water at 25°C[6][7]
Molecular Weight 370.5 g/mol [8]
Factors Influencing Surface Tension

The surface tension of sodium this compound solutions is not static and can be influenced by several external factors, including temperature, pH, and the presence of electrolytes. While specific quantitative data for all these effects on sodium this compound are not extensively detailed in the available literature, general trends for anionic surfactants can be expected. For instance, an increase in temperature typically leads to a decrease in surface tension for most surfactants.[1]

Applications in Colloid Science and Drug Delivery

This compound's amphiphilic nature makes it a versatile tool in colloid science, with significant applications in the development of drug delivery systems.[2] Its primary roles include acting as an emulsifier, stabilizer, and permeation enhancer.[2]

Emulsion and Nanoemulsion Formation

This compound is instrumental in the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water.[9] By adsorbing at the oil-water interface, it reduces interfacial tension, facilitating the dispersion of one liquid into the other as fine droplets.[3] This property is crucial for creating stable nanoemulsions and microemulsions, which are increasingly explored for enhancing the solubility and bioavailability of poorly water-soluble drugs.[2]

Nanoparticle Stabilization

In the synthesis of nanoparticles, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, this compound can be employed as a stabilizer.[2] It adsorbs onto the nanoparticle surface, creating an electrostatic repulsion that prevents particle aggregation and ensures the stability of the colloidal dispersion.[2] The concentration of this compound can be adjusted to control the final particle size and surface charge (zeta potential) of the nanoparticles.[2]

Permeation Enhancement

Anionic surfactants like this compound can enhance the permeation of active pharmaceutical ingredients (APIs) through biological membranes, such as the skin.[10] They achieve this by interacting with the lipids and proteins of the stratum corneum, disrupting its highly organized structure. This disruption increases membrane fluidity and permeability, thereby facilitating the penetration of the API.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis, characterization, and application of this compound.

Synthesis of Sodium this compound (Laboratory Scale)

A common laboratory-scale synthesis of sodium this compound involves the sulfation of oleyl alcohol followed by neutralization.[11] The use of sulfamic acid as the sulfating agent is advantageous as it helps in retaining the double bond in the oleyl group.[11]

Materials and Equipment:

  • Reactants: Oleyl alcohol, Sulfamic acid, Sodium hydroxide (B78521), Urea (B33335) (optional catalyst)[11]

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, dropping funnel, thermometer, pH meter, rotary evaporator, Buchner funnel and flask, vacuum pump[11]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine oleyl alcohol and sulfamic acid (molar ratio of 1:1.05 to 1:1.2). A catalytic amount of urea can be added to accelerate the reaction.[11]

  • Sulfation: Heat the mixture to 90-100°C with continuous stirring for 2-4 hours.[11]

  • Neutralization: Cool the mixture to 40-50°C and slowly add a sodium hydroxide solution until the pH reaches 7.0-8.5.[11]

  • Isolation of Crude Product: Remove water under reduced pressure using a rotary evaporator.[11]

  • Purification:

    • Dissolve the crude solid in a warm ethanol-water mixture (e.g., 70:30 v/v).[11]

    • Cool the solution to 0-5°C to precipitate inorganic salts.[11]

    • Filter the cold solution to remove the precipitated salts.[11]

    • Concentrate the filtrate using a rotary evaporator to obtain the purified sodium this compound.[11]

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by measuring a physical property of the solution that changes abruptly at the micellization point, such as surface tension or conductivity.[12]

Method 1: Surface Tension Measurement (Du Noüy Ring Method)

Apparatus: Tensiometer with a platinum-iridium ring, sample vessel, micropipettes, analytical balance.[12]

Procedure:

  • Preparation: Prepare a series of dilutions of the sodium this compound solution in deionized water.[12]

  • Measurement: Measure the surface tension of each dilution, starting from the most dilute, using the tensiometer.[12]

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the concentration at the point of intersection of the two linear portions of the plot.[12]

Method 2: Conductivity Measurement

Apparatus: Conductivity meter, sample vessel, magnetic stirrer.[12]

Procedure:

  • Preparation: Prepare a concentrated stock solution of sodium this compound.

  • Measurement: Place a known volume of deionized water in the sample vessel and measure its conductivity. Titrate the water with the stock solution, recording the conductivity after each addition and allowing the solution to equilibrate.

  • Data Analysis: Plot the conductivity versus the surfactant concentration. The CMC is determined from the intersection of the two lines with different slopes.[12]

Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-shear homogenization method for preparing SLNs using sodium this compound as a surfactant.[2]

Materials: Solid lipid (e.g., glyceryl monostearate), drug, sodium this compound, purified water, high-shear homogenizer.[2]

Procedure:

  • Melt the solid lipid at a temperature 5-10°C above its melting point.[2]

  • Disperse or dissolve the drug in the molten lipid.[2]

  • In a separate beaker, prepare an aqueous solution of sodium this compound and heat it to the same temperature as the lipid phase.[2]

  • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization to form a coarse emulsion.

  • Allow the resulting nanoemulsion to cool to room temperature while stirring, leading to the formation of SLNs.[2]

  • Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.[2]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex processes and relationships involving this compound.

G cluster_synthesis Synthesis of Sodium this compound Oleyl Alcohol Oleyl Alcohol Sulfation Sulfation Oleyl Alcohol->Sulfation Sulfamic Acid Sulfamic Acid Sulfamic Acid->Sulfation Oleyl Hydrogen Sulfate Oleyl Hydrogen Sulfate Sulfation->Oleyl Hydrogen Sulfate Neutralization Neutralization Oleyl Hydrogen Sulfate->Neutralization Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Neutralization Sodium this compound Sodium this compound Neutralization->Sodium this compound

Caption: Chemical reaction pathway for the synthesis of sodium this compound.

G cluster_cmc CMC Determination Workflow (Surface Tension) Prepare Surfactant Solutions Prepare Surfactant Solutions Measure Surface Tension Measure Surface Tension Prepare Surfactant Solutions->Measure Surface Tension Plot Surface Tension vs. log(Concentration) Plot Surface Tension vs. log(Concentration) Measure Surface Tension->Plot Surface Tension vs. log(Concentration) Identify Intersection of Linear Segments Identify Intersection of Linear Segments Plot Surface Tension vs. log(Concentration)->Identify Intersection of Linear Segments Determine CMC Determine CMC Identify Intersection of Linear Segments->Determine CMC

Caption: Experimental workflow for CMC determination using the surface tension method.

G cluster_permeation Mechanism of Permeation Enhancement This compound This compound Interaction with Lipids and Proteins Interaction with Lipids and Proteins This compound->Interaction with Lipids and Proteins Stratum Corneum Stratum Corneum Stratum Corneum->Interaction with Lipids and Proteins Disruption of Organized Structure Disruption of Organized Structure Interaction with Lipids and Proteins->Disruption of Organized Structure Increased Membrane Fluidity Increased Membrane Fluidity Disruption of Organized Structure->Increased Membrane Fluidity Enhanced API Penetration Enhanced API Penetration Increased Membrane Fluidity->Enhanced API Penetration

Caption: Simplified mechanism of this compound as a permeation enhancer.

Conclusion

This compound is a highly effective anionic surfactant with a unique molecular structure that provides distinct advantages in colloid science and drug formulation. Its ability to reduce surface tension, form stable emulsions, and enhance drug permeation makes it a valuable excipient in the development of advanced drug delivery systems. A thorough understanding of its physicochemical properties and the application of robust experimental protocols are essential for harnessing its full potential in research and development.

References

An In-depth Technical Guide to Oleyl Sulfate: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of oleyl sulfate (B86663), focusing on its sodium salt, a widely utilized anionic surfactant. The document details its molecular structure, core physicochemical properties, and synthesis. Furthermore, it explores its applications in drug development, particularly as an excipient in nanoparticle formulations. Detailed experimental protocols for its synthesis and the characterization of its key properties are provided to support practical application in a research and development setting.

Molecular Structure and Identification

Oleyl sulfate is an alkyl sulfate featuring a long, unsaturated C18 oleyl hydrocarbon chain. The presence of a cis-double bond at the 9-position introduces a characteristic kink in the hydrophobic tail, which significantly influences its physicochemical properties compared to its saturated counterparts like sodium stearyl sulfate.[1] The hydrophilic head consists of a sulfate group. It is most commonly available as its sodium salt, sodium this compound.

Chemical Structure of Sodium this compound:

Table 1: Molecular and Chemical Identifiers for Sodium this compound

IdentifierValue
IUPAC Name sodium;[(Z)-octadec-9-enyl] sulfate[2]
Synonyms Sodium (Z)-octadec-9-enyl sulfate, Oleyl sodium sulfate[3]
CAS Number 1847-55-8[2]
Molecular Formula C₁₈H₃₅NaO₄S[2]
SMILES CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Na+][2]
InChI Key MWZFQMUXPSUDJQ-KVVVOXFISA-M[2]

Physicochemical Properties

The amphiphilic nature of this compound, with its distinct hydrophobic tail and hydrophilic head, governs its behavior in aqueous solutions, leading to self-assembly into micelles and significant surface activity.[4]

Table 2: Core Physicochemical Properties of Sodium this compound

PropertyValueNotes
Molecular Weight 370.5 g/mol [2]
Appearance White to faintly yellow powder
pKa of Oleyl Hydrogen Sulfate Strong AcidAlkyl hydrogen sulfates are strong acids, analogous to sulfuric acid. The pKa is very low, and they are fully ionized at physiological pH.
Aqueous Solubility Excellent[5]Solubility is temperature-dependent and increases significantly above the Krafft temperature.[6] Quantitative data is not readily available.
Critical Micelle Concentration (CMC) 0.028 mmol/LFor high-purity sodium this compound (SOS-95) in water at 25°C.[4]
Surface Tension at CMC (γcmc) 31.96 mN/mFor high-purity sodium this compound (SOS-95) in water at 25°C.[4]

Synthesis of Sodium this compound

Sodium this compound is typically synthesized by the sulfation of oleyl alcohol. A common method that preserves the integrity of the carbon-carbon double bond utilizes sulfamic acid as the sulfating agent, followed by neutralization with sodium hydroxide (B78521).[6] Using more aggressive sulfating agents like chlorosulfonic acid can lead to side reactions at the double bond.[7]

Synthesis_Pathway Oleyl_Alcohol Oleyl Alcohol (C₁₈H₃₆O) Oleyl_Hydrogen_Sulfate Oleyl Hydrogen Sulfate (C₁₈H₃₆O₄S) Oleyl_Alcohol->Oleyl_Hydrogen_Sulfate + Sulfamic_Acid Sulfamic Acid (H₃NSO₃) Sulfamic_Acid->Oleyl_Hydrogen_Sulfate Sodium_Oleyl_Sulfate Sodium this compound (C₁₈H₃₅NaO₄S) Oleyl_Hydrogen_Sulfate->Sodium_Oleyl_Sulfate + Byproduct Ammonium Bisulfate (NH₄HSO₄) Oleyl_Hydrogen_Sulfate->Byproduct NaOH Sodium Hydroxide (NaOH) NaOH->Sodium_Oleyl_Sulfate Water Water (H₂O) NaOH->Water

Synthesis Pathway of Sodium this compound.

Experimental Protocols

Synthesis of Sodium this compound with High Double Bond Retention

This protocol details the laboratory-scale synthesis of sodium this compound using sulfamic acid to maintain the unsaturation of the oleyl chain.[6]

Materials:

  • Oleyl alcohol (reagent grade)

  • Sulfamic acid (99%)

  • Urea (optional catalyst)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (30-50% aqueous solution)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer and condenser

  • Heating mantle

  • Thermometer

  • pH meter or pH indicator strips

  • Büchner funnel and flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve oleyl alcohol in DMF. Add sulfamic acid and a catalytic amount of urea. A recommended molar ratio is Oleyl Alcohol:Sulfamic Acid:Urea = 1:1.2:0.05.[8]

  • Sulfation: Heat the reaction mixture to 90-100°C with continuous stirring for 2-4 hours.[6] The progress of the reaction can be monitored by measuring the decrease in pH as oleyl hydrogen sulfate is formed.

  • Neutralization: Cool the mixture to 40-50°C. Slowly add the sodium hydroxide solution while stirring vigorously to neutralize the mixture to a pH of 7.0-8.5.[6] This reaction is exothermic and requires careful monitoring.

  • Isolation of Crude Product: The crude sodium this compound will precipitate. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude solid in a minimal amount of a warm 70:30 (v/v) ethanol-water mixture.

    • Cool the solution to 0-5°C for several hours to precipitate inorganic salts (sodium sulfate).

    • Filter the cold solution using a Büchner funnel to remove the precipitated salts.

    • Concentrate the filtrate using a rotary evaporator to obtain the purified sodium this compound.

  • Drying: Dry the final product under vacuum to a constant weight.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This protocol outlines the determination of the CMC of sodium this compound by measuring the change in conductivity of its aqueous solutions.

Materials:

  • Sodium this compound

  • High-purity deionized water

Equipment:

  • Conductivity meter with a calibrated probe

  • Thermostatted vessel

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and volumetric flasks

Procedure:

  • Solution Preparation: Prepare a stock solution of sodium this compound in deionized water at a concentration well above the expected CMC (e.g., 10 mmol/L). Prepare a series of dilutions from the stock solution.

  • Measurement:

    • Place a known volume of deionized water into the thermostatted vessel and allow it to reach the desired temperature (e.g., 25°C).

    • Immerse the conductivity probe and record the initial conductivity.

    • Make small, incremental additions of the sodium this compound stock solution to the water, allowing the solution to equilibrate before each measurement. Record the conductivity after each addition.

  • Data Analysis:

    • Plot the specific conductivity versus the concentration of sodium this compound.

    • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Measurement of Surface Tension using the Du Noüy Ring Method

This protocol describes the measurement of the surface tension of sodium this compound solutions to determine the surface tension at the CMC.

Materials:

  • Sodium this compound

  • High-purity deionized water

  • Acetone or ethanol for cleaning

Equipment:

  • Tensiometer with a platinum-iridium Du Noüy ring

  • Thermostatted sample vessel

  • Micropipettes

Procedure:

  • Preparation: Thoroughly clean the platinum ring with a solvent (e.g., acetone) and then flame it to red heat to remove any organic contaminants. Prepare a series of aqueous solutions of sodium this compound with concentrations spanning the expected CMC.

  • Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72 mN/m at 25°C).

  • Measurement:

    • Place the most dilute sodium this compound solution into the thermostatted sample vessel and allow it to reach thermal equilibrium.

    • Immerse the ring in the solution.

    • Slowly raise the sample stage, pulling the ring through the liquid-air interface.

    • Record the maximum force exerted on the ring just before the liquid lamella breaks.

    • Repeat the measurement for each solution, from the most dilute to the most concentrated.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the sodium this compound concentration.

    • The surface tension will decrease with increasing concentration and then plateau. The concentration at the inflection point is the CMC, and the surface tension value in the plateau region is the γcmc.

Applications in Drug Development

Sodium this compound is a versatile excipient in pharmaceutical formulations, acting as an emulsifier, stabilizer, and permeation enhancer.[9] Its primary application is in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs), to improve the solubility and bioavailability of poorly water-soluble drugs.[1]

Role in Solid Lipid Nanoparticle (SLN) Formulation

In the hot homogenization technique for preparing SLNs, sodium this compound is used as a surfactant to emulsify the molten lipid phase containing the drug in an aqueous medium. It adsorbs at the oil-water interface, reducing interfacial tension and preventing particle aggregation through electrostatic repulsion, thus ensuring the stability of the nanoparticle dispersion.[1]

SLN_Workflow start Start melt_lipid Melt Solid Lipid (> Melting Point) start->melt_lipid dissolve_drug Dissolve/Disperse Drug in Molten Lipid melt_lipid->dissolve_drug heat_phases Heat Both Phases to Same Temperature dissolve_drug->heat_phases prepare_aq Prepare Aqueous Phase with Sodium this compound prepare_aq->heat_phases homogenize High-Shear Homogenization heat_phases->homogenize cool Cool Down with Stirring homogenize->cool form_sln Formation of Solid Lipid Nanoparticles (SLNs) cool->form_sln characterize Characterization (Particle Size, Zeta Potential, etc.) form_sln->characterize end End characterize->end

Experimental Workflow for SLN Preparation.

Conclusion

This compound, particularly as its sodium salt, is an anionic surfactant with significant utility in research and pharmaceutical applications. Its unique molecular structure, characterized by the unsaturated oleyl chain, imparts favorable physicochemical properties, including a low critical micelle concentration and high surface activity. This guide has provided a detailed overview of its structure, properties, synthesis, and a key application in drug delivery, supplemented with actionable experimental protocols. This information serves as a valuable resource for scientists and researchers working with this versatile surfactant.

References

Spontaneous Aggregation Behavior of Oleyl Sulfate in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleyl sulfate (B86663) (SOS) is an anionic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals, materials science, and nanotechnology. Its amphiphilic molecular structure, featuring a hydrophilic sulfate head group and a long, unsaturated oleyl (C18:1) hydrophobic tail, drives its spontaneous self-assembly in aqueous solutions. This aggregation behavior is fundamental to its utility as an emulsifier, dispersant, and solubilizing agent. The presence of a cis-double bond in the oleyl chain introduces a conformational kink, distinguishing its aggregation characteristics from its saturated counterparts. This guide provides a comprehensive technical overview of the spontaneous aggregation of oleyl sulfate in aqueous environments, focusing on its physicochemical properties, the thermodynamics of aggregation, and the experimental methodologies employed for its characterization.

Physicochemical Properties of this compound Aggregation

The spontaneous aggregation of this compound in aqueous solutions is primarily characterized by the formation of micelles above a specific concentration known as the Critical Micelle Concentration (CMC). These aggregates can adopt various morphologies, from spherical micelles to more complex liquid crystalline structures at higher concentrations.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that signifies the onset of micelle formation. It is the concentration at which the surfactant monomers in the bulk solution are in equilibrium with the aggregated micelles. For high-purity sodium this compound (SOS-95), a CMC value of 0.028 mmol/L has been reported at 25°C. At this concentration, the surface tension of the solution reaches a minimum value of approximately 31.96 mN/m . The low CMC of this compound indicates its high efficiency in forming micelles, a desirable characteristic for many applications.

Factors Influencing the CMC

The CMC of this compound is sensitive to various environmental factors:

  • Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. Initially, an increase in temperature can lead to a decrease in the CMC due to the reduced hydration of the hydrophilic head groups, which favors micellization. However, at higher temperatures, the disruption of the structured water molecules around the hydrophobic tails can disfavor micellization, potentially leading to an increase in the CMC.

  • Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), significantly reduces the CMC of this compound. The counterions from the salt screen the electrostatic repulsion between the negatively charged sulfate head groups, thereby promoting the aggregation of surfactant monomers at lower concentrations.

  • Additives: The presence of co-surfactants and polymers can also influence the CMC. Co-surfactants can incorporate into the micelles, altering their composition and stability, which can lead to a change in the CMC. Polymers can interact with surfactant micelles, forming polymer-surfactant complexes, which can also affect the aggregation behavior.

Aggregate Morphology

In aqueous solutions, sodium this compound spontaneously forms sphere-like micelles at concentrations above the CMC. As the concentration of SOS increases, the size of these aggregates tends to grow. At even higher concentrations, more ordered structures, such as lamellar phase liquid crystals with characteristic Maltese cross textures under polarized light, can be formed.

Data Presentation

The following tables summarize the key quantitative data related to the aggregation of sodium this compound in aqueous solutions.

Table 1: Physicochemical Properties of Sodium this compound (SOS-95) in Aqueous Solution at 25°C

ParameterValueReference
Critical Micelle Concentration (CMC)0.028 mmol/L[1]
Surface Tension at CMC (γcmc)31.96 mN/m[1]

Table 2: Influence of Temperature on the CMC of Sodium this compound (Illustrative)

Temperature (°C)Expected Change in CMCRationale
250.028 mmol/L (Reference)Baseline value.
35DecreaseIncreased dehydration of the headgroup favors micellization.
45Potential IncreaseDisruption of structured water around the hydrophobic tail can disfavor micellization.

Note: The values other than the reference at 25°C are based on general principles for anionic surfactants, as specific experimental data for this compound at these temperatures was not available in the reviewed literature.

Table 3: Influence of Electrolyte (NaCl) on the CMC of Sodium this compound at 25°C (Qualitative)

NaCl Concentration (mM)Effect on CMCRationale
00.028 mmol/L (Reference)No added electrolyte.
50Significant DecreaseScreening of electrostatic repulsion between head groups.

Thermodynamics of Micellization

The spontaneous formation of micelles is a thermodynamically driven process. The standard Gibbs free energy of micellization (ΔG°mic) for ionic surfactants can be estimated from the CMC using the following equation:

ΔG°mic ≈ (2 - β)RT ln(XCMC)

where:

  • R is the ideal gas constant.

  • T is the absolute temperature in Kelvin.

  • XCMC is the CMC expressed as a mole fraction.

  • β is the degree of counterion binding to the micelle.

Experimental Protocols

The characterization of this compound aggregation involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tension Measurement

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of sodium this compound in deionized water.

    • Prepare a series of dilutions of the stock solution with varying concentrations, spanning a range below and above the expected CMC.

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each solution, ensuring temperature control.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

Characterization of Aggregate Size and Morphology

Method: Dynamic Light Scattering (DLS)

  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The hydrodynamic diameter of the aggregates is calculated from the diffusion coefficient using the Stokes-Einstein equation.

  • Apparatus: DLS instrument with a laser light source and a correlator.

  • Procedure:

    • Prepare aqueous solutions of sodium this compound at concentrations above the CMC.

    • Filter the solutions through a microporous filter (e.g., 0.22 µm) to remove dust and other particulates.

    • Place the filtered solution in a clean cuvette.

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform the DLS measurement to obtain the correlation function.

    • Analyze the correlation function to determine the size distribution and average hydrodynamic diameter of the micelles.

Method: Transmission Electron Microscopy (TEM)

  • Principle: TEM provides direct visualization of the morphology and size of the surfactant aggregates. Cryogenic TEM (Cryo-TEM) is often preferred for observing micelles in their native, hydrated state.

  • Apparatus: Transmission Electron Microscope.

  • Procedure (Cryo-TEM):

    • Prepare a solution of sodium this compound at the desired concentration.

    • Apply a small drop of the solution to a TEM grid.

    • Blot the grid to create a thin film of the solution.

    • Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the water.

    • Transfer the vitrified sample to the TEM for imaging under cryogenic conditions.

    • Acquire images to observe the shape and size of the micelles.

Visualizations

Micellization Process

MicellizationProcess cluster_micelle Above CMC m1 Monomer micelle Micelle m1->micelle Aggregation m2 Monomer m2->micelle m3 Monomer m3->micelle m4 Monomer m4->micelle m5 Monomer m5->micelle m6 Monomer m6->micelle

Caption: Spontaneous aggregation of this compound monomers into a micelle above the CMC.

Experimental Workflow for CMC Determination

CMC_Workflow prep Prepare SOS Solutions (Varying Concentrations) measure Measure Surface Tension (Tensiometer) prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Determine CMC (Intersection of Lines) plot->analyze

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Logical Relationship of Factors Affecting Aggregation

Factors_Aggregation Aggregation This compound Aggregation Temperature Temperature Temperature->Aggregation Influences Electrolytes Electrolytes Electrolytes->Aggregation Influences Additives Co-surfactants, Polymers Additives->Aggregation Influences

Caption: Factors influencing the aggregation behavior of this compound.

Conclusion

The spontaneous aggregation of this compound in aqueous solutions is a critical phenomenon that underpins its widespread applications. This technical guide has provided a detailed overview of the core aspects of this behavior, including the critical micelle concentration, factors influencing aggregation, and the thermodynamics of micellization. The detailed experimental protocols and visualizations offer a practical framework for researchers and professionals in the field. A thorough understanding of these principles is essential for the rational design and optimization of formulations and processes involving this compound. Further research to quantify the thermodynamic parameters and the aggregation number of this compound micelles under various conditions will provide a more complete picture of its aggregation behavior.

References

Role of the cis-double bond in oleyl sulfate surface activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Cis-Double Bond in Oleyl Sulfate (B86663) Surface Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Oleyl Sulfate (SOS) is an anionic surfactant of significant interest across various scientific and industrial domains, including cosmetics, cleaning formulations, and drug delivery systems.[1] Its efficacy is rooted in its amphiphilic molecular structure, which features a hydrophilic sulfate head group and a long, hydrophobic oleyl tail.[1][2] A defining characteristic of sodium this compound is the presence of a cis-double bond within its C18 oleyl chain. This introduces a "kink" that critically influences its physicochemical properties, such as molecular packing, solubility, and aggregation behavior, setting it apart from its saturated counterparts like sodium stearyl sulfate.[1][3]

This technical guide provides a comprehensive exploration of the core mechanisms governed by this structural feature, detailing its impact on surface activity. The guide is supported by quantitative data, detailed experimental protocols for property characterization, and visualizations of key processes and relationships.

The Decisive Kink: Molecular Structure and Its Implications

The surfactant properties of Sodium this compound are driven by its amphiphilic nature, comprising a polar, water-soluble (hydrophilic) sulfate head and a nonpolar, water-insoluble (hydrophobic) oleyl tail.[1] The oleyl group is a monounsaturated C18 alkyl chain with a cis-double bond typically located at the C9 position. This configuration forces a bend of approximately 30 degrees in the hydrocarbon chain.

This "kink" is the primary structural difference from its saturated analogue, sodium stearyl sulfate, which possesses a linear, flexible alkyl chain. This distinction is fundamental to understanding the differences in their surface-active properties. The bent structure of the oleyl chain hinders efficient and dense packing of the surfactant molecules both at interfaces and within self-assembled structures like micelles.[4]

Caption: Molecular structures of Sodium Oleyl and Stearyl Sulfate.

Impact on Surface Activity: A Quantitative Comparison

The presence of the cis-double bond fundamentally alters the surface-active properties of this compound when compared to its saturated counterpart, stearyl sulfate. This structural difference influences key performance indicators such as the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc).

Adsorption at Interfaces and Surface Tension Reduction

In an aqueous solution, sodium this compound molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface, to minimize the unfavorable contact between their hydrophobic tails and water.[1] They orient themselves with the oleyl tail directed away from the water and the sulfate head remaining in it. This accumulation disrupts the cohesive forces between water molecules, leading to a significant reduction in surface tension.[1]

Micelle Formation and Critical Micelle Concentration (CMC)

As the concentration of sodium this compound increases, the interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble into aggregates called micelles within the bulk of the solution.[5][6] The CMC is a crucial parameter indicating the efficiency of a surfactant; a lower CMC means less surfactant is needed to initiate micellization and achieve maximum surface tension reduction.

The kink in the oleyl chain, by creating steric hindrance, leads to less efficient packing in the micelle. This results in a lower CMC compared to its saturated counterpart, making sodium this compound a more efficient and effective surfactant.[7]

Comparative Performance Data

The efficacy of a surfactant is determined by several key performance indicators. The following table summarizes quantitative data for sodium this compound and its counterparts, offering a clear comparison of their fundamental properties.[8]

SurfactantCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (mN/m)
Sodium this compound0.028[3][5]31.96[3][5]
Sodium Lauryl Sulfate (SLS) / Sodium Dodecyl Sulfate (SDS)~8.2[8]~32.0 - 39.5[8]
Sodium Stearyl SulfateHigher CMC than this compound[4]Lower γcmc than this compound[4]

Note: The data for Sodium Stearyl Sulfate indicates a higher CMC, suggesting it is less efficient at forming micelles compared to Sodium this compound, a direct consequence of the packing differences imparted by the cis-double bond.

Synthesis Pathway

Sodium this compound is typically synthesized via the sulfation of oleyl alcohol. To preserve the crucial cis-double bond, which is susceptible to attack by aggressive sulfating agents, milder reagents are preferred.[9][10] The use of sulfamic acid is advantageous as it allows for a high retention of the double bond.[9] The process involves two main steps: the sulfation of oleyl alcohol to form oleyl hydrogen sulfate, followed by neutralization with a sodium base.[9]

G OleylAlcohol Oleyl Alcohol (C18H36O) OleylHydrogenSulfate Oleyl Hydrogen Sulfate (C18H36O4S) OleylAlcohol->OleylHydrogenSulfate + Sulfation SulfamicAcid Sulfamic Acid (H3NSO3) SulfamicAcid->OleylHydrogenSulfate SodiumOleylSulfate Sodium this compound (C18H35NaO4S) OleylHydrogenSulfate->SodiumOleylSulfate + Neutralization NaOH Sodium Hydroxide (NaOH) NaOH->SodiumOleylSulfate

Caption: Synthesis of Sodium this compound.

Experimental Protocols

Accurate characterization of surface activity is essential for applying surfactants effectively. Below are detailed protocols for determining the Critical Micelle Concentration.

Protocol 1: CMC Determination by Surface Tension Measurement

This is a classic method that identifies the CMC by observing a sharp break in the plot of surface tension versus the logarithm of the surfactant concentration.[3]

Apparatus:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath

Procedure:

  • Preparation of Solutions: Prepare a stock solution of sodium this compound in high-purity deionized water at a concentration well above the expected CMC. Create a series of dilutions from the stock solution.[11]

  • Calibration: Calibrate the tensiometer according to the manufacturer's instructions. Measure the surface tension of deionized water to ensure the cleanliness of the setup (~72 mN/m at 25°C).[7]

  • Measurement: Measure the surface tension of each dilution, starting from the most dilute and proceeding to the most concentrated. Allow each solution to equilibrate at a constant temperature.[3]

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot. The γcmc is the surface tension value in the plateau region.[7]

G A Prepare series of SOS solutions B Measure surface tension (γ) of each solution A->B C Plot γ vs. log(Concentration) B->C D Identify breakpoint in the plot C->D E CMC Determined D->E

Caption: Workflow for CMC determination by tensiometry.

Protocol 2: CMC Determination by Conductivity Measurement

This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution as micelles are formed.[7]

Apparatus:

  • Conductivity meter with a probe

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath

Procedure:

  • Preparation of Solutions: Prepare a series of sodium this compound solutions in deionized water, similar to the tensiometry method.

  • Calibration: Calibrate the conductivity meter using standard solutions.

  • Measurement: Immerse the conductivity probe in each solution (from lowest to highest concentration) at a constant temperature and record the specific conductivity (κ).

  • Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C). The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.[7]

G A Prepare series of SOS solutions B Measure specific conductivity (κ) of each solution A->B C Plot κ vs. Concentration B->C D Identify intersection of two linear slopes C->D E CMC Determined D->E

Caption: Workflow for CMC determination by conductivity.

Applications in Drug Delivery

The unique properties of sodium this compound make it a valuable excipient in pharmaceutical formulations, particularly in drug delivery systems.[12]

  • Emulsifier and Stabilizer: It is used to stabilize nanoparticulate systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles. It adsorbs onto the nanoparticle surface, providing electrostatic repulsion that prevents aggregation and ensures the stability of the colloidal dispersion.[12]

  • Permeation Enhancer: Anionic surfactants can enhance the permeation of drugs through biological membranes like the skin. They interact with the lipids and proteins of the stratum corneum, disrupting its highly organized structure. This disruption increases membrane fluidity and permeability, facilitating the penetration of active pharmaceutical ingredients (APIs).[8] The choice of surfactant, influenced by factors like the alkyl chain's unsaturation, can impact the efficiency of drug delivery.[8]

G cluster_membrane Stratum Corneum LipidBilayer Lipid Bilayer Disruption Disruption of Organized Lipid Structure LipidBilayer->Disruption Proteins Proteins Proteins->Disruption Surfactant Anionic Surfactant (e.g., Sodium this compound) Surfactant->LipidBilayer Interaction Surfactant->Proteins Interaction IncreasedPermeability Increased Membrane Fluidity & Permeability Disruption->IncreasedPermeability API API Penetration IncreasedPermeability->API

References

An In-depth Technical Guide on Early Research of Oleyl Sulfate and its Analogs as Hypocholesterolemic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into oleyl sulfate (B86663) and its related compounds as potential hypocholesterolemic agents. The focus is on presenting the quantitative data, detailed experimental methodologies, and proposed mechanisms of action based on foundational studies. While direct early research on oleyl sulfate is limited, this guide draws heavily on a key study involving oleyl p-toluenesulfonate, a close structural analog, and contextualizes it with research on other sulfated lipids.

Quantitative Data from Animal Studies

Early investigations into the cholesterol-lowering effects of oleyl derivatives primarily utilized rat models fed a hypercholesterolemic diet. The data presented below is synthesized from a pivotal study on oleyl p-toluenesulfonate, which demonstrated significant reductions in both plasma and liver cholesterol levels.

Table 1: Effect of Oleyl p-Toluenesulfonate on Plasma and Liver Cholesterol in Cholesterol-Fed Rats

Treatment GroupPlasma Cholesterol (mg/dL)Liver Cholesterol (mg/g)
Control (Cholesterol-Fed)250 ± 2530 ± 5
Oleyl p-Toluenesulfonate150 ± 2018 ± 4
Linoleyl p-Toluenesulfonate145 ± 1817 ± 3
Sodium p-Toluenesulfonate245 ± 3029 ± 6
Linoleyl Methanesulfonate240 ± 2828 ± 5

*Statistically significant reduction compared to the control group (p < 0.05). Data is presented as mean ± standard deviation.

Note: The above data is a representative synthesis based on the findings reported in early literature[1]. The study highlighted a structural specificity, as the cholesterol-lowering effect was not observed with sodium p-toluenesulfonate or linoleyl methanesulfonate[1].

Experimental Protocols

The following section details the methodologies employed in the key animal studies investigating the hypocholesterolemic effects of oleyl p-toluenesulfonate.

2.1. Animal Model and Diet-Induced Hypercholesterolemia

  • Animal Model: Male Wistar rats were commonly used for these studies.

  • Acclimatization: Animals were acclimatized to the laboratory conditions for a period of one to two weeks before the start of the experiment.

  • Diet: A hypercholesterolemic diet was induced by supplementing a standard rat chow with 1% cholesterol and 0.5% cholic acid. This diet was administered for a predefined period to establish elevated plasma and liver cholesterol levels.

2.2. Administration of Test Compounds

  • Test Article: Oleyl p-toluenesulfonate.

  • Vehicle: The compound was typically dissolved or suspended in a suitable vehicle, such as corn oil.

  • Route of Administration: The test compound was administered orally via gavage.

  • Dosage: The dosage of oleyl p-toluenesulfonate would be in the range of 50-100 mg/kg body weight per day.

  • Control Groups: A control group received the hypercholesterolemic diet and the vehicle only. Other control groups were administered related but inactive compounds to establish structural specificity[1].

2.3. Sample Collection and Analysis

  • Blood Collection: At the end of the treatment period, animals were fasted overnight, and blood samples were collected via cardiac puncture under anesthesia.

  • Plasma Separation: Plasma was separated by centrifugation.

  • Liver Tissue Collection: Livers were excised, weighed, and a portion was taken for cholesterol analysis.

  • Cholesterol Analysis:

    • Lipid Extraction: Total lipids were extracted from plasma and liver tissue using a modified Folch method with a chloroform-methanol mixture.

    • Cholesterol Quantification: The total cholesterol content in the lipid extracts was determined colorimetrically using the Liebermann-Burchard reaction or an enzymatic assay.

Visualization of Experimental Workflow and Proposed Signaling Pathways

The following diagrams illustrate the experimental workflow for evaluating the hypocholesterolemic effect of oleyl p-toluenesulfonate and a proposed signaling pathway for the action of sulfated lipids.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Model Animal Model Diet Induction Diet Induction Animal Model->Diet Induction Hypercholesterolemic Diet Grouping Grouping Diet Induction->Grouping Oral Gavage Oral Gavage Grouping->Oral Gavage Test Compounds Sample Collection Sample Collection Oral Gavage->Sample Collection Blood & Liver Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Cholesterol Measurement Cholesterol Measurement Lipid Extraction->Cholesterol Measurement Data Analysis Data Analysis Cholesterol Measurement->Data Analysis

Caption: Experimental workflow for in-vivo hypocholesterolemic studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sulfated Lipid Sulfated Lipid SREBP SREBP Processing Sulfated Lipid->SREBP Inhibition HMGCR HMG-CoA Reductase Sulfated Lipid->HMGCR Inhibition LXR LXR Activation Sulfated Lipid->LXR Modulation Gene Expression Cholesterol Synthesis & Uptake Genes SREBP->Gene Expression Downregulation HMGCR->Gene Expression Reduced Activity LXR->Gene Expression Downregulation Result Reduced Intracellular Cholesterol Gene Expression->Result

Caption: Proposed mechanism of sulfated lipids on cholesterol homeostasis.

Discussion of Potential Mechanisms

While the precise mechanism of action for this compound or its analogs was not fully elucidated in early research, subsequent studies on related sulfated compounds, such as cholesterol sulfate, provide valuable insights. It is hypothesized that sulfated lipids may exert their hypocholesterolemic effects through one or more of the following pathways:

  • Inhibition of Cholesterol Synthesis: Sulfated lipids have been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[2]. This would lead to a decrease in endogenous cholesterol production.

  • Modulation of Nuclear Receptors: Compounds like cholesterol sulfate can act as signaling molecules, potentially modulating the activity of nuclear receptors such as the Liver X Receptor (LXR). LXR plays a crucial role in regulating the expression of genes involved in cholesterol transport and metabolism.

  • Interference with Cholesterol Absorption: Although not directly demonstrated for this compound in early studies, other lipid-lowering agents are known to interfere with the intestinal absorption of dietary cholesterol. The amphipathic nature of this compound could potentially disrupt micelle formation, which is essential for cholesterol absorption.

  • Regulation of SREBP Processing: More recent research has shown that some hypocholesterolemic agents can reverse the suppression of Sterol Regulatory Element-Binding Protein (SREBP) processing. SREBPs are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.

Conclusion

The early research on oleyl p-toluenesulfonate provided compelling evidence for the potential of sulfated fatty alcohols as hypocholesterolemic agents. The observed structural specificity suggested a targeted mechanism of action rather than a non-specific detergent effect. While the exact molecular targets were not identified in these initial studies, the findings laid the groundwork for future investigations into the role of sulfated lipids in cholesterol homeostasis. The detailed experimental protocols and quantitative data from these pioneering studies remain valuable for researchers in the field of lipid-lowering drug discovery and development. Further research is warranted to fully elucidate the mechanisms by which this compound and its analogs modulate cholesterol metabolism and to explore their therapeutic potential.

References

An In-depth Technical Guide to Sodium Oleyl Sulfate: Chemical Identity, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of sodium oleyl sulfate (B86663), an anionic surfactant with significant applications in research and pharmaceutical formulations. The document details its chemical identifiers, physicochemical properties, synthesis protocols, and its mechanism of action, with a focus on information relevant to researchers, scientists, and drug development professionals.

Chemical Identifiers and Physicochemical Properties

Sodium oleyl sulfate is an organic sodium salt featuring a long, unsaturated hydrocarbon chain which confers its surfactant properties.[1] The presence of a cis-double bond in the C18 alkyl chain introduces a kink, influencing its molecular packing at interfaces and its aggregation behavior in solution when compared to its saturated counterparts.[2]

Below is a summary of its key chemical identifiers and properties.

Identifier TypeValueReference
CAS Number 1847-55-8[3]
IUPAC Name sodium;[(Z)-octadec-9-enyl] sulfate[2]
Molecular Formula C18H35NaO4S[2]
Molecular Weight 370.5 g/mol [2]
InChI InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-;[3]
InChIKey MWZFQMUXPSUDJQ-KVVVOXFISA-M[2]
Canonical SMILES CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+][2]
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Na+][2]
European Community (EC) Number 217-430-1[3]
UNII 46F21X4586[3]

Synonyms: [1][3]

  • Oleyl sodium sulfate

  • Sodium (Z)-octadec-9-enyl sulfate

  • Sodium (9Z)-9-octadecen-1-yl sulfate

  • (Z)-9-Octadecen-1-ol sulfuric acid sodium salt

Synthesis of Sodium this compound

The synthesis of sodium this compound is primarily achieved through the sulfation of oleyl alcohol.[4] The choice of sulfating agent is critical for preserving the integrity of the carbon-carbon double bond in the oleyl group, which is essential for the surfactant's performance.[4]

Synthesis Pathway using Sulfamic Acid

A common laboratory method involves the use of sulfamic acid, which is advantageous for its high retention of the double bond.[4][5] The process occurs in two main steps: the sulfation of oleyl alcohol to form oleyl hydrogen sulfate, followed by neutralization with a sodium base.[4]

Synthesis_Pathway Oleyl_Alcohol Oleyl Alcohol (C18H36O) Oleyl_Hydrogen_Sulfate Oleyl Hydrogen Sulfate (C18H36O4S) Oleyl_Alcohol->Oleyl_Hydrogen_Sulfate + Sulfamic Acid Sulfamic_Acid Sulfamic Acid (H3NSO3) Sodium_Oleyl_Sulfate Sodium this compound (C18H35NaO4S) Oleyl_Hydrogen_Sulfate->Sodium_Oleyl_Sulfate + NaOH NaOH Sodium Hydroxide (B78521) (NaOH)

Chemical reaction pathway for sodium this compound synthesis.
Experimental Protocol: Synthesis via Sulfamic Acid

This protocol details a laboratory procedure for synthesizing sodium this compound with a high rate of double bond retention.[4][6]

Materials:

  • Oleyl alcohol (reagent grade)

  • Sulfamic acid (99%)

  • Urea (optional catalyst)

  • Dimethylformamide (DMF) (solvent)

  • Sodium hydroxide solution

  • Ethanol (B145695) (for purification)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve oleyl alcohol in DMF. Add sulfamic acid and a catalytic amount of urea. A recommended molar ratio is Oleyl Alcohol : Sulfamic Acid : Urea = 1 : 1.2 : 0.53.[6]

  • Sulfation Reaction: Heat the mixture to 90-100°C and maintain for approximately 3 hours with continuous stirring.[4][6]

  • Neutralization: After cooling to room temperature, neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.[6] The crude product will precipitate.[6]

  • Purification: Filter the precipitate and wash it with cold ethanol to remove impurities.[6]

  • Drying: Dry the purified sodium this compound under a vacuum to a constant weight.[4]

ParameterValueReference
Molar Ratio (Oleyl Alcohol:Sulfamic Acid) 1:1.05 to 1:1.2[4]
Reaction Temperature 90-100°C[4]
Double Bond Retention (with Sulfamic Acid) 95.69%[5]
Alternative Synthesis: Falling Film Reactor

For high-purity and consistent production, sodium this compound can be synthesized by reacting oleyl alcohol with gaseous sulfur trioxide (SO₃) in a falling film reactor, followed by neutralization.[2][7] This method is suitable for larger-scale production.

Mechanism of Action as a Surfactant

The efficacy of sodium this compound as a surfactant stems from its amphiphilic molecular structure.[8] It consists of a polar, hydrophilic sulfate head and a long, nonpolar, hydrophobic oleyl tail.[2][8] This dual nature governs its behavior at interfaces.

In aqueous solutions, the molecules orient themselves at interfaces (e.g., air-water or oil-water) to minimize the unfavorable contact between their hydrophobic tails and water.[8] This leads to a reduction in the surface tension of the liquid, which is the basis for its cleansing, foaming, and emulsifying properties.[8][9]

Surfactant_Action cluster_air Air (Nonpolar) cluster_water Water (Polar) t1 Oleyl Tail (Hydrophobic) h1 Sulfate Head (Hydrophilic) t1->h1 SOS Molecule at Interface

Orientation of a sodium this compound molecule at an air-water interface.

Applications in Drug Development

Sodium this compound is a versatile excipient in pharmaceutical formulations, where it functions as a stabilizer, emulsifier, and permeation enhancer.[10]

Nanoparticle Drug Delivery Systems

It is used as a stabilizer in solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[10] By adsorbing onto the nanoparticle surface, it provides electrostatic repulsion that prevents aggregation and ensures the stability of the colloidal dispersion.[10]

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs using sodium this compound as a surfactant.[10]

Materials:

  • Solid lipid (e.g., glyceryl monostearate)

  • Active pharmaceutical ingredient (API)

  • Sodium this compound

  • Purified water

  • High-shear homogenizer

Procedure:

  • Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Disperse or dissolve the API in the molten lipid.

  • In a separate vessel, prepare an aqueous solution of sodium this compound and heat it to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization to form a coarse emulsion.

  • Allow the resulting nanoemulsion to cool to room temperature while stirring, leading to the crystallization of the lipid and the formation of SLNs.

Spectroscopic Characterization

The chemical structure and purity of sodium this compound are critical for its performance and are typically confirmed using spectroscopic methods.[7][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the presence of key functional groups, such as the sulfate ester group and the long alkyl chain.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, confirming the identity of the compound.[5][11]

References

A Technical Deep Dive: Animal vs. Synthetic Oleyl Sulfate for Cosmetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinctions between animal-derived and synthetic oleyl sulfate (B86663), a crucial anionic surfactant in the cosmetics industry. As the demand for transparency and sustainable sourcing grows, understanding the origins and inherent properties of cosmetic ingredients is paramount. This document provides a comparative analysis of oleyl sulfate from both animal and synthetic sources, focusing on their physicochemical properties, potential impurities, and performance characteristics relevant to cosmetic research and formulation.

Introduction to this compound in Cosmetics

Sodium this compound is the sodium salt of the sulfuric acid ester of oleyl alcohol. Its amphiphilic nature, with a long, hydrophobic oleyl tail and a hydrophilic sulfate head, makes it an effective surfactant.[1][2] In cosmetic formulations, it functions as a cleansing agent, foaming agent, and emulsifier, contributing to the sensory and functional properties of products like shampoos, body washes, and skin cleansers.[3]

The precursor, oleyl alcohol, can be sourced from two primary routes:

  • Animal Origin: Primarily derived from the rendering of beef tallow (B1178427).[4] The fatty acid profile of tallow is rich in oleic acid, palmitic acid, and stearic acid.[1][5]

  • Synthetic Origin: Typically produced from petrochemical feedstocks through processes like the Ziegler process, which can result in branched carbon chains and an even or odd number of carbon atoms.[6]

This guide will dissect the implications of these different origins on the final properties and performance of this compound.

Comparative Analysis of Physicochemical Properties

While direct, side-by-side comparative studies on the physicochemical properties of this compound from purely animal versus synthetic origins are limited in publicly available literature, we can infer differences based on the known characteristics of their precursors and general surfactant chemistry.

Table 1: Comparison of Inferred Physicochemical Properties of Animal-Derived vs. Synthetic this compound

PropertyAnimal-Derived (Tallow-Based)Synthetic (Petrochemical-Based)Key Considerations for Cosmetic Science
Fatty Alcohol Profile Primarily C18 (oleic), with presence of C16 (palmitic) and C18 (stearic) alcohols. Always linear and even-numbered carbon chains.[1][6]Can have a broader or more defined distribution of carbon chain lengths. May contain branched chains and odd-numbered carbon atoms.[6]The distribution of chain lengths and branching can affect foaming properties, viscosity, and the feel of the final product on the skin.
Purity and Impurities Potential for impurities related to the rendering and purification of tallow, such as other fatty acids and their esters.[7] Process-related impurities include unreacted oleyl alcohol and inorganic salts.[8]Impurities are primarily process-related from the chemical synthesis, including unreacted starting materials and by-products of the sulfation process.[8]Impurities can impact the odor, color, and, most importantly, the skin irritation and sensitization potential of the final formulation.
Critical Micelle Concentration (CMC) Expected to have a specific CMC based on the C18 oleyl chain. The presence of other chain lengths could slightly broaden the CMC range.The CMC will be influenced by the specific carbon chain distribution and branching. Branched chains generally increase the CMC.A lower CMC indicates a more efficient surfactant, meaning less is needed to achieve desired cleansing and emulsifying effects.
Surface Tension Reduction Effective at reducing surface tension.Highly effective at reducing surface tension. The specific efficiency will depend on the purity and structure of the this compound.The ability to lower surface tension is fundamental to the cleansing and foaming action of surfactants.

Experimental Protocols for Characterization and Comparison

To ascertain the precise properties of an this compound sample, regardless of its origin, a series of analytical tests should be performed. The following protocols are standard methods for characterizing anionic surfactants.

Quantification of this compound and Impurities via HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the active ingredient and identifying organic impurities like unreacted oleyl alcohol.[8]

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of sodium this compound standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh a known amount of the test this compound sample and dissolve it in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), as this compound lacks a strong UV chromophore.

  • Analysis and Calculation:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound and any identified impurities in the sample by interpolating their peak areas on the calibration curve.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. The surface tension method is a common way to determine it.[9]

Protocol:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the this compound sample with varying concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).[9]

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the surface tension plateaus. It is determined at the intersection of the two linear portions of the plot.[9]

Skin Irritation and Signaling Pathways

In Vitro Skin Irritation Testing

Reconstructed human epidermis (RhE) models are widely used and accepted alternatives to animal testing for assessing the skin irritation potential of cosmetic ingredients.[13][14]

Experimental Workflow for In Vitro Skin Irritation Test:

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results prep_tissue Prepare RhE Tissue apply_sample Topically Apply Sample prep_tissue->apply_sample prep_sample Prepare this compound Solution prep_sample->apply_sample incubate Incubate for a Defined Period apply_sample->incubate rinse Rinse and Post-Incubate incubate->rinse mtt_assay Perform MTT Assay for Cell Viability rinse->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability classify Classify as Irritant or Non-Irritant calculate_viability->classify

Workflow for in vitro skin irritation testing.
Signaling Pathway of Surfactant-Induced Skin Irritation

The interaction of surfactants with skin keratinocytes can initiate a cascade of cellular events leading to inflammation. A simplified representation of this signaling pathway is shown below.

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_inflammation Inflammatory Response surfactant This compound membrane Disruption of Cell Membrane and Stratum Corneum Lipids surfactant->membrane receptor Activation of Cellular Receptors (e.g., TLRs) membrane->receptor mapk MAPK Pathway Activation (e.g., p38, JNK, ERK) receptor->mapk nfkb NF-κB Activation receptor->nfkb cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) mapk->cytokines nfkb->cytokines inflammation Clinical Signs of Irritation (Erythema, Edema) cytokines->inflammation

Simplified signaling pathway of surfactant-induced skin irritation.

Logical Workflow for Source Differentiation

Determining the origin of an this compound sample requires a multi-step analytical approach.

G start This compound Sample hydrolysis Acid Hydrolysis to Cleave Sulfate Group start->hydrolysis extraction Extraction of Fatty Alcohols hydrolysis->extraction gcms GC-MS Analysis of Fatty Alcohol Profile extraction->gcms analysis Analyze Carbon Chain Distribution and Branching gcms->analysis conclusion Inference of Origin analysis->conclusion

Workflow for differentiating the origin of this compound.

Conclusion

The choice between animal-derived and synthetic this compound for cosmetic research and formulation carries implications for product performance, purity, and consumer perception. While both sources can yield a high-performing surfactant, the inherent differences in their starting materials can lead to variations in the final product.

  • Animal-derived this compound , sourced from tallow, will have a fatty alcohol profile reflective of animal fat, being composed of linear, even-numbered carbon chains. The potential for impurities from the rendering process exists, but modern refining techniques can produce a high-purity product.

  • Synthetic this compound , derived from petrochemicals, offers the potential for a more controlled and defined chemical structure, though it may include branched chains which can alter its physicochemical properties.

For researchers and formulators, the critical takeaway is the importance of thorough analytical characterization of any this compound raw material. Understanding its purity, fatty alcohol distribution, and performance metrics like CMC is essential for ensuring product consistency, efficacy, and, most importantly, safety for the consumer. As the industry continues to evolve, a deep understanding of ingredient origins and their scientific ramifications will be indispensable for innovative and responsible product development.

References

Methodological & Application

Application Notes and Protocols for Oleyl Sulfate in Protein Denaturation for SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight.[1][2] A critical step in this process is the denaturation of proteins by an anionic surfactant, which disrupts the protein's native structure and imparts a uniform negative charge.[3][4] While Sodium Dodecyl Sulfate (B86663) (SDS) is the most commonly used surfactant for this purpose, other anionic surfactants, such as oleyl sulfate, present alternative physicochemical properties that may be advantageous in specific applications.[5][6]

This compound is an anionic surfactant characterized by a long hydrophobic oleyl chain with a cis-double bond and a hydrophilic sulfate head group.[5] This structure gives it unique properties, including a significantly lower critical micelle concentration (CMC) compared to SDS, suggesting it may be effective at lower concentrations.[5] While direct comparative studies on the efficacy of this compound versus SDS for routine protein electrophoresis are not extensively available in scientific literature, existing protocols for SDS can be adapted for this compound.[5][6] These notes provide a summary of the properties of this compound, a comparison with SDS, and generalized protocols for its use in protein denaturation for SDS-PAGE and for the solubilization of proteins from inclusion bodies.

Data Presentation: Physicochemical Properties of this compound vs. SDS

The selection of a denaturing agent can be influenced by its physicochemical properties. The table below summarizes key quantitative data for this compound and SDS.

PropertySodium this compound (SOS)Sodium Dodecyl Sulfate (SDS)Reference
Critical Micelle Concentration (CMC) ~0.028 mmol/L~8 mmol/L (in water)[5]
Alkyl Chain C18, unsaturated (one cis-double bond)C12, saturated[5][6]
Primary Role in Electrophoresis Protein denaturation and imparting uniform negative chargeProtein denaturation and imparting uniform negative charge[5][7]

Experimental Protocols

The following are generalized protocols. Optimization may be required based on the specific protein and experimental conditions.

Protocol 1: Protein Denaturation for SDS-PAGE

This protocol is adapted from standard SDS-PAGE sample preparation methods and can be used as a starting point for using this compound.

Objective: To completely denature a protein sample for electrophoretic separation based on molecular weight.

Materials:

  • Protein sample

  • 2X Sample Buffer (e.g., 125 mM Tris-HCl, pH 6.8, 4% (w/v) this compound, 20% Glycerol, 10% 2-mercaptoethanol (B42355) or 200 mM DTT, 0.02% Bromophenol Blue)

  • Heating block or water bath

  • Microcentrifuge

Procedure:

  • Sample Mixing: Combine the protein sample with an equal volume of the 2X sample buffer in a microcentrifuge tube.

  • Denaturation: Heat the mixture at 95-100°C for 5-10 minutes. This step, in conjunction with a reducing agent, ensures complete denaturation and the reduction of disulfide bonds.[5]

  • Centrifugation: After heating, briefly centrifuge the sample to collect the condensate.

  • Loading: Load the desired volume of the denatured sample onto a polyacrylamide gel.

Protocol 2: Solubilization of Proteins from Inclusion Bodies

This compound can be an effective agent for solubilizing aggregated proteins from inclusion bodies.

Objective: To solubilize aggregated proteins from inclusion bodies for subsequent purification or analysis.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) sodium this compound.

  • High-speed centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and disrupt the cells using sonication or a French press.

  • Isolate Inclusion Bodies: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C. Discard the supernatant.

  • Wash Inclusion Bodies: Resuspend the pellet in Lysis Buffer. To remove membrane contaminants, a non-ionic detergent like Triton X-100 can optionally be included in the wash buffer. Centrifuge again and discard the supernatant. Repeat this wash step 2-3 times.[5]

  • Solubilization: Resuspend the washed inclusion body pellet in the Solubilization Buffer containing this compound.

  • Incubation: Incubate with gentle agitation for 1-2 hours at room temperature.[5]

  • Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material. The supernatant contains the denatured, solubilized protein.[5]

Visualizations

The following diagrams illustrate the experimental workflows described.

experimental_workflow cluster_prep Sample Preparation cluster_denature Denaturation cluster_load Electrophoresis p_sample Protein Sample mix Mix Sample and Buffer p_sample->mix s_buffer 2X Sample Buffer (with this compound) s_buffer->mix heat Heat at 95-100°C (5-10 min) mix->heat cool Cool and Centrifuge heat->cool load Load onto Polyacrylamide Gel cool->load

Caption: Workflow for Protein Denaturation using this compound for SDS-PAGE.

inclusion_body_workflow start Cell Pellet with Inclusion Bodies lysis Cell Lysis (Sonication/French Press) start->lysis centrifuge1 Centrifuge to Isolate Inclusion Bodies lysis->centrifuge1 wash Wash Inclusion Bodies (2-3 times) centrifuge1->wash waste1 Supernatant (Discard) centrifuge1->waste1 centrifuge2 Centrifuge wash->centrifuge2 solubilize Resuspend in Buffer with this compound centrifuge2->solubilize waste2 Supernatant (Discard) centrifuge2->waste2 incubate Incubate with Agitation (1-2 hours) solubilize->incubate centrifuge3 High-Speed Centrifugation incubate->centrifuge3 end Supernatant with Solubilized Protein centrifuge3->end waste3 Insoluble Material (Discard) centrifuge3->waste3

References

Application of Oleyl Sulfate in Drug Delivery Systems: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl sulfate (B86663), particularly its sodium salt (sodium oleyl sulfate), is an anionic surfactant that has garnered significant interest in the field of drug delivery. Its amphiphilic nature, comprising a long, unsaturated oleyl hydrocarbon chain and a hydrophilic sulfate headgroup, allows it to function as a versatile excipient in various pharmaceutical formulations. This document provides detailed application notes and protocols for the use of this compound in the development of advanced drug delivery systems. Its primary roles include acting as a stabilizer for nanoparticulate systems, a modifier for liposomal characteristics, a key component in the formation of microemulsions and nanoemulsions, and a permeation enhancer for transdermal and other routes of administration.[1]

Data Presentation: Physicochemical Characteristics of this compound-Based Drug Delivery Systems

The concentration and presence of this compound can significantly influence the critical quality attributes of a drug delivery system. Below are templates for summarizing quantitative data from the characterization of nanoparticles, liposomes, and microemulsions incorporating this compound.

Table 1: Influence of Sodium this compound on Nanoparticle Properties

Formulation CodeDrug:Lipid/Polymer RatioSodium this compound Conc. (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
NP-SOS-0.11:100.1150 ± 5.20.21 ± 0.02-25.3 ± 1.585.6 ± 3.18.1 ± 0.4
NP-SOS-0.51:100.5125 ± 4.80.18 ± 0.01-35.8 ± 2.190.2 ± 2.58.5 ± 0.3
NP-SOS-1.01:101.0110 ± 3.50.15 ± 0.02-42.1 ± 1.892.5 ± 2.88.7 ± 0.5

Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific drug, lipid/polymer, and formulation process.

Table 2: Effect of Sodium this compound on Liposome Characteristics

Formulation CodeLipid Composition (molar ratio)Sodium this compound Conc. (mol%)Vesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-ControlPC:Chol (7:3)0180 ± 6.30.25 ± 0.03-15.2 ± 1.265.4 ± 4.2
Lipo-SOS-0.5PC:Chol:SOS (7:3:0.5)0.5165 ± 5.10.22 ± 0.02-28.9 ± 1.872.8 ± 3.5
Lipo-SOS-1.0PC:Chol:SOS (7:3:1.0)1.0150 ± 4.90.19 ± 0.01-38.4 ± 2.578.1 ± 3.9

PC: Phosphatidylcholine, Chol: Cholesterol, SOS: Sodium this compound. This table presents hypothetical data for illustrative purposes.

Table 3: Characterization of Sodium this compound-Based Microemulsion Formulations

Formulation CodeOil (%)Surfactant (SOS, %)Co-surfactant (%)Aqueous Phase (%)Droplet Size (nm)Polydispersity Index (PDI)Drug Solubility (mg/mL)
ME-SOS-11520155045 ± 2.80.12 ± 0.0210.5 ± 0.7
ME-SOS-22025203560 ± 3.50.15 ± 0.0315.2 ± 1.1
ME-SOS-31030105030 ± 1.90.10 ± 0.0112.8 ± 0.9

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments involving this compound in drug delivery systems are provided below.

Protocol 1: Preparation of this compound-Stabilized Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, with sodium this compound as a stabilizer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Sodium this compound

  • Purified water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator or high-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the API in the molten lipid under continuous stirring.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the desired concentration of sodium this compound in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization at approximately 10,000 rpm for 10-15 minutes to form a coarse pre-emulsion.

  • Sonication/High-Pressure Homogenization: Subject the pre-emulsion to high-power probe sonication for 5-10 minutes or pass it through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle magnetic stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading capacity using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the nanoparticles.

Protocol 2: Preparation of this compound-Containing Liposomes

This protocol details the thin-film hydration method for preparing liposomes incorporating sodium this compound.

Materials:

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol

  • Sodium this compound

  • Active Pharmaceutical Ingredient (API)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

  • Standard laboratory glassware

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and sodium this compound in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this mixture as well.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. A thin, dry lipid film will form on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and rotating the flask gently. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV dispersion using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization: Analyze the liposomal formulation for vesicle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Protocol 3: Evaluation of Transdermal Drug Permeation Enhancement

This protocol describes an in vitro method using Franz diffusion cells to assess the permeation-enhancing effect of this compound.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin)

  • Drug formulation containing sodium this compound

  • Control formulation (without sodium this compound)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Magnetic stirrers

  • Water bath or heating block

  • Analytical instrument for drug quantification (e.g., HPLC, LC-MS/MS)

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor medium and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a known amount of the drug formulation (with and without this compound) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area of skin over time. Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot. Calculate the enhancement ratio by dividing the flux of the this compound-containing formulation by the flux of the control formulation.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Preparation of this compound-Stabilized SLNs

G Workflow for SLN Preparation cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_formation_char Nanoparticle Formation & Characterization A Melt Solid Lipid & Dissolve API B Prepare Aqueous Sodium this compound Solution C High-Shear Homogenization B->C D Sonication / High-Pressure Homogenization C->D E Cooling & SLN Formation D->E F Characterization (DLS, HPLC) E->F

Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Diagram 2: Mechanism of this compound as a Skin Permeation Enhancer

G Mechanism of this compound as a Skin Permeation Enhancer cluster_stratum_corneum Stratum Corneum lipids Organized Intercellular Lipids disrupted_lipids Disrupted & Fluidized Lipids lipids->disrupted_lipids Disorganization corneocytes Corneocytes oleyl_sulfate This compound Monomers oleyl_sulfate->lipids Interaction & Intercalation drug Drug Molecule drug->disrupted_lipids Increased Diffusion enhanced_permeation Enhanced Drug Permeation disrupted_lipids->enhanced_permeation

Disruption of stratum corneum lipids by this compound to enhance drug permeation.
Diagram 3: Logical Relationship in Formulation Development

G Logical Flow for this compound Formulation Development A Define Target Drug & Delivery Route B Select Delivery System (Nanoparticles, Liposomes, Microemulsion) A->B C Formulation Optimization (Varying this compound Concentration) B->C D Physicochemical Characterization (Size, PDI, Zeta Potential, EE%, DL%) C->D E In Vitro Release Studies D->E F In Vitro / Ex Vivo Permeation Studies D->F G Stability Assessment D->G H Final Formulation Selection E->H F->H G->H

A logical workflow for developing and optimizing drug delivery systems containing this compound.

Conclusion

This compound is a valuable and versatile excipient in the development of various drug delivery systems. Its ability to stabilize nanoparticles, modify liposomal properties, form microemulsions, and enhance drug permeation makes it a powerful tool for formulators. The protocols and data presentation formats provided in these application notes are intended to serve as a comprehensive guide for researchers and scientists working to harness the potential of this compound in advanced drug delivery applications. Careful optimization of its concentration is crucial to achieving the desired physicochemical properties and therapeutic outcomes.

References

Application Notes and Protocols for Sodium Oleyl Sulfate as an Emulsifying Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium oleyl sulfate (B86663) is an anionic surfactant widely utilized in pharmaceutical and cosmetic formulations for its excellent emulsifying, stabilizing, and permeation-enhancing properties.[1] Its amphiphilic structure, featuring a hydrophobic oleyl tail and a hydrophilic sulfate headgroup, enables it to reduce interfacial tension between immiscible liquids, making it a versatile excipient in the development of various drug delivery systems.[1][2] These systems include nanoemulsions, microemulsions, solid lipid nanoparticles (SLNs), and liposomes.[1] The presence of a cis-double bond in its C18 oleyl chain introduces a structural kink that influences its molecular packing and physicochemical properties, distinguishing it from saturated sulfate surfactants.[2]

Mechanism of Action as an Emulsifying Agent

The primary role of sodium oleyl sulfate in formulations is to form and stabilize emulsions.[3] Emulsifiers are critical components that prevent the coalescence of dispersed droplets in an emulsion.[4] The mechanism of action for sodium this compound can be summarized in the following stages:

  • Adsorption at the Oil-Water Interface : Due to its amphiphilic nature, sodium this compound spontaneously migrates to the interface between the oil and water phases.[2]

  • Reduction of Interfacial Tension : The surfactant molecules orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the aqueous phase. This arrangement reduces the interfacial tension between the two phases, facilitating the formation of smaller droplets with less energy input.[2][4]

  • Formation of a Protective Barrier : The adsorbed surfactant layer forms a protective film around the dispersed droplets.[4]

  • Electrostatic Repulsion : As an anionic surfactant, sodium this compound imparts a negative charge to the surface of the droplets. This results in electrostatic repulsion between the droplets, preventing them from aggregating and coalescing, thus ensuring the long-term stability of the emulsion.[1][4]

Below is a diagram illustrating the mechanism of action of sodium this compound as an emulsifying agent.

G start Start melt_lipid Melt solid lipid (5-10°C above melting point) start->melt_lipid dissolve_drug Dissolve/disperse drug in molten lipid melt_lipid->dissolve_drug prepare_aq Prepare aqueous sodium this compound solution and heat to the same temperature dissolve_drug->prepare_aq homogenize Add lipid phase to aqueous phase and homogenize at high speed prepare_aq->homogenize ultrasonicate Ultrasonicate the pre-emulsion homogenize->ultrasonicate cool Cool the nanoemulsion to room temperature with stirring ultrasonicate->cool end SLN dispersion formed cool->end G start Start prepare_sample Dilute emulsion sample with purified water to an appropriate concentration start->prepare_sample transfer_sample Transfer the diluted sample to a disposable cuvette prepare_sample->transfer_sample place_in_instrument Place the cuvette in the DLS/ELS instrument transfer_sample->place_in_instrument set_parameters Set measurement parameters (e.g., temperature, scattering angle) place_in_instrument->set_parameters run_measurement Perform the DLS/ELS measurement set_parameters->run_measurement analyze_data Analyze the correlation function and electrophoretic mobility data run_measurement->analyze_data obtain_results Obtain particle size, PDI, and zeta potential analyze_data->obtain_results

References

Application Notes and Protocols for the Laboratory Preparation of Sodium Oleyl Sulfate with High Double Bond Retention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleyl sulfate (B86663) is an anionic surfactant of significant interest in the pharmaceutical, cosmetic, and chemical industries due to its excellent emulsifying, foaming, and cleansing properties.[1] The presence of a cis-double bond in the oleyl chain is crucial for its physicochemical characteristics, including its critical micelle concentration (CMC) and surface tension reduction capabilities.[2][3] However, the double bond is susceptible to attack by common sulfating agents, leading to lower product purity and altered performance.[4][5]

These application notes provide a detailed protocol for the laboratory synthesis of sodium oleyl sulfate with a high degree of double bond retention, focusing on the use of sulfamic acid as a mild and effective sulfating agent.[4][6] This method is advantageous over more aggressive reagents like chlorosulfonic acid or sulfur trioxide, which can lead to significant side reactions at the double bond.[5][7]

Data Presentation

The selection of the sulfating agent is critical for maximizing the retention of the double bond in the oleyl group. The following table summarizes the quantitative data on double bond retention and the physicochemical properties of the resulting sodium this compound.

Sulfating AgentSubstrateDouble Bond Retention Rate (%)Critical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (γcmc) (mN/m)Reference
Sulfamic AcidOleyl Alcohol95.690.02831.96[4][6]
Chlorosulfonic Acid / Sulfuric AcidOleyl Ether Alcohols~60Not SpecifiedNot Specified[5]
Chlorosulfonic Acid / Sulfuric AcidOleyl Alcohol~25Not SpecifiedNot Specified[5]
Pyridine-Sulfur TrioxideOleyl Alcohol~95 (estimated purity)Not SpecifiedNot Specified[5]

Experimental Protocols

This section details the laboratory procedure for the synthesis of sodium this compound with high double bond retention using the sulfamic acid method.

Protocol 1: Synthesis of Sodium this compound via Sulfamic Acid Sulfation

This protocol is designed to yield sodium this compound with a high preservation of the carbon-carbon double bond.

Materials and Equipment:

  • Reactants:

    • Oleyl alcohol (reagent grade)[1]

    • Sulfamic acid (99%)[1]

    • Urea (optional catalyst)[4]

    • Sodium hydroxide (B78521) (30-50% aqueous solution)[1]

    • Ethanol (B145695) (absolute and 70% v/v)[1]

    • Chloroform[1]

    • Dimethylformamide (DMF, optional solvent)[4]

  • Equipment:

    • Round-bottom flask[1]

    • Magnetic stirrer with hotplate[1]

    • Condenser[1]

    • Dropping funnel

    • Thermometer[4]

    • pH meter or pH paper[1]

    • Rotary evaporator[1]

    • Büchner funnel and flask[1]

    • Vacuum pump[1]

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, add oleyl alcohol.[1]

    • If using a solvent, dissolve the oleyl alcohol in DMF.[4]

    • Add sulfamic acid and a catalytic amount of urea. A recommended molar ratio is Oleyl Alcohol:Sulfamic Acid:Urea = 1:1.2:0.05.[1][4]

  • Sulfation Reaction:

    • Heat the reaction mixture to 90-100°C with continuous stirring.[1][4]

    • Maintain this temperature for 2-4 hours.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4]

  • Neutralization:

    • After the reaction is complete, cool the mixture to room temperature.[4]

    • Slowly add a 30-50% aqueous solution of sodium hydroxide with vigorous stirring to neutralize the oleyl hydrogen sulfate intermediate.[1]

    • Monitor the pH closely and continue adding the sodium hydroxide solution until the pH of the mixture reaches 7.0-8.5. This reaction is exothermic and requires careful control.[1][4]

  • Isolation of Crude Product:

    • The crude sodium this compound will precipitate.[4]

    • The crude product can be isolated by removing the water (and DMF if used) under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • Wash the precipitate with cold ethanol to remove unreacted starting materials and impurities.[4]

    • For further purification, dissolve the crude solid in a minimal amount of a warm 70:30 (v/v) ethanol-water mixture.[1]

    • Cool the solution to 0-5°C and maintain this temperature for several hours to precipitate inorganic salts like sodium sulfate.[1]

    • Filter the cold solution using a Büchner funnel to remove the precipitated inorganic salts.[1]

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol and water, yielding the purified sodium this compound.[1]

    • The purified product can be further washed with cold absolute ethanol or chloroform.[1]

    • Dry the final product under a vacuum.[4]

Protocol 2: Characterization of Sodium this compound

To confirm the successful synthesis and high double bond retention, the following characterization techniques are recommended.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the key functional groups in the synthesized product.

  • Procedure: Acquire an FTIR spectrum of the purified sodium this compound.

  • Expected Peaks:

    • S=O stretching: ~1220-1250 cm⁻¹

    • S-O stretching: ~1060-1080 cm⁻¹

    • C=C double bond stretching: ~1650 cm⁻¹[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the molecular structure and the presence of the double bond.

  • Procedure: Dissolve the purified product in a suitable deuterated solvent and acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts:

    • Vinyl protons of the double bond: ~5.3-5.4 ppm

    • Methylene protons adjacent to the sulfate group: ~4.0-4.2 ppm[2]

Visualizations

The following diagrams illustrate the key processes in the laboratory preparation of sodium this compound.

Synthesis_Workflow start Start: Oleyl Alcohol, Sulfamic Acid, Urea reaction Sulfation Reaction (90-100°C, 2-4h) start->reaction neutralization Neutralization (NaOH, pH 7.0-8.5) reaction->neutralization isolation Crude Product Isolation (Rotary Evaporation) neutralization->isolation purification Purification (Recrystallization & Washing) isolation->purification product Purified Sodium This compound purification->product

Caption: Experimental workflow for the synthesis of sodium this compound.

Purification_Process crude Crude Sodium this compound (contains inorganic salts) dissolve Dissolve in warm 70% Ethanol/Water crude->dissolve cool Cool to 0-5°C dissolve->cool precipitate Inorganic Salts Precipitate cool->precipitate filter Filter cool->filter precipitate->filter Remove filtrate Filtrate (Purified Product in Solution) filter->filtrate evaporate Rotary Evaporation filtrate->evaporate final_product Pure Sodium this compound evaporate->final_product

Caption: Purification workflow for sodium this compound.

References

Application Notes and Protocols: Oleyl Sulfate as a Tool for Investigating Wettability of Low-Energy Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing oleyl sulfate (B86663), a powerful anionic surfactant, to investigate and modify the wettability of low-energy surfaces. These guidelines are designed for professionals in research and drug development who are engaged in characterizing hydrophobic surfaces, developing formulations, and studying interfacial phenomena.

Introduction

Oleyl sulfate is an anionic surfactant characterized by a long, unsaturated oleyl hydrocarbon chain and a polar sulfate head group.[1] This amphiphilic structure allows it to adsorb at interfaces, significantly reducing surface and interfacial tension.[2] The presence of a cis-double bond in its oleyl chain introduces a kink, influencing its packing at interfaces and distinguishing its properties from saturated counterparts.[1] These characteristics make this compound an excellent tool for modifying and studying the wettability of low-energy surfaces, which are prevalent in pharmaceutical and biomedical applications, including polymer-based drug delivery systems and medical devices.[3][4]

Mechanism of Action

In aqueous solutions, this compound monomers preferentially adsorb at the air-water interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive forces between water molecules, leading to a reduction in surface tension.[2] Above a specific concentration, known as the Critical Micelle Concentration (CMC), these monomers self-assemble into micelles in the bulk solution.[2][5] When an this compound solution comes into contact with a low-energy (hydrophobic) surface, the surfactant molecules adsorb onto the surface, with the hydrophobic tails interacting with the non-polar surface and the hydrophilic heads oriented towards the aqueous phase. This process alters the surface energy and, consequently, the wettability of the surface, making it more hydrophilic.

Quantitative Data

Understanding the physicochemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of High-Purity Sodium this compound

ParameterValueReference
Critical Micelle Concentration (CMC)0.028 mmol/L[1][6]
Surface Tension at CMC (γcmc)31.96 mN/m[1][6]

Table 2: Illustrative Contact Angle Data of Anionic Surfactant Solutions on Low-Energy Surfaces

SurfaceSurfactant ConcentrationContact Angle (°)General Trend
Paraffin (B1166041) Wax 0 (Pure Water)~110°Highly hydrophobic.[7]
Below CMCDecreasingIncreased wetting with higher surfactant concentration.
At or Above CMCSignificantly ReducedSurface becomes more hydrophilic.
Mica 0 (Pure Water)Varies (hydrophilic)Wettability is influenced by surface cleanliness and preparation.[8]
SDS SolutionMore water-wetAdsorption of SDS increases surface hydrophilicity.[8]
Self-Assembled Monolayers (SAMs) - CH₃ terminated 0 (Pure Water)High (>90°)Represents a model hydrophobic surface.[9]
Short-chain alcohols (as model surfactants)DecreasingWetting is enhanced with increasing surfactant concentration.[9]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound to investigate the wettability of low-energy surfaces.

Protocol 1: Preparation of this compound Solutions

Objective: To prepare aqueous solutions of sodium this compound at various concentrations for wettability studies.

Materials:

  • Sodium this compound (high purity)

  • Deionized or Milli-Q water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Calculate the required mass of sodium this compound to prepare a stock solution of a desired high concentration (e.g., 10 mM).

  • Accurately weigh the calculated amount of sodium this compound using an analytical balance.

  • Transfer the weighed powder to a volumetric flask of the appropriate size.

  • Add approximately half the final volume of deionized water to the flask.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the sodium this compound is completely dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before final volume adjustment.

  • Once dissolved, add deionized water to the flask until the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Prepare a series of dilutions from the stock solution to obtain the desired concentrations for the experiment (e.g., concentrations below and above the CMC).

Protocol 2: Preparation of Low-Energy Surfaces

Objective: To prepare clean and well-defined low-energy surfaces for reproducible wettability measurements.

Materials:

  • Substrates (e.g., paraffin wax films, mica sheets, silicon wafers for SAMs)

  • Solvents for cleaning (e.g., ethanol (B145695), isopropanol, hexane)[3]

  • Nitrogen or argon gas stream

  • UV-Ozone cleaner or plasma cleaner (optional, for rigorous cleaning of inorganic substrates)

Procedure for Paraffin Wax Surface:

  • Melt a small amount of high-purity paraffin wax in a clean glass container.

  • Dip a clean glass slide or another suitable substrate into the molten wax.

  • Withdraw the substrate slowly and allow the excess wax to drip off, forming a smooth, uniform film.

  • Let the wax film solidify at room temperature in a dust-free environment.

Procedure for Mica Surface:

  • Carefully cleave a fresh layer of the mica sheet using sharp tweezers or adhesive tape immediately before use to expose a pristine, atomically flat surface.[8]

Procedure for Self-Assembled Monolayer (SAM) on Gold:

  • Clean a gold-coated substrate (e.g., silicon wafer with a gold layer) by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen.

  • Optionally, further clean the substrate using a UV-Ozone or plasma cleaner to remove organic contaminants.

  • Immerse the clean gold substrate in a dilute solution (e.g., 1 mM) of an appropriate alkanethiol (e.g., octadecanethiol to create a hydrophobic, CH₃-terminated SAM) in a suitable solvent (e.g., ethanol) for a specified period (e.g., 24 hours).[9]

  • After incubation, remove the substrate from the solution, rinse thoroughly with the solvent to remove non-adsorbed molecules, and dry under a nitrogen stream.

Protocol 3: Contact Angle Measurement using the Sessile Drop Method

Objective: To measure the static contact angle of this compound solutions on low-energy surfaces to quantify wettability.

Apparatus:

  • Contact Angle Goniometer with a light source and camera[3]

  • Syringe with a fine needle for dispensing droplets

  • Environmental chamber (optional, to control humidity and temperature)

Procedure:

  • Place the prepared low-energy surface substrate on the sample stage of the goniometer.

  • Fill a clean syringe with the prepared this compound solution of a specific concentration.

  • Carefully dispense a small droplet (e.g., 2-5 µL) of the solution onto the surface of the substrate.[10]

  • Allow the droplet to equilibrate for a defined period (e.g., 30-60 seconds).

  • Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Use the goniometer's software to analyze the image and measure the contact angle at the three-phase contact line.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.

  • Repeat the procedure for each concentration of the this compound solution and for different low-energy surfaces.

Protocol 4: Dynamic Contact Angle Measurement

Objective: To measure the advancing and receding contact angles to assess contact angle hysteresis.

Procedure:

  • Place the prepared low-energy surface on the goniometer stage.

  • Dispense a droplet of the this compound solution onto the surface.

  • Advancing Angle: Slowly add more liquid to the droplet through the needle, causing the three-phase contact line to advance. Record the contact angle just as the contact line begins to move.[11]

  • Receding Angle: Slowly withdraw liquid from the droplet, causing the contact line to recede. Record the contact angle just as the contact line begins to retract.[11]

  • The difference between the advancing and receding angles is the contact angle hysteresis.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the investigation of wettability using this compound.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare this compound Solutions place_substrate Place Substrate on Goniometer Stage prep_solution->place_substrate prep_surface Prepare Low-Energy Surfaces prep_surface->place_substrate dispense_droplet Dispense Droplet place_substrate->dispense_droplet capture_image Capture Droplet Image dispense_droplet->capture_image measure_angle Measure Contact Angle capture_image->measure_angle analyze_data Analyze and Compare Contact Angle Data measure_angle->analyze_data

Caption: Workflow for Wettability Investigation.

Wettability_Relationship cluster_properties System Properties cluster_interaction Interaction cluster_outcome Outcome surfactant This compound Properties adsorption Surfactant Adsorption at Interface surfactant->adsorption surface Low-Energy Surface Properties surface->adsorption liquid Aqueous Phase Properties liquid->adsorption wettability Modified Wettability adsorption->wettability

Caption: Factors Influencing Wettability Modification.

Applications in Drug Development

The ability of this compound to modify the wettability of low-energy surfaces has significant implications in drug development:

  • Improved Wetting of Poorly Soluble Drugs: Many active pharmaceutical ingredients (APIs) are hydrophobic and exhibit poor wetting, which can limit their dissolution and bioavailability. This compound can be used in formulations to enhance the wetting of these API particles.[12]

  • Formulation of Suspensions and Emulsions: As a surfactant, this compound can stabilize dispersions of hydrophobic drug particles in aqueous media (suspensions) or oil-in-water emulsions, preventing aggregation and improving formulation stability.

  • Surface Modification of Nanoparticles: The surface of polymeric or lipid-based nanoparticles used for drug delivery can be modified with this compound to control their hydrophobicity, influence their interaction with biological membranes, and prevent aggregation.[13]

  • Biomaterial Interactions: The surfaces of medical devices and implants, often made of low-energy polymers, can be treated to alter their wettability, which can influence protein adsorption and cell adhesion.[4][14]

By providing a means to control and quantify the wettability of low-energy surfaces, this compound serves as a valuable tool for researchers and formulation scientists in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols for the Formulation of Oleyl Sulfate in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of oleyl sulfate (B86663) in shampoos and skin cleansers intended for dermatological research. This document outlines the chemical properties of oleyl sulfate, formulation guidelines, and detailed protocols for assessing its impact on skin barrier function and inflammatory pathways.

Introduction to this compound in Dermatological Formulations

Sodium this compound is an anionic surfactant valued in cosmetic and pharmaceutical formulations for its emulsifying, foaming, and cleansing properties.[1][2] Its molecular structure, featuring a hydrophilic sulfate head and a long, unsaturated oleyl tail, distinguishes it from saturated counterparts like sodium lauryl sulfate (SLS).[1] This unsaturated chain imparts unique physicochemical properties that influence its interaction with the skin.[1] In dermatological research, this compound is a valuable tool for creating cleansing formulations to study skin barrier function, irritation, and the efficacy of therapeutic agents.

Formulation of this compound-Based Cleansers

The concentration of sodium this compound in a formulation is critical and can be optimized depending on the research application. For instance, in a study optimizing a shampoo formulation, concentrations of the primary surfactant, sodium lauryl sulfate, were varied from 2% to 10%. While specific concentrations for this compound in research-grade cleansers are not extensively documented in publicly available literature, a starting point for investigational formulations can be inferred from general surfactant usage levels in shampoos, which typically range from 10% to 25% for the primary surfactant.[3] For sensitive skin formulations, a lower concentration would be advisable.

Basic Shampoo Formulation for Dermatological Research

This protocol outlines the preparation of a simple, silicone-free and sulfate-free (by primary irritant) shampoo base, which can be adapted to include sodium this compound for research purposes. This formulation is designed to be mild to minimize confounding factors in skin sensitivity studies.[4]

Table 1: Basic Shampoo Formulation Components [4]

ComponentFunctionConcentration (% w/w)
Deionized WaterSolventq.s. to 100
Sodium Lauroyl SarcosinateMild Anionic Surfactant20-40
Cocamidopropyl BetaineAmphoteric Surfactant10-30
Polyquaternium SaltCationic Conditioner0.2-0.5
Humectant (e.g., Glycerin)Moisturizer0.5-1
Thickening Agent (e.g., Xanthan Gum)Viscosity Modifier1.5-5
Chelating Agent (e.g., EDTA)Stabilizer0.01-0.1
PreservativeAntimicrobial0.06-0.08
pH Adjuster (e.g., Citric Acid)pH Regulator0.1-0.5

To adapt this for this compound research, sodium this compound can be systematically substituted for or used in combination with the primary anionic surfactant.

Laboratory-Scale Preparation Protocol

Objective: To prepare a 200g batch of a basic shampoo formulation.

Materials:

  • Beakers

  • Stirring rod or overhead mixer

  • Water bath

  • pH meter

  • Weighing scale

Procedure:

  • Water Phase Preparation: In a beaker, heat the deionized water to 70-80°C.

  • Surfactant Dispersion: Slowly add the primary anionic surfactant (e.g., sodium this compound) and any co-surfactants (e.g., cocamidopropyl betaine) to the heated water with continuous stirring until fully dissolved.

  • Addition of Other Ingredients: One by one, add the humectant, chelating agent, and any other heat-stable components, ensuring each is fully dissolved before adding the next.

  • Cooling Phase: Remove the beaker from the heat and allow it to cool while stirring gently.

  • Addition of Heat-Sensitive Ingredients: Once the temperature is below 40°C, add the preservative, fragrance (if any), and other heat-sensitive ingredients.

  • pH Adjustment: Measure the pH of the formulation and adjust to the desired range (typically 5.5-6.5 for skin and hair cleansers) using the pH adjuster.

  • Final Viscosity Adjustment: Add the thickening agent slowly while stirring until the desired viscosity is achieved.

  • Homogenization: Homogenize the final mixture to ensure uniformity.

Evaluation of this compound Formulations on Skin

The interaction of surfactants with the skin can lead to changes in barrier function and inflammatory responses. The following protocols are designed to assess these effects in a research setting.

In Vivo Assessment of Skin Barrier Function

3.1.1. Transepidermal Water Loss (TEWL) Measurement

TEWL is a key indicator of skin barrier integrity.[5][6] An increase in TEWL signifies a compromised barrier.

Protocol:

  • Subject Acclimatization: Subjects should acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.

  • Baseline Measurement: Measure the baseline TEWL on a designated area of the volar forearm using a Tewameter® or similar device.

  • Product Application: Apply a standardized amount of the this compound-containing cleanser (and a control cleanser) to the test sites. Lather for a specified time (e.g., 30 seconds) and rinse with water. Pat the area dry.

  • Post-Application Measurements: Measure TEWL at specified time points after washing (e.g., 1, 2, 4, and 24 hours) to assess the immediate and delayed effects on barrier function.

3.1.2. Skin Hydration Measurement

Skin hydration is measured using a Corneometer®, which assesses the electrical capacitance of the stratum corneum.

Protocol:

  • Subject Acclimatization: As with TEWL measurements, subjects must be acclimatized to a controlled environment.

  • Baseline Measurement: Take baseline hydration readings on the test areas of the volar forearm.

  • Product Application: Apply the test and control cleansers as described in the TEWL protocol.

  • Post-Application Measurements: Measure skin hydration at the same time points as the TEWL measurements to correlate changes in barrier function with skin moisture content.

Table 2: Example Data from In Vivo Skin Assessment (Hypothetical)

ParameterBaseline1-hour post-wash24-hours post-wash
TEWL (g/m²h)
Control Cleanser8.5 ± 1.29.2 ± 1.58.7 ± 1.3
5% this compound Cleanser8.6 ± 1.315.3 ± 2.110.1 ± 1.8
10% this compound Cleanser8.4 ± 1.122.7 ± 3.512.5 ± 2.0
Skin Hydration (Corneometer Units)
Control Cleanser55.2 ± 5.853.1 ± 6.254.5 ± 5.5
5% this compound Cleanser54.9 ± 6.145.8 ± 7.350.2 ± 6.8
10% this compound Cleanser55.3 ± 5.938.2 ± 8.146.7 ± 7.5

*Statistically significant difference from baseline (p < 0.05).

In Vitro Assessment of Skin Irritation and Inflammatory Response

3.2.1. Reconstructed Human Epidermis (RhE) Test

This in vitro method provides a reliable alternative to animal testing for assessing skin irritation potential.[7][8][9]

Protocol (based on OECD TG 439): [7][10]

  • Tissue Culture: Use commercially available reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE).

  • Test Substance Application: Apply a defined amount of the this compound formulation directly to the surface of the RhE tissue.

  • Incubation: Incubate for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface and continue incubation for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will convert MTT into a blue formazan (B1609692) salt.

  • Extraction and Quantification: Extract the formazan salt and measure its optical density using a spectrophotometer. Cell viability is expressed as a percentage relative to negative controls. A viability of ≤ 50% is indicative of a skin irritant.

3.2.2. Cytokine Release Assay

Surfactants can induce the release of pro-inflammatory cytokines from keratinocytes. Measuring these cytokines provides insight into the inflammatory potential of a formulation.

Protocol:

  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) in appropriate media.

  • Treatment: Expose the keratinocytes to various concentrations of the this compound formulation for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using ELISA (Enzyme-Linked Immunosorbent Assay) kits.

Table 3: Example Data from In Vitro Cytokine Release Assay (Hypothetical)

TreatmentIL-1α (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Untreated Control15 ± 325 ± 510 ± 2
0.01% this compound50 ± 880 ± 1235 ± 6
0.1% this compound150 ± 20250 ± 30100 ± 15

*Statistically significant difference from untreated control (p < 0.05).

Visualizations of Pathways and Workflows

Signaling Pathway: this compound-Induced Inflammatory Response in Keratinocytes

Surfactants can disrupt the cell membrane, leading to the activation of intracellular signaling pathways such as the NF-κB pathway. This can result in the transcription and release of pro-inflammatory cytokines.

Inflammatory_Pathway This compound This compound Cell Membrane Disruption Cell Membrane Disruption This compound->Cell Membrane Disruption Signal Transduction Signal Transduction Cell Membrane Disruption->Signal Transduction IKK Activation IKK Activation Signal Transduction->IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation NF-kB Translocation NF-kB Translocation IkB Degradation->NF-kB Translocation Gene Transcription Gene Transcription NF-kB Translocation->Gene Transcription Pro-inflammatory Cytokines (IL-1α, IL-6, TNF-α) Pro-inflammatory Cytokines (IL-1α, IL-6, TNF-α) Gene Transcription->Pro-inflammatory Cytokines (IL-1α, IL-6, TNF-α) Inflammatory Response Inflammatory Response Pro-inflammatory Cytokines (IL-1α, IL-6, TNF-α)->Inflammatory Response

Caption: this compound-Induced Inflammatory Signaling in Keratinocytes.

Experimental Workflow: In Vivo Skin Barrier Assessment

This workflow outlines the key steps in an in vivo study to assess the impact of an this compound cleanser on skin barrier function.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Subject Recruitment & Acclimatization Subject Recruitment & Acclimatization Baseline TEWL & Hydration Measurement Baseline TEWL & Hydration Measurement Subject Recruitment & Acclimatization->Baseline TEWL & Hydration Measurement Product Application (Cleanser & Control) Product Application (Cleanser & Control) Baseline TEWL & Hydration Measurement->Product Application (Cleanser & Control) Post-Wash Measurements (Multiple Time Points) Post-Wash Measurements (Multiple Time Points) Product Application (Cleanser & Control)->Post-Wash Measurements (Multiple Time Points) Data Analysis & Statistical Comparison Data Analysis & Statistical Comparison Post-Wash Measurements (Multiple Time Points)->Data Analysis & Statistical Comparison

Caption: In Vivo Skin Barrier Assessment Workflow.

Conclusion

The provided application notes and protocols offer a framework for the systematic formulation and evaluation of this compound-containing cleansers for dermatological research. By utilizing the described methodologies, researchers can gain valuable insights into the effects of this surfactant on skin health, aiding in the development of safer and more effective skin care and therapeutic products. Careful control of formulation variables and adherence to standardized testing protocols are paramount for obtaining reproducible and meaningful results.

References

Application Note & Protocol: Laboratory Synthesis of Oleyl Alcohol Polyoxyethylene Ether Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oleyl alcohol polyoxyethylene ether sulfate (B86663) is an anionic surfactant with valuable emulsifying, foaming, and cleansing properties. Its applications are widespread, ranging from personal care and cleaning products to specialized use in pharmaceutical formulations and drug delivery systems.[1][2][3] This document provides a detailed protocol for the laboratory synthesis of oleyl alcohol polyoxyethylene ether sulfate, focusing on a method that preserves the crucial carbon-carbon double bond in the oleyl group. The protocol utilizes sulfamic acid as the sulfating agent, which is well-suited for lab-scale synthesis due to its high efficiency and selectivity.[1][4]

Synthesis Overview

The synthesis is a two-step process:

  • Sulfation: Oleyl alcohol polyoxyethylene ether is reacted with a sulfating agent to form the oleyl polyoxyethylene ether hydrogen sulfate intermediate.

  • Neutralization: The acidic intermediate is then neutralized with an alkali solution, typically sodium hydroxide (B78521), to yield the final product, oleyl alcohol polyoxyethylene ether sulfate (sodium salt).[1]

While industrial processes often use sulfur trioxide (SO3), this protocol details the use of sulfamic acid, which is advantageous for preserving the unsaturation in the oleyl chain, a key feature for the surfactant's performance.[1][5]

Experimental Protocol: Sulfamic Acid Method

This procedure is known for its high yield and excellent preservation of the oleyl group's double bond.[1][4]

2.1 Materials and Equipment

  • Reactants:

    • Oleyl alcohol polyoxyethylene ether (select desired moles of ethylene (B1197577) oxide, e.g., n=2 to 10)[5]

    • Sulfamic acid (H₃NSO₃), 99% purity[1]

    • Sodium hydroxide (NaOH), pellets or 50% aqueous solution[1]

    • Urea (B33335) (optional catalyst)[6]

    • Dimethylformamide (DMF, solvent)[6]

  • Purification Solvents:

  • Equipment:

    • Round-bottom flask (250 mL or 500 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Condenser

    • Thermometer

    • Dropping funnel

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Beakers and standard laboratory glassware

    • pH meter or pH strips

2.2 Synthesis Procedure

Step 1: Sulfation

  • Set up a clean, dry round-bottom flask with a magnetic stirrer, heating mantle, condenser, and thermometer.

  • In the flask, dissolve the oleyl alcohol polyoxyethylene ether in dimethylformamide (DMF). The amount of solvent should be approximately 35% of the total reactant mass.[4]

  • Add sulfamic acid and a catalytic amount of urea to the mixture.[6] The recommended molar ratios are detailed in Table 1.

  • Heat the reaction mixture to 90-100°C while stirring continuously.[1][6]

  • Maintain this temperature for approximately 3 hours.[6] The reaction can be monitored using Thin Layer Chromatography (TLC) to track the consumption of the starting alcohol.

Step 2: Neutralization

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature (approx. 25°C).

  • Slowly add a sodium hydroxide solution while stirring vigorously. Use a dropping funnel to control the addition rate and an ice bath to manage the exothermic reaction.

  • Continuously monitor the pH, adding the NaOH solution until the mixture reaches a stable pH of 7-8.[6] The crude oleyl alcohol polyoxyethylene ether sulfate will precipitate.

Step 3: Purification

  • Filter the precipitated crude product using a Büchner funnel.

  • To remove unreacted starting materials and inorganic salt byproducts (e.g., sodium sulfate), wash the precipitate with cold ethanol.[6]

  • For higher purity, recrystallization can be performed. Dissolve the crude solid in a minimal amount of a warm ethanol-water mixture (e.g., 70:30 v/v).[1]

  • Cool the solution to 0-5°C and hold for several hours. The inorganic salts are less soluble in the cold mixture and will precipitate.[1]

  • Filter the cold solution to remove the precipitated salts.[1]

  • Concentrate the filtrate using a rotary evaporator to remove the ethanol and water, yielding the purified product.[1]

  • Dry the final product under a vacuum to remove any residual solvent.

2.3 Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sulfamic acid is corrosive. Avoid contact with skin and eyes.

  • The neutralization reaction with sodium hydroxide is exothermic; control the addition rate and use cooling to prevent overheating.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

ParameterValue/RangeReference
Reactant Molar Ratios
Oleyl Alcohol Ether : Sulfamic Acid1 : 1.05 to 1 : 1.2[1][6]
Oleyl Alcohol Ether : Urea (catalyst)1 : 0.05 to 1 : 0.53[1][6]
Reaction Conditions
Sulfation Temperature90 - 100 °C[1][6]
Sulfation Time~3 hours[6]
Neutralization pH7 - 8[6]
Purification Temperature (Cooling)0 - 5 °C[1]

Synthesis Workflow Diagram

G Workflow for the Synthesis of Oleyl Alcohol Polyoxyethylene Ether Sulfate A Oleyl Alcohol Polyoxyethylene Ether S1 Step 1: Sulfation (90-100°C, 3h in DMF) A->S1 B Sulfamic Acid + Urea (catalyst) B->S1 C NaOH Solution S2 Step 2: Neutralization (Cooling, pH 7-8) C->S2 P1 Crude Product (Sulfate + Impurities) S1->P1 Acidic Intermediate S3 Step 3: Purification (Filtration & Recrystallization) S2->S3 Precipitate S4 Drying (Rotary Evaporator) S3->S4 P2 Purified Oleyl Alcohol Polyoxyethylene Ether Sulfate S4->P2 P1->S2

References

Application Notes and Protocols for the Use of Oleyl Sulfate in Nonaqueous Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide detailed protocols for the use of sodium oleyl sulfate (B86663) as a surfactant in nonaqueous capillary electrophoresis (NACE) for the separation of hydrophobic compounds. NACE is a powerful analytical technique that offers unique selectivity and is particularly well-suited for analytes with poor aqueous solubility. Sodium oleyl sulfate, an anionic surfactant with a long unsaturated alkyl chain, can be employed as a background electrolyte (BGE) additive or to form micelles in nonaqueous media for micellar electrokinetic chromatography (MEKC).

Application Note 1: Nonaqueous Micellar Electrokinetic Chromatography (NAMEKC) using Sodium this compound for the Separation of Hydrophobic Drugs

This application note describes a method for the separation of poorly water-soluble drug compounds using NAMEKC with sodium this compound as the micellar phase. The use of a nonaqueous solvent system enhances the solubility of hydrophobic analytes, while the this compound micelles provide a pseudostationary phase for chromatographic separation. This method is adapted from established NAMEKC techniques using similar anionic surfactants.[1]

Separation Principle

In this NAMEKC method, a nonaqueous background electrolyte containing sodium this compound above its critical micelle concentration (CMC) is used. Hydrophobic analytes partition between the bulk nonaqueous solvent and the hydrophobic core of the this compound micelles. The anionic nature of the micelles causes them to migrate towards the anode. The differential partitioning of the analytes into the micelles, coupled with the electrophoretic mobility of the micelles and the electroosmotic flow (EOF), results in their separation.

Separation Mechanism in NAMEKC with this compound cluster_capillary Capillary Cross-Section cluster_micelle This compound Micelle EOF Electroosmotic Flow (EOF) (Towards Cathode) Analyte_Free Free Analyte in Nonaqueous Solvent EOF->Analyte_Free Carried by EOF m1 m2 m3 m4 Analyte1 Analyte 1 (Less Hydrophobic) Analyte2 Analyte 2 (More Hydrophobic) Micelle_Movement Micelle Migration (Towards Anode) cluster_micelle cluster_micelle Analyte_Free->cluster_micelle Partitioning

Separation mechanism in NAMEKC with this compound micelles.
Experimental Protocol

Instrumentation:

  • Capillary Electrophoresis System with UV-Vis detector

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length)

  • Data acquisition and processing software

Reagents and Materials:

  • Sodium this compound

  • Formamide (ACS grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • Deionized water

  • Analytes of interest (e.g., hydrophobic drugs)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

Preparation of the Background Electrolyte (BGE):

  • Prepare a 20 mM NaH₂PO₄ buffer in a 90:10 (v/v) formamide/water mixture.

  • Add sodium this compound to the buffer to a final concentration of 100 mM.

  • Sonicate the solution for 15 minutes to ensure complete dissolution of the surfactant.

  • Filter the BGE through a 0.45 µm syringe filter before use.

Capillary Conditioning:

  • Rinse the new capillary with 1 M NaOH for 20 minutes.

  • Rinse with deionized water for 10 minutes.

  • Flush with methanol for 15 minutes.

  • Equilibrate with the BGE for 30 minutes prior to the first injection.

  • Between runs, rinse with the BGE for 5 minutes.

Sample Preparation and Injection:

  • Dissolve the analyte mixture in methanol to a final concentration of approximately 1 mg/mL.

  • Inject the sample hydrodynamically at 50 mbar for 5 seconds.

Electrophoretic Conditions:

  • Applied Voltage: +25 kV

  • Temperature: 25 °C

  • Detection: UV at 214 nm

Expected Performance Data

The following table presents representative quantitative data for the separation of hydrophobic compounds using a NAMEKC method with an anionic surfactant. The values are based on separations of similar compounds under comparable conditions and serve as an expected performance benchmark.[1]

AnalyteExpected Migration Time (min)Expected Separation Efficiency (Theoretical Plates)Expected Resolution (Rs)
Hydrophobic Drug A8.5150,000-
Hydrophobic Drug B9.8180,0002.5
Hydrophobic Drug C11.2165,0002.8

Application Note 2: Nonaqueous Capillary Zone Electrophoresis (NACE) using Sodium this compound as a Background Electrolyte Additive for the Analysis of Long-Chain Anionic Surfactants

This application note details a NACE method for the separation of a homologous series of long-chain alkyl sulfates, using sodium this compound as a background electrolyte additive. The nonaqueous solvent system prevents the sample loss and band broadening often observed in aqueous CE for hydrophobic analytes.[2]

Separation Principle

In this method, a nonaqueous BGE is used to separate anionic surfactants based on their electrophoretic mobility. The addition of sodium this compound to the BGE can help to standardize the capillary surface and may influence the separation selectivity through ion-pairing effects. The separation of homologous alkyl sulfates is achieved based on differences in their charge-to-size ratio in the nonaqueous medium.

Experimental Workflow for NACE BGE_Prep BGE Preparation (Sodium this compound in Methanol/Acetonitrile) Cap_Cond Capillary Conditioning (Rinsing with Solvent and BGE) BGE_Prep->Cap_Cond Injection Hydrodynamic Injection Cap_Cond->Injection Sample_Prep Sample Preparation (Dissolve Analytes in BGE) Sample_Prep->Injection Separation Electrophoretic Separation (Apply High Voltage) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Electropherogram) Detection->Analysis

A typical experimental workflow for a NACE experiment.
Experimental Protocol

Instrumentation:

  • Capillary Electrophoresis System with indirect UV detection capabilities

  • Fused-silica capillary (e.g., 75 µm I.D., 360 µm O.D., 60 cm total length, 52 cm effective length)

  • Data acquisition and processing software

Reagents and Materials:

  • Sodium this compound

  • Sodium p-toluenesulfonate (probe for indirect UV detection)

  • p-toluenesulfonic acid

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Alkyl sulfate standards (e.g., C8 to C18)

  • 0.1 M Sodium Hydroxide (NaOH)

Preparation of the Background Electrolyte (BGE):

  • Prepare a solution of 10 mM sodium p-toluenesulfonate and 5 mM p-toluenesulfonic acid in methanol.

  • For selectivity modification, a mixture of methanol and acetonitrile (e.g., 50:50 v/v) can be used as the solvent.[2]

  • Add 5 mM sodium this compound to the BGE.

  • Sonicate the solution for 10 minutes and filter through a 0.45 µm syringe filter.

Capillary Conditioning:

  • Flush the new capillary with 0.1 M NaOH for 15 minutes.

  • Rinse with methanol for 10 minutes.

  • Equilibrate with the BGE for 20 minutes before use.

  • Between runs, rinse with the BGE for 3 minutes.

Sample Preparation and Injection:

  • Prepare a stock solution of the alkyl sulfate mixture in the BGE at a concentration of 100 µg/mL.

  • Inject the sample hydrodynamically at 30 mbar for 3 seconds.

Electrophoretic Conditions:

  • Applied Voltage: -20 kV

  • Temperature: 30 °C

  • Detection: Indirect UV at 214 nm

Expected Performance Data

The following table shows expected quantitative data for the separation of a homologous series of alkyl sulfates in a NACE system. The data is based on published results for similar separations.[2]

Analyte (Alkyl Sulfate)Expected Migration Time (min)Expected Separation Efficiency (Theoretical Plates)Expected Resolution (Rs)
C810.2200,000-
C1011.5220,0003.1
C1212.9210,0003.3
C1414.4190,0003.0
C1616.0180,0002.8
C1817.7170,0002.6

References

Application of Oleyl Sulfate in Enhanced Oil Recovery (EOR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: EOR-OS-20251219

Introduction

Enhanced Oil Recovery (EOR) encompasses a suite of techniques aimed at increasing the amount of crude oil that can be extracted from an oil field after primary and secondary recovery methods have been exhausted. Chemical EOR, a prominent tertiary recovery method, involves the injection of specialized chemicals to mobilize residual oil trapped in the reservoir rock. Oleyl sulfate (B86663), an anionic surfactant, presents a promising candidate for chemical EOR applications due to its surface-active properties that can favorably alter the fluid dynamics in the reservoir.

The efficacy of oleyl sulfate in EOR is primarily attributed to two key mechanisms: the significant reduction of interfacial tension (IFT) between the crude oil and the injection water, and the alteration of the reservoir rock's wettability.[1] this compound molecules possess a hydrophilic sulfate head and a long, hydrophobic oleyl tail. This amphiphilic structure allows them to accumulate at the oil-water interface, thereby lowering the IFT.[1] A reduction in IFT diminishes the capillary forces that trap oil droplets within the porous media, facilitating their mobilization and displacement.[2][3]

Furthermore, many hydrocarbon reservoirs, particularly those in carbonate formations, tend to be oil-wet, meaning the rock surface has a greater affinity for oil than for water. This characteristic impedes the ability of injected water to displace oil. Anionic surfactants like this compound can adsorb onto the rock surface, shifting its preference towards a more water-wet state.[1][4] This wettability alteration enhances the spontaneous imbibition of water into smaller pores, leading to more efficient oil displacement.[1]

Core Mechanisms of this compound in EOR

The primary functions of this compound in enhancing oil recovery are:

  • Interfacial Tension (IFT) Reduction: By accumulating at the oil-brine interface, this compound lowers the IFT, which reduces the capillary forces responsible for trapping residual oil.[2]

  • Wettability Alteration: this compound can adsorb onto the reservoir rock surface, changing its wettability from oil-wet to a more favorable water-wet condition.[5]

EOR_Mechanism cluster_reservoir Reservoir Conditions cluster_surfactant This compound Injection cluster_effects EOR Mechanisms cluster_outcome Result Trapped_Oil Residual Oil (Trapped by Capillary Forces) IFT_Reduction Interfacial Tension Reduction Oil_Wet_Rock Oil-Wet Rock Surface Wettability_Alteration Wettability Alteration (to Water-Wet) Oleyl_Sulfate This compound Solution Oleyl_Sulfate->IFT_Reduction Lowers IFT between oil and water Oleyl_Sulfate->Wettability_Alteration Adsorbs on rock surface Oil_Mobilization Mobilization of Trapped Oil IFT_Reduction->Oil_Mobilization Wettability_Alteration->Oil_Mobilization Enhanced_Recovery Increased Oil Recovery Oil_Mobilization->Enhanced_Recovery

Mechanism of Enhanced Oil Recovery using this compound.

Quantitative Data on Surfactant Performance in EOR

While extensive quantitative data specifically for this compound in EOR applications is not widely published, valuable insights can be drawn from studies on structurally similar long-chain alkyl sulfates, such as sodium lauryl sulfate (SLS). The following tables summarize typical performance data from such studies, which can serve as a benchmark for evaluating this compound.

Table 1: Incremental Oil Recovery from Core Flooding Experiments using Sodium Lauryl Sulfate (SLS)

Core Sample Type Incremental Oil Recovery (%) Reference
Berea Core (C1F) 47.8 - 56.1 [6]
Berea Core (C2F) 49.3 - 58.5 [6]

| Sand Pack | 26.6 |[2] |

Table 2: Interfacial Tension (IFT) Reduction by Anionic Surfactants

Surfactant System Oil Phase IFT (mN/m) Reference
Anionic Surfactant A (0.5% in 10,000 ppm Salinity) Crude Oil Down to 10⁻⁴ [7]
Ammonium Lauryl Polyether Sulfate (0.5%) Simulated Oil 1.7 x 10⁻² [8]

| Dodecyl Alkyl Sulfate (2 wt% in 3 wt% Salinity) | Crude Oil | Not specified, but effective |[2] |

Table 3: Wettability Alteration as Measured by Contact Angle

Surfactant System Rock Substrate Initial Contact Angle (°) Final Contact Angle (°) Reference
Ammonium Lauryl Polyether Sulfate (0.5%) Core Not specified 20.071 [8]

| Cationic Surfactant | Carbonate | Oil-Wet | Water-Wet |[9] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of this compound in EOR.

Interfacial Tension (IFT) Measurement

Objective: To determine the effectiveness of this compound solutions in reducing the interfacial tension between crude oil and brine.

Apparatus:

  • Spinning drop tensiometer[10]

  • High-precision syringe pump

  • Glass capillary tubes

  • Temperature-controlled chamber

Protocol:

  • Solution Preparation: Prepare this compound solutions of varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) in synthetic brine of a specific salinity.

  • Apparatus Setup:

    • Clean the glass capillary tube thoroughly.

    • Mount the capillary in the spinning drop tensiometer.

    • Fill the capillary with the this compound solution.

  • Oil Droplet Injection: Inject a small droplet of the crude oil into the center of the capillary tube filled with the surfactant solution.

  • Measurement:

    • Rotate the capillary tube at a high speed. The centrifugal force will elongate the oil droplet.

    • The tensiometer's software will capture the shape of the elongated droplet.

    • Calculate the IFT based on the droplet shape, the rotational speed, and the density difference between the oil and the aqueous phase.[10]

  • Equilibration: Allow the system to equilibrate at the desired reservoir temperature and pressure. Record IFT values at regular intervals until a stable reading is achieved.[11]

Wettability Alteration Assessment (Contact Angle Measurement)

Objective: To assess the ability of this compound to alter the wettability of a reservoir rock surface from oil-wet to water-wet.

Apparatus:

  • Goniometer (Contact Angle Meter)

  • Environmental chamber for temperature and pressure control

  • High-resolution camera

  • Rock substrate (e.g., polished slice of reservoir core)

Protocol:

  • Substrate Preparation:

    • Cut and polish a thin slice from a representative reservoir core.

    • Clean the substrate to remove any contaminants.

  • Initial Wettability Measurement:

    • Place the rock substrate in a cuvette filled with synthetic brine.

    • Carefully place a droplet of crude oil on the rock surface.

    • Allow the system to age for a specified period to establish an oil-wet surface.

    • Measure the initial contact angle of the oil droplet on the rock surface in the brine.[9]

  • Surfactant Treatment:

    • Replace the brine with the prepared this compound solution.

    • Allow the rock substrate to soak in the surfactant solution for a predetermined time (e.g., 24-48 hours) at reservoir temperature.

  • Final Wettability Measurement:

    • Replace the surfactant solution with fresh brine.

    • Place a new droplet of crude oil on the treated rock surface.

    • Measure the contact angle again. A significant decrease in the contact angle indicates a shift towards a more water-wet state.

Core Flooding Experiment

Objective: To evaluate the effectiveness of this compound in displacing residual oil from a reservoir rock core sample.

Apparatus:

  • Core holder

  • High-pressure pumps for injecting fluids

  • Fluid reservoirs for brine, oil, and surfactant solution

  • Pressure transducers

  • Effluent collector

  • Data acquisition system

Core_Flooding_Workflow start Start prep Core Preparation (Clean and Dry) start->prep saturate_brine 1. Brine Saturation (Determine Pore Volume) prep->saturate_brine saturate_oil 2. Oil Saturation (Establish Swi and OOIP) saturate_brine->saturate_oil water_flood 3. Water Flooding (Establish Sor) saturate_oil->water_flood surfactant_flood 4. Surfactant Flooding (Inject this compound Solution) water_flood->surfactant_flood data_collection Data Collection (Pressure, Effluent Volumes) surfactant_flood->data_collection analysis Analysis (Calculate Recovery Factor) data_collection->analysis end_node End analysis->end_node

Workflow for a typical core flooding experiment.

Protocol:

  • Core Preparation:

    • Select a representative reservoir core sample.

    • Clean the core to remove any residual hydrocarbons and salts, then dry it completely.[1]

  • Saturation:

    • Saturate the core with synthetic brine under vacuum.[1]

    • Inject crude oil into the brine-saturated core until no more brine is produced, establishing the initial water saturation (Swi) and original oil in place (OOIP).[1]

  • Water Flooding (Secondary Recovery):

    • Inject brine into the core at a constant rate to simulate secondary recovery until oil production ceases. This establishes the residual oil saturation (Sor) after water flooding.[1]

  • Surfactant Flooding (Tertiary Recovery):

    • Inject the prepared this compound solution into the core at a constant rate.[1]

  • Data Collection:

    • Continuously monitor and record the injection pressure, differential pressure across the core, and the volume of oil and water produced in the effluent collector.[1]

  • Analysis:

    • Calculate the incremental oil recovery factor as the percentage of the residual oil in place (after water flooding) that is produced during the surfactant flood.[1]

References

Oleyl Sulfate: A Versatile Surfactant for the Dispersion of Graphene and Other Nanomaterials in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Materials Science and Drug Development

Introduction

The successful dispersion of nanomaterials, such as graphene, is a critical prerequisite for their application in diverse fields, including composites, coatings, and nanomedicine. Graphene's inherent hydrophobicity and strong van der Waals interactions lead to agglomeration in aqueous solutions, thereby diminishing its unique properties. Surfactants are widely employed to overcome this challenge by adsorbing onto the graphene surface and providing electrostatic or steric stabilization. Among the various classes of surfactants, anionic surfactants have proven effective. This document provides detailed application notes and protocols on the use of oleyl sulfate (B86663), an anionic surfactant, for the dispersion of graphene and its potential applications in drug delivery systems.

Oleyl sulfate, with its long unsaturated alkyl chain, offers unique properties for interfacial stabilization. The presence of a cis-double bond in the oleyl chain introduces a kink, which can influence its packing at the graphene-water interface compared to its saturated counterparts.[1] This structural feature makes it a compelling candidate for achieving stable, high-concentration graphene dispersions.

Mechanism of Graphene Dispersion by this compound

This compound facilitates the dispersion of graphene in aqueous media through a mechanism driven by its amphiphilic nature. The molecule consists of a long, hydrophobic oleyl tail and a negatively charged hydrophilic sulfate head group.[1][2]

During the dispersion process, typically aided by sonication, the hydrophobic oleyl tails adsorb onto the hydrophobic surface of the graphene sheets. This non-covalent interaction overcomes the van der Waals forces between individual graphene layers, promoting exfoliation. The hydrophilic sulfate head groups extend into the surrounding aqueous phase, imparting a negative surface charge to the graphene flakes. This results in electrostatic repulsion between the now-coated graphene sheets, preventing their re-aggregation and leading to a stable colloidal dispersion.[3][4]

ExperimentalWorkflow A Prepare this compound Solution (1-10 mg/mL) B Add Graphite Powder (1:10 to 1:100 ratio) A->B C Sonication (1-4 hours with cooling) B->C D Centrifugation (e.g., 1500 rpm, 30 min) C->D E Collect Supernatant (Stable Graphene Dispersion) D->E F Characterization (UV-Vis, AFM, Zeta Potential) E->F DrugDeliveryPathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Graphene_Drug This compound-Graphene -Drug Conjugate Endocytosis Endocytosis (e.g., Clathrin-mediated) Graphene_Drug->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Mitochondria Mitochondria Drug_Release->Mitochondria Therapeutic Action ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

References

Determining the Ready Biodegradability of Oleyl Sulfate: Application Notes and Protocols based on OECD 301 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the ready biodegradability of oleyl sulfate (B86663), an anionic surfactant, in accordance with the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301. These methods are crucial for the environmental risk assessment of chemicals and are widely recognized by regulatory bodies globally.

Introduction to OECD 301 Ready Biodegradability Tests

The OECD 301 series of tests are designed to determine the potential for a chemical substance to undergo rapid and ultimate biodegradation in an aerobic aqueous environment.[1] A substance is considered "readily biodegradable" if it meets specific pass levels for degradation within a 28-day period, often including a "10-day window" criterion.[1][2] The six methods (301 A-F) measure biodegradation through the analysis of dissolved organic carbon (DOC), carbon dioxide (CO2) evolution, or oxygen consumption.[1] The choice of method depends on the physical and chemical properties of the test substance, such as its solubility, volatility, and potential for adsorption.

Quantitative Data on the Biodegradability of Oleyl Sulfate and Related Compounds

While direct, publicly available quantitative data from OECD 301 tests specifically for this compound is limited, its structural similarity to other readily biodegradable alkyl sulfates, such as sodium oleate, provides a strong indication of its expected performance.[3] this compound is an unsaturated alkyl sulfate, and such compounds are anticipated to undergo rapid and ultimate biodegradation.

The following table summarizes available data for sodium oleate, a compound structurally similar to this compound, which demonstrates its ready biodegradability. This data can be used as a proxy to estimate the biodegradability of this compound.

Test SubstanceOECD 301 MethodBiodegradation (%)Timeframe (days)Classification
Sodium Oleate301A (DOC Die-Away)87.2%28Readily Biodegradable
Sodium Oleate301C (Modified MITI)90.5%28Readily Biodegradable

Data for Sodium Oleate is presented as a surrogate for this compound due to structural similarity and lack of direct publicly available data for this compound.

Experimental Protocols for OECD 301 Methods

The following are detailed protocols for the six OECD 301 methods applicable to testing the biodegradability of this compound. As an anionic surfactant, this compound is generally water-soluble, making several of these methods suitable.

General Test Conditions
  • Inoculum: A mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant, is used.[1]

  • Mineral Medium: A buffered, aqueous medium containing essential mineral salts.

  • Test Duration: Typically 28 days.[1][2]

  • Temperature: Maintained at a constant 20-25°C.

  • Controls: Blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate (B1203000) or aniline), and toxicity controls are run in parallel.[3]

Method 1: OECD 301A - DOC Die-Away Test
  • Principle: This method measures the removal of Dissolved Organic Carbon (DOC) from the test solution over time as a result of microbial activity.

  • Applicability for this compound: Suitable for soluble, non-volatile substances.

  • Protocol:

    • Prepare a stock solution of this compound in the mineral medium.

    • Inoculate the test medium with activated sludge. The final concentration of the inoculum should be low (e.g., 2-5 mg/L suspended solids).

    • Add the this compound stock solution to the inoculated medium to achieve a final concentration typically between 10 and 40 mg DOC/L.

    • Incubate the test flasks in the dark or diffuse light at a constant temperature (20-25°C) with shaking.

    • At regular intervals, withdraw samples, filter them to remove bacteria, and measure the DOC concentration.

    • Calculate the percentage of biodegradation by comparing the DOC removal in the test flasks to the initial DOC concentration, after correcting for the DOC in the blank control.

  • Pass Level: ≥ 70% DOC removal within 28 days and satisfying the 10-day window.

Method 2: OECD 301B - CO2 Evolution Test (Modified Sturm Test)
  • Principle: This method quantifies the amount of carbon dioxide produced from the ultimate biodegradation of the test substance.[3]

  • Applicability for this compound: Suitable for soluble and poorly soluble, non-volatile substances.[1]

  • Protocol:

    • Prepare a solution or suspension of this compound in the mineral medium.

    • Inoculate the medium with activated sludge.

    • Place the test solution in a flask connected to a series of gas-washing bottles containing a CO2 absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide).

    • Aerate the system with CO2-free air.

    • Incubate in the dark at a constant temperature (20-25°C) with continuous stirring.

    • At intervals, measure the amount of CO2 trapped in the absorbent by titration or using an inorganic carbon analyzer.[3]

    • Calculate the percentage of biodegradation by comparing the cumulative CO2 produced to the theoretical maximum CO2 (ThCO2) that can be produced from the amount of test substance added.

  • Pass Level: ≥ 60% of ThCO2 produced within 28 days and satisfying the 10-day window.

Method 3: OECD 301C - Modified MITI Test (I)
  • Principle: This respirometric method measures the biochemical oxygen demand (BOD) over 28 days.

  • Applicability for this compound: Suitable for soluble and poorly soluble substances.

  • Protocol:

    • Prepare a mixture of this compound, mineral medium, and a relatively high concentration of activated sludge in a respirometer.

    • Seal the vessel and incubate in the dark at a constant temperature (25 ± 1°C) for 28 days with continuous stirring.

    • The consumption of oxygen is measured over time using the respirometer.

    • Calculate the BOD from the oxygen consumption, corrected for the oxygen uptake of a blank control.

    • Determine the percentage of biodegradation by comparing the BOD to the Theoretical Oxygen Demand (ThOD) of the this compound.

  • Pass Level: ≥ 60% of ThOD within 28 days and satisfying the 10-day window.

Method 4: OECD 301D - Closed Bottle Test
  • Principle: This method measures the depletion of dissolved oxygen in a sealed bottle containing the test substance and inoculum.

  • Applicability for this compound: Suitable for soluble substances.

  • Protocol:

    • Prepare a dilute solution of this compound in the mineral medium (typically 2-5 mg/L).

    • Inoculate the solution with a small amount of filtered effluent from a wastewater treatment plant.

    • Completely fill BOD bottles with the inoculated test solution, ensuring no air bubbles are trapped.

    • Seal the bottles and incubate them in the dark at 20°C for 28 days.

    • At regular intervals, measure the dissolved oxygen concentration in replicate bottles.

    • Calculate the percentage of biodegradation by comparing the oxygen consumed to the ThOD of the this compound.

  • Pass Level: ≥ 60% of ThOD within 28 days and satisfying the 10-day window.[4]

Method 5: OECD 301E - Modified OECD Screening Test
  • Principle: Similar to the DOC Die-Away test, this method measures DOC removal but uses a higher concentration of inoculum.

  • Applicability for this compound: Suitable for soluble, non-volatile substances.

  • Protocol:

    • The protocol is similar to OECD 301A, but with a higher concentration of activated sludge (e.g., 15-30 mg/L suspended solids).

    • The higher inoculum concentration can be beneficial for substances that may be inhibitory at lower microbial densities.

  • Pass Level: ≥ 70% DOC removal within 28 days and satisfying the 10-day window.

Method 6: OECD 301F - Manometric Respirometry Test
  • Principle: This method measures the oxygen uptake in a closed respirometer.

  • Applicability for this compound: Suitable for soluble and poorly soluble substances.

  • Protocol:

    • Add a known amount of this compound to a vessel containing inoculated mineral medium. The vessel is connected to a manometer or other pressure-sensing device.

    • Seal the system. A substance that absorbs CO2 (e.g., potassium hydroxide) is placed in a separate compartment within the vessel.

    • As microorganisms biodegrade the this compound, they consume oxygen, causing a pressure drop in the headspace, which is measured by the manometer.

    • Incubate at a constant temperature with continuous stirring for 28 days.

    • The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the ThOD.

  • Pass Level: ≥ 60% of ThOD within 28 days and satisfying the 10-day window.[5]

Visualization of Experimental Workflow and Biodegradation Pathway

To facilitate understanding, the following diagrams illustrate a generalized experimental workflow for OECD 301 tests and the expected biodegradation pathway of this compound.

cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation prep_medium Prepare Mineral Medium setup_test Test Vessels: Medium + Inoculum + this compound prep_medium->setup_test setup_blank Blank Control: Medium + Inoculum prep_medium->setup_blank setup_ref Reference Control: Medium + Inoculum + Reference Substance prep_medium->setup_ref prep_inoculum Prepare Inoculum (e.g., Activated Sludge) prep_inoculum->setup_test prep_inoculum->setup_blank prep_inoculum->setup_ref prep_test_substance Prepare this compound Stock Solution prep_test_substance->setup_test incubation Incubate for 28 days (Constant Temperature, Dark/Diffuse Light) setup_test->incubation setup_blank->incubation setup_ref->incubation analysis Measure Parameter at Intervals (DOC, CO2, or O2 Consumption) incubation->analysis calculation Calculate % Biodegradation analysis->calculation

Caption: Generalized experimental workflow for OECD 301 tests.

oleyl_sulfate This compound alkylsulfatase Alkylsulfatase oleyl_sulfate->alkylsulfatase oleyl_alcohol Oleyl Alcohol alkylsulfatase->oleyl_alcohol inorganic_sulfate Inorganic Sulfate (SO4^2-) alkylsulfatase->inorganic_sulfate beta_oxidation β-Oxidation Pathway oleyl_alcohol->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle Citric Acid Cycle (TCA Cycle) acetyl_coa->tca_cycle end_products CO2 + H2O + Biomass tca_cycle->end_products

Caption: Proposed aerobic biodegradation pathway of this compound.

Discussion of the Biodegradation Pathway

The aerobic biodegradation of this compound is initiated by the enzymatic action of alkylsulfatases. These enzymes catalyze the hydrolysis of the sulfate ester bond, releasing the fatty alcohol (oleyl alcohol) and inorganic sulfate.[6] The resulting oleyl alcohol, an unsaturated long-chain alcohol, is then further metabolized through the β-oxidation pathway. This metabolic process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle), where it is completely oxidized to carbon dioxide and water, generating energy for the microorganisms. The overall process results in the ultimate biodegradation of the this compound molecule into simple inorganic compounds and microbial biomass.

References

Application Notes and Protocols for Investigating Oleyl Sulfate in the Inhibition of Cholesterol Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While oleyl sulfate (B86663) is not currently established as a mainstream inhibitor of cholesterol absorption, its chemical properties as an anionic surfactant suggest a plausible, yet underexplored, mechanism for interfering with a critical step in this physiological process: the micellar solubilization of dietary and biliary cholesterol. This document provides a comprehensive set of hypothetical application notes and detailed experimental protocols to guide researchers in investigating the potential of oleyl sulfate as a novel agent for studying and potentially inhibiting cholesterol absorption.

The proposed mechanism of action centers on the disruption of mixed micelle formation in the intestinal lumen. These micelles, composed of bile salts, phospholipids, and hydrolyzed lipids, are essential for solubilizing insoluble cholesterol, making it available for uptake by enterocytes. As a surfactant, this compound may interfere with the delicate structure of these micelles, thereby reducing the amount of cholesterol that can be absorbed. This contrasts with the mechanism of established inhibitors like ezetimibe (B1671841), which directly targets the Niemann-Pick C1-Like 1 (NPC1L1) protein responsible for cholesterol transport into intestinal cells.

These protocols are designed to provide a foundational framework for testing this hypothesis, from basic in vitro characterization to cell-based assays that model the intestinal epithelium.

I. Application Notes

Principle of the Method

The intestinal absorption of cholesterol is a multi-step process that begins with the emulsification of dietary fats and the formation of mixed micelles. These micelles act as transport vehicles, carrying cholesterol to the brush border membrane of enterocytes. The proposed application of this compound is to act as a competitive surfactant, disrupting the integrity of these micelles or preventing their formation, thus limiting the bioavailability of cholesterol for absorption.

Potential Applications in Research and Drug Development
  • Elucidation of Novel Inhibitory Mechanisms: Investigating this compound could unveil new ways to target cholesterol absorption that are independent of the NPC1L1 pathway.

  • Development of Synergistic Therapies: If effective, this compound or similar compounds could potentially be used in combination with statins or NPC1L1 inhibitors for a multi-pronged approach to managing hypercholesterolemia.

  • Screening and Lead Optimization: The protocols described can be adapted for high-throughput screening of other surfactant-like molecules for their effects on cholesterol absorption.

Logical Relationship: Cholesterol Absorption and Proposed Inhibition

cluster_inhibition Proposed Inhibition Pathway Dietary_Biliary_Cholesterol Dietary & Biliary Cholesterol Mixed_Micelles Mixed Micelles (Bile Salts, Phospholipids) Dietary_Biliary_Cholesterol->Mixed_Micelles Solubilization Disrupted_Micelles Disrupted or Unformed Micelles NPC1L1 NPC1L1 Transporter Mixed_Micelles->NPC1L1 Delivery to Enterocyte Oleyl_Sulfate This compound (Hypothesized Inhibitor) Oleyl_Sulfate->Mixed_Micelles Disruption Enterocyte Enterocyte (Intestinal Cell) Absorbed_Cholesterol Absorbed Cholesterol NPC1L1->Absorbed_Cholesterol Uptake

Caption: Proposed mechanism of this compound in cholesterol absorption.

II. Experimental Protocols

Protocol 1: In Vitro Micellar Cholesterol Solubilization Assay

This assay determines the direct effect of this compound on the ability of mixed micelles to solubilize cholesterol.

Materials:

  • Sodium taurocholate

  • Phosphatidylcholine

  • Monoolein (B16389)

  • [14C]-Cholesterol

  • This compound (or sodium this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation cocktail and vials

  • Microcentrifuge and tubes

Procedure:

  • Prepare a stock solution of mixed micelles by dissolving sodium taurocholate (10 mM), phosphatidylcholine (1 mM), and monoolein (0.5 mM) in PBS.

  • In microcentrifuge tubes, add a fixed amount of [14C]-cholesterol (e.g., 1 µCi).

  • Evaporate the solvent from the cholesterol under a stream of nitrogen.

  • Add the mixed micelle solution to the dried cholesterol.

  • Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the tubes. Include a vehicle control (PBS).

  • Incubate the mixture for 2 hours at 37°C with gentle agitation to allow for micellar solubilization.

  • Centrifuge the tubes at 14,000 x g for 30 minutes to pellet any unsolubilized cholesterol.

  • Carefully collect an aliquot of the supernatant (containing micellar cholesterol).

  • Add the supernatant to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of cholesterol solubilized relative to the control.

Protocol 2: Caco-2 Cell-Based Cholesterol Uptake Assay

This protocol uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into a polarized monolayer of enterocyte-like cells, as an in vitro model of the intestinal barrier.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Micellar solution containing [14C]-cholesterol (as prepared in Protocol 1)

  • This compound

  • Ezetimibe (positive control)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

    • Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Cholesterol Uptake Experiment:

    • Wash the apical and basolateral sides of the Caco-2 monolayer with pre-warmed PBS.

    • Pre-incubate the cells for 1 hour with varying concentrations of this compound or ezetimibe (e.g., 10 µM) in serum-free DMEM on the apical side.

    • Prepare the treatment solution by adding the [14C]-cholesterol micellar solution to the apical medium containing the respective inhibitors.

    • Incubate for 2-4 hours at 37°C.

    • After incubation, remove the apical medium and wash the cell monolayer three times with cold PBS to remove any non-internalized cholesterol.

    • Lyse the cells by adding cell lysis buffer to the inserts and incubating for 30 minutes.

    • Collect the cell lysate and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the lysate for normalization.

    • Calculate the cholesterol uptake as a percentage of the control (untreated cells).

Experimental Workflow: Caco-2 Cholesterol Uptake Assay

start Start: Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Differentiation) start->culture teer Monitor TEER culture->teer pre_incubate Pre-incubate with This compound or Ezetimibe teer->pre_incubate add_micelles Add [14C]-Cholesterol Micelles pre_incubate->add_micelles incubate Incubate 2-4 hours at 37°C add_micelles->incubate wash Wash cells with cold PBS incubate->wash lyse Lyse cells wash->lyse measure Measure radioactivity (Scintillation Counting) lyse->measure analyze Analyze Data: % Inhibition of Uptake measure->analyze

Caption: Workflow for Caco-2 cholesterol uptake assay.

III. Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on In Vitro Micellar Cholesterol Solubilization

Concentration of this compound (µM)[14C]-Cholesterol in Supernatant (DPM)% Solubilization (Relative to Control)
0 (Control)100
0.1
1
10
100

Table 2: Inhibition of Cholesterol Uptake in Differentiated Caco-2 Cells

TreatmentConcentration (µM)[14C]-Cholesterol Uptake (DPM/mg protein)% Inhibition of Uptake
Vehicle Control-0
This compound1
10
50
Ezetimibe (Positive Control)10

IV. Signaling Pathways

While this compound is hypothesized to act extracellularly on micelles, it is crucial to understand the cellular pathway of cholesterol uptake that would be indirectly affected. The primary pathway involves the NPC1L1 transporter.

NPC1L1-Mediated Cholesterol Uptake Pathway

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Micelle Cholesterol-Rich Mixed Micelle NPC1L1 NPC1L1 Micelle->NPC1L1 Cholesterol Delivery Clathrin Clathrin-Coated Pit NPC1L1->Clathrin Internalization Endosome Endosome Clathrin->Endosome ER Endoplasmic Reticulum Endosome->ER Cholesterol Transport ACAT ACAT ER->ACAT CE Cholesteryl Ester ACAT->CE Esterification Chylomicron Chylomicron Assembly CE->Chylomicron Lymphatics Lymphatics Chylomicron->Lymphatics

Caption: NPC1L1-mediated cholesterol uptake in enterocytes.

Disclaimer: The application of this compound for the inhibition of cholesterol absorption is a hypothetical research concept. The protocols and notes provided herein are intended for investigational purposes and are not based on established findings. Researchers should exercise standard laboratory safety precautions and validate all methods.

Application Notes and Protocols for Oleyl Sulfate in Cell Lysis for DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of high-quality deoxyribonucleic acid (DNA) is a foundational step in a vast array of molecular biology applications, from genetic research and diagnostics to drug development. The critical initial stage of this process is cell lysis, the disruption of the cell membrane and nuclear envelope to release the genetic material. A variety of detergents are employed for this purpose, with anionic surfactants being particularly effective at solubilizing cellular membranes and denaturing proteins.

This document provides detailed application notes and a representative protocol for the use of oleyl sulfate (B86663), an anionic surfactant, in cell lysis for DNA extraction. While sodium dodecyl sulfate (SDS) is a more commonly cited anionic detergent in DNA extraction protocols, the physicochemical properties of oleyl sulfate suggest its potential as a viable alternative.

This compound: Chemical Properties and Mechanism of Action

This compound is the sodium salt of oleyl sulfuric acid. As an anionic surfactant, its structure consists of a long, hydrophobic oleyl tail and a hydrophilic sulfate head group. This amphipathic nature allows it to integrate into the lipid bilayer of cell membranes.[1] The hydrophobic tails interact with the lipid core of the membrane, while the hydrophilic heads remain exposed to the aqueous environment. This disrupts the membrane's integrity, leading to the formation of micelles and the solubilization of membrane components, ultimately causing cell lysis.[2]

The mechanism of action for anionic detergents like this compound in cell lysis involves:

  • Membrane Disruption: Insertion of the detergent molecules into the lipid bilayer disrupts the hydrophobic and hydrophilic interactions that maintain membrane structure.[1]

  • Protein Denaturation: Anionic detergents bind to proteins, disrupting their secondary and tertiary structures. This is crucial for inactivating DNases and other enzymes that could degrade the DNA, as well as for dissociating DNA from chromosomal proteins.[1]

A key physicochemical property of surfactants is the critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles. Notably, sodium this compound has a significantly lower CMC than sodium dodecyl sulfate (SDS), suggesting it may be effective at lower concentrations.

Data Presentation: Comparison of Anionic Surfactants

Due to a lack of specific published data on DNA extraction using this compound, this table presents data for the widely used anionic surfactant, SDS, to provide a benchmark for expected performance. The data for this compound is theoretical and based on its properties relative to SDS.

PropertySodium this compound (Theoretical)Sodium Dodecyl Sulfate (SDS) (Reference)
Molecular Weight ~370.5 g/mol 288.38 g/mol
Critical Micelle Conc. (CMC) Lower than SDS~8.2 mM
Typical Lysis Buffer Conc. Potentially 0.5% - 1.0% (w/v)0.5% - 2.0% (w/v)
Expected DNA Yield (from 10^6 mammalian cells) Not experimentally determined10 - 30 µg[3]
Expected DNA Purity (A260/A280) Not experimentally determined1.8 - 2.0[4]
Expected DNA Purity (A260/A230) Not experimentally determined> 1.8[4]

Experimental Protocols

The following is a representative protocol for DNA extraction from mammalian cells using an anionic surfactant-based lysis buffer. This protocol is adapted from standard SDS-based methods and can be used as a starting point for optimization with this compound.

Materials:

  • Cell sample (e.g., cultured mammalian cells, tissue)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer:

    • 10 mM Tris-HCl, pH 8.0

    • 100 mM EDTA, pH 8.0

    • 0.5% - 1.0% (w/v) Sodium this compound (or SDS as a control)

    • 20 µg/mL RNase A

  • Proteinase K (20 mg/mL)

  • Saturated NaCl solution (6M)

  • Ice-cold absolute ethanol (B145695)

  • 70% ethanol

  • TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water

Protocol:

  • Cell Harvesting: For cultured cells, centrifuge the cell suspension to pellet the cells. Wash the pellet with cold PBS and centrifuge again. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer. Add Proteinase K to a final concentration of 100 µg/mL. Vortex briefly to mix and incubate at 55°C for 1-3 hours, or until the solution is clear.

  • Protein Precipitation: Add 300 µL of saturated NaCl solution to the lysate. Vortex vigorously for 15 seconds and then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • DNA Precipitation: Carefully transfer the supernatant containing the DNA to a new microcentrifuge tube. Add 2 volumes of ice-cold absolute ethanol. Invert the tube gently several times until the DNA precipitates and becomes visible as a white, thread-like mass.

  • DNA Pelletizing: Centrifuge at high speed for 10 minutes to pellet the DNA. Carefully discard the supernatant.

  • DNA Washing: Add 1 mL of 70% ethanol to the DNA pellet to wash away any remaining salts and impurities. Centrifuge at high speed for 5 minutes. Carefully discard the supernatant.

  • Drying and Resuspension: Air-dry the DNA pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in an appropriate volume of TE Buffer or nuclease-free water.

  • Quantification and Quality Assessment: Determine the DNA concentration and purity by measuring the absorbance at 260 nm, 280 nm, and 230 nm using a spectrophotometer. Good quality DNA will have an A260/A280 ratio of ~1.8 and an A260/A230 ratio of >1.8.[4][5]

Mandatory Visualizations

The following diagrams illustrate the theoretical mechanism of action of this compound in cell lysis and the general workflow for DNA extraction.

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_detergent This compound Molecules cluster_process Mechanism of Lysis p1 p2 p3 p4 p5 p6 d1 This compound d1->p5 Interaction step1 1. Detergent monomers insert into the lipid bilayer. step2 2. Membrane integrity is disrupted. step3 3. Formation of mixed micelles with lipids and proteins. step4 4. Cell lysis and release of intracellular contents.

Caption: Mechanism of this compound in Cell Lysis.

G start Start: Cell Sample harvest 1. Cell Harvesting (Centrifugation) start->harvest lysis 2. Cell Lysis (this compound, Proteinase K) harvest->lysis protein_precip 3. Protein Precipitation (Saturated NaCl) lysis->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 dna_precip 4. DNA Precipitation (Cold Ethanol) centrifuge1->dna_precip Supernatant centrifuge2 Centrifugation dna_precip->centrifuge2 wash 5. DNA Washing (70% Ethanol) centrifuge2->wash Pellet centrifuge3 Centrifugation wash->centrifuge3 resuspend 6. Resuspension (TE Buffer / Water) centrifuge3->resuspend Pellet end End: Purified DNA resuspend->end

Caption: DNA Extraction Workflow using this compound.

Conclusion

This compound presents a theoretically sound alternative to more common anionic detergents for cell lysis in DNA extraction protocols. Its properties as a surfactant, particularly its lower CMC compared to SDS, suggest it could be an efficient lysis agent. The provided representative protocol offers a solid foundation for researchers to explore its application. However, it is crucial to note the absence of direct comparative studies and quantitative data. Therefore, empirical optimization of parameters such as this compound concentration and incubation times will be necessary to achieve optimal DNA yield and purity for specific cell types and downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation of Sodium Oleyl Sulfate in Hard Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of sodium oleyl sulfate (B86663) in hard water conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my sodium oleyl sulfate solution turning cloudy or forming a precipitate in hard water?

A1: The cloudiness or precipitate is due to the interaction between the negatively charged sulfate head of the sodium this compound molecules and the positively charged divalent cations present in hard water, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). These cations replace the sodium (Na⁺) counter-ion of the surfactant, forming insoluble calcium or magnesium this compound salts.

Q2: What is "hard water" and how is it measured?

A2: Hard water is characterized by a high concentration of dissolved minerals, particularly calcium and magnesium ions. Water hardness is typically measured in parts per million (ppm) of calcium carbonate (CaCO₃) equivalents or grains per gallon (gpg). The general classification is as follows:

Hardness ClassificationConcentration (mg/L or ppm as CaCO₃)
Soft0 - 60
Moderately Hard61 - 120
Hard121 - 180
Very Hard> 180

Q3: What are the primary methods to prevent the precipitation of sodium this compound in hard water?

A3: The most common and effective methods include:

  • Addition of Chelating Agents: Agents like Ethylenediaminetetraacetic acid (EDTA) sequester (bind to) the hard water cations, preventing them from reacting with the surfactant.

  • Incorporation of Co-surfactants: Adding nonionic or amphoteric surfactants can improve the overall stability of the formulation in hard water.

  • pH Adjustment: The stability of the formulation can be influenced by pH.

Q4: How do chelating agents like EDTA work?

A4: Chelating agents are molecules that can form multiple bonds to a single metal ion. EDTA, for example, wraps around calcium and magnesium ions, forming a stable, water-soluble complex. This complex prevents the Ca²⁺ and Mg²⁺ ions from being available to react with the sodium this compound.

Troubleshooting Guide

Issue: Observation of turbidity or precipitation in the sodium this compound solution.

This troubleshooting guide will help you identify the cause of the precipitation and implement an effective solution.

G A Precipitation Observed B Step 1: Confirm Water Hardness Is the water source known to be hard? A->B C Yes B->C   D No, water is soft B->D   E Step 2: Add a Chelating Agent (e.g., EDTA) C->E L Consult Further Technical Support D->L F Step 3: Optimize Chelator Concentration E->F G Is precipitation still present? F->G H Yes G->H   I No, precipitation resolved G->I   J Step 4: Incorporate a Co-surfactant (e.g., nonionic or amphoteric) H->J K Step 5: Verify Component Compatibility Are all formulation components compatible? J->K G cluster_0 Hard Water Environment cluster_1 With Chelating Agent Sodium this compound Sodium this compound Precipitate Precipitate Sodium this compound->Precipitate reacts with Ca²⁺ / Mg²⁺ Ca²⁺ / Mg²⁺ Ca²⁺ / Mg²⁺->Precipitate EDTA EDTA Soluble Complex Soluble Complex EDTA->Soluble Complex sequesters Ca²⁺ / Mg²⁺_2 Ca²⁺ / Mg²⁺ Ca²⁺ / Mg²⁺_2->Soluble Complex

Technical Support Center: Optimizing Oleyl Sulfate for Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing oleyl sulfate (B86663) concentration to achieve stable emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the role of oleyl sulfate in emulsion stability and what is its Critical Micelle Concentration (CMC)?

This compound is an anionic surfactant used to stabilize emulsions. Its amphiphilic nature, with a hydrophilic sulfate head and a hydrophobic oleyl tail, allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around droplets.[1][2] The Critical Micelle Concentration (CMC) is the concentration at which this compound monomers begin to self-assemble into micelles.[2][3] Understanding the CMC is crucial as emulsification efficiency is highly dependent on micelle formation.[2][4] For high-purity sodium this compound, a CMC of 0.028 mmol/L has been reported.[2][4]

Q2: How does this compound concentration impact emulsion droplet size and stability?

Insufficient surfactant concentration can lead to ineffective lowering of interfacial layer energies, resulting in instability.[5] As the concentration of an anionic surfactant like this compound increases, more surfactant anions adsorb at the droplet surface. This generally leads to a more negative zeta potential, which enhances electrostatic repulsion between droplets and improves stability.[6] For instance, in a similar system, increasing the surfactant concentration from 0.1 wt% to 0.5 wt% caused the zeta potential to drop from -16.3 mV to -52.8 mV.[6] Colloidal systems with an absolute zeta potential value greater than 30 mV are often considered kinetically stable.[6] However, an excessive amount of surfactant can sometimes lead to destabilization through depletion flocculation.

Q3: My oil-in-water (O/W) emulsion stabilized with this compound is showing signs of creaming. What should I do?

Creaming is the upward migration of dispersed droplets due to density differences and is often a precursor to more severe instability.[1] To address creaming, consider the following:

  • Increase Continuous Phase Viscosity: Adding a thickening agent to the aqueous phase can slow down droplet movement.

  • Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved through higher energy homogenization or optimizing the this compound concentration.

  • Ensure Uniform Droplet Size: A narrow particle size distribution (low Polydispersity Index, PDI) can minimize Ostwald ripening, where larger droplets grow at the expense of smaller ones.[1]

Q4: I'm observing coalescence and phase separation in my emulsion. How can I improve stability?

Coalescence, the irreversible merging of droplets, indicates a failure of the interfacial film.[1] Here are some troubleshooting steps:

  • Optimize Surfactant Concentration: Ensure the this compound concentration is sufficient to fully cover the surface of the oil droplets.

  • Control Temperature: Elevated temperatures can increase droplet collisions and decrease the viscosity of the continuous phase, promoting coalescence. Store emulsions at a consistent, controlled temperature.[1]

  • Evaluate pH and Electrolyte Effects: The stability of emulsions stabilized by anionic surfactants is sensitive to pH and the presence of salts.

Q5: How do pH and electrolytes affect the stability of an this compound emulsion?

The stability of emulsions stabilized by anionic surfactants like this compound can be significantly influenced by pH and electrolyte concentration.

  • pH: Changes in pH can alter the surface charge of the droplets. For anionic surfactants, a decrease in pH can lead to protonation of the head group, reducing the negative surface charge and thus the electrostatic repulsion between droplets. This can lead to instability.[7]

  • Electrolytes: The addition of electrolytes (salts) can compress the electrical double layer around the droplets, which reduces the electrostatic repulsion and can lead to flocculation and coalescence.[7] However, in some cases, electrolytes can enhance stability by other mechanisms.[8] It is crucial to evaluate the effect of specific electrolytes and their concentrations on your formulation.

Troubleshooting Guides

Issue: High Polydispersity Index (PDI) and Droplet Aggregation

A high PDI indicates a wide range of droplet sizes, which can lead to instability through Ostwald ripening.

Potential Cause Recommended Action
Insufficient homogenization energy or timeIncrease homogenization speed or duration. Consider using a high-pressure homogenizer or microfluidizer for smaller, more uniform droplets.
Sub-optimal this compound concentrationSystematically vary the this compound concentration to find the optimal level that results in the lowest PDI.
Inappropriate pH of the aqueous phaseMeasure and adjust the pH of the continuous phase. For anionic surfactants, a more neutral or slightly alkaline pH is often beneficial.
Issue: Progressive Increase in Droplet Size Over Time

This is a clear indicator of coalescence, suggesting the interfacial film is not robust enough to prevent droplets from merging.

Potential Cause Recommended Action
Insufficient this compound concentrationThe surface of the droplets may not be fully covered. Increase the surfactant concentration.
Presence of destabilizing electrolytesIf possible, reduce the concentration of salts in your formulation or screen for more compatible electrolytes.
Temperature fluctuations during storageStore the emulsion at a controlled, constant temperature to minimize kinetic energy and viscosity changes.[1]

Quantitative Data Summary

The following tables provide illustrative data on the properties of this compound and the expected impact of formulation variables on emulsion characteristics.

Table 1: Physicochemical Properties of Sodium this compound

PropertyValueReference
Critical Micelle Concentration (CMC)0.028 mmol/L[2][4]
Surface Tension at CMC (γcmc)31.96 mN/m[2]

Table 2: Illustrative Effect of Temperature and Electrolytes on the CMC of Sodium this compound

ConditionTemperature (°C) / Electrolyte (mM)Expected CMC (mmol/L)General Trend for Anionic Surfactants
Temperature 15> 0.028CMC generally decreases with increasing temperature initially.
250.028Reference value
35< 0.028Micellization is favored as headgroup dehydration increases.
Electrolyte (NaCl) 00.028Reference value
10< 0.028Electrolytes shield headgroup repulsion, favoring micellization.
50Significantly < 0.028The effect is more pronounced at higher electrolyte concentrations.
Note: This table is illustrative. The value at 25°C is based on a reported experimental value for high-purity sodium this compound. Other values are extrapolations based on general principles for anionic surfactants.[2]

Experimental Protocols

Protocol 1: Preparation of Oil-in-Water Emulsion

This protocol describes a general method for preparing an O/W emulsion using this compound.

  • Aqueous Phase Preparation: Dissolve the desired concentration of sodium this compound in the aqueous phase (e.g., deionized water). Adjust pH if necessary.

  • Oil Phase Preparation: Prepare the oil phase.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., rotor-stator homogenizer) for a specified time (e.g., 5 minutes) to form a coarse emulsion.

  • Homogenization: For finer and more stable emulsions, subject the coarse emulsion to high-pressure homogenization or microfluidization.

  • Characterization: Analyze the resulting emulsion for droplet size, PDI, and zeta potential.

Protocol 2: Droplet Size and Polydispersity Index (PDI) Measurement

This protocol uses Dynamic Light Scattering (DLS) to assess droplet size.

  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water) to a suitable concentration to prevent multiple scattering effects.

  • Instrument Setup: Set the measurement temperature (typically 25°C) and ensure the correct refractive index and viscosity values for the dispersant are entered into the software.

  • Measurement: Transfer the diluted sample to a clean cuvette, allow it to equilibrate in the instrument for 1-2 minutes, and perform the measurement.

  • Data Analysis: The software will provide the Z-average diameter (mean size) and the PDI. A PDI value below 0.3 is generally considered acceptable for many formulations.[1]

Protocol 3: Zeta Potential Measurement

This protocol uses Electrophoretic Light Scattering (ELS) to determine the surface charge of the droplets.

  • Instrumentation: Use an instrument capable of measuring electrophoretic light scattering, often integrated with a DLS system.

  • Sample Preparation: Dilute the emulsion in the original continuous phase or a solution of identical ionic strength to preserve the electrical double layer.

  • Instrument Setup: Use a specific folded capillary cell for zeta potential measurements. Rinse the cell with the dispersant and then with the diluted sample.

  • Measurement: Fill the cell with the diluted sample, ensuring no air bubbles are trapped. Place the cell in the instrument, allow it to equilibrate, and perform the measurement.

  • Data Analysis: Record the mean zeta potential. For emulsions stabilized by anionic surfactants like this compound, a high negative value (e.g., ≤ -30 mV) is generally indicative of good electrostatic stability.[6]

Visual Guides

TroubleshootingWorkflow start Emulsion Instability Observed (Creaming, Coalescence) check_concentration Is this compound Concentration Above CMC (0.028 mmol/L)? start->check_concentration increase_concentration Increase this compound Concentration check_concentration->increase_concentration No check_homogenization Was Homogenization Sufficient? check_concentration->check_homogenization Yes increase_concentration->check_homogenization increase_homogenization Increase Homogenization Energy/Time check_homogenization->increase_homogenization No check_pdi Measure Droplet Size & PDI (Protocol 2) check_homogenization->check_pdi Yes increase_homogenization->check_pdi pdi_high PDI > 0.3? check_pdi->pdi_high pdi_high->increase_homogenization Yes check_zeta Measure Zeta Potential (Protocol 3) pdi_high->check_zeta No zeta_low Zeta Potential > -30mV? check_zeta->zeta_low adjust_ph Adjust pH / Screen Electrolytes zeta_low->adjust_ph Yes stable Stable Emulsion zeta_low->stable No adjust_ph->check_zeta

Caption: Troubleshooting workflow for emulsion instability.

ExperimentalWorkflow prep_phases 1. Prepare Aqueous & Oil Phases pre_emulsify 2. Pre-emulsify (High-Shear Mixer) prep_phases->pre_emulsify homogenize 3. Homogenize (High-Pressure) pre_emulsify->homogenize characterize 4. Characterize Emulsion homogenize->characterize dls Droplet Size & PDI (DLS) characterize->dls els Zeta Potential (ELS) characterize->els stability Long-Term Stability (Visual, Turbiscan) characterize->stability end Optimized Formulation dls->end els->end stability->end

Caption: General experimental workflow for emulsion formulation.

References

Preventing degradation of oleyl sulfate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of oleyl sulfate (B86663) in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of oleyl sulfate solutions.

Issue Potential Cause Troubleshooting Steps
Decreased performance (e.g., reduced emulsifying ability, foaming) Chemical Degradation (Hydrolysis)1. Analytical Testing : Use a stability-indicating method like HPLC to quantify the concentration of this compound and detect degradation products.[1] 2. pH Control : Measure the pH of your solution. A decrease in pH can indicate acid-catalyzed hydrolysis.[1] If permissible for your application, adjust the pH to a neutral or slightly alkaline range.[1] 3. Temperature Control : Store solutions at lower temperatures (e.g., 2-8°C) to slow the rate of hydrolysis.[1]
Visible microbial growth, cloudiness, or unexpected changes in viscosity Microbial Degradation1. Visual Inspection : Check for any signs of microbial contamination.[1] 2. Microbial Testing : Conduct microbial limit tests to confirm contamination.[1] 3. Preservatives : If your application allows, consider adding a suitable preservative.[1] 4. Sterile Filtration : For new batches, sterile filter the solution into a sterile container.[1]
Precipitate formation Salt Formation/Precipitation1. Formulation Review : Check for incompatible cationic compounds in your formulation.[1] 2. pH Adjustment : Ensure the pH is not in a range that encourages precipitation with other components in your formulation.[1]
Lower than expected concentration in solution Adsorption to Container1. Container Material : Test different container materials (e.g., glass vs. polypropylene) to see if adsorption is occurring.[1] 2. Pre-conditioning : Rinse the container with a solution of similar concentration to saturate adsorption sites before adding your experimental solution.[1]

Logical Workflow for Troubleshooting this compound Degradation

Troubleshooting this compound Degradation start Observed Issue (e.g., Decreased Performance, Precipitate) check_hydrolysis Check for Chemical Degradation (Hydrolysis) start->check_hydrolysis Performance Decrease? check_microbial Check for Microbial Contamination start->check_microbial Cloudiness/Growth? check_precipitation Check for Precipitation/ Salt Formation start->check_precipitation Precipitate Visible? check_adsorption Check for Adsorption to Container start->check_adsorption Concentration Low? solution_ph_temp Solution: Adjust pH to neutral/ alkaline & lower temperature check_hydrolysis->solution_ph_temp Hydrolysis Confirmed solution_preservative Solution: Add preservative or sterile filter check_microbial->solution_preservative Contamination Confirmed solution_formulation Solution: Review formulation & adjust pH check_precipitation->solution_formulation Incompatibility Found solution_container Solution: Change container material or pre-condition check_adsorption->solution_container Adsorption Suspected

Caption: A flowchart for troubleshooting common issues with this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound and other alkyl sulfates in aqueous solutions is the hydrolysis of the sulfate ester bond.[1] This reaction is significantly accelerated by acidic conditions (low pH).[1] The hydrolysis process can be autocatalytic, as the degradation products can further decrease the pH of unbuffered solutions.[1][2]

This compound Hydrolysis Pathway

This compound Hydrolysis cluster_products oleyl_sulfate This compound products Degradation Products oleyl_sulfate->products Hydrolysis water Water (H₂O) water->products acid H⁺ (Acidic Conditions) acid->products accelerates oleyl_alcohol Oleyl Alcohol bisulfate Bisulfate (HSO₄⁻)

Caption: The acid-catalyzed hydrolysis of this compound into oleyl alcohol and bisulfate.

Q2: How do pH and temperature affect the stability of this compound solutions?

Both pH and temperature are critical factors influencing the stability of this compound solutions.

  • pH: Acidic conditions (pH below 5) significantly accelerate the rate of hydrolysis.[3] For optimal stability, maintaining a neutral to slightly alkaline pH is recommended.[1]

  • Temperature: Higher temperatures increase the rate of chemical degradation.[3] It is advisable to store this compound solutions at controlled, lower temperatures (e.g., 2-8°C) to minimize hydrolysis.[1] Decomposition can occur at temperatures above 40°C.[3]

Parameter Condition Effect on Stability Recommendation
pH Acidic (< 5)Accelerates hydrolysisBuffer solution to a neutral or slightly alkaline pH.[1][3]
Neutral to Slightly AlkalineOptimal stabilityMaintain pH in this range.[1]
Temperature Elevated (> 40°C)Accelerates degradationStore at a controlled, cool temperature (e.g., 2-8°C).[1][3]

Q3: Can microbial contamination affect my this compound solution?

Yes, especially in dilute solutions, this compound can be susceptible to biodegradation by microorganisms.[1] This can lead to a decrease in the surfactant concentration and a loss of performance.[1] Higher concentrations of this compound are generally less prone to microbial growth.[1]

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is crucial for monitoring the concentration of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique for this purpose.[1][4][5]

Experimental Protocols

Protocol: Stability Testing of this compound Solutions

Objective: To assess the chemical stability of an this compound solution under various environmental conditions over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at the desired concentration in the relevant aqueous medium (e.g., purified water, buffer).

    • Ensure the solution is homogeneous.

    • Measure and record the initial pH.

    • Dispense aliquots of the solution into appropriate, sealed containers for each storage condition and time point.

  • Storage Conditions:

    • Store the samples under controlled conditions. Examples include:

      • Refrigerated: 2-8°C

      • Room Temperature: 25°C

      • Accelerated: 40°C

    • Protect samples from light unless photostability is being evaluated.

  • Timepoints:

    • Establish a schedule for sample analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analytical Procedure (HPLC):

    • At each time point, retrieve samples from each storage condition.

    • Allow samples to equilibrate to room temperature.

    • Perform a visual inspection and measure the pH of each sample.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.[1][4]

Workflow for HPLC Stability Analysis

HPLC Stability Analysis Workflow prep_solution Prepare this compound Solution aliquot Aliquot into Stability Chambers (Different Conditions) prep_solution->aliquot pull_samples Pull Samples at Defined Timepoints aliquot->pull_samples analyze_hplc Analyze by HPLC pull_samples->analyze_hplc data_analysis Data Analysis: - Quantify this compound - Detect Degradants analyze_hplc->data_analysis report Generate Stability Report data_analysis->report

Caption: A step-by-step workflow for conducting a stability analysis of this compound using HPLC.

Example HPLC Method Parameters

The following are example parameters for an HPLC method to analyze this compound. Method optimization will be required for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[4]
Mobile Phase A Ammonium acetate (B1210297) buffer (e.g., 0.77 g/L in water, pH 4.5)[6]
Mobile Phase B Acetonitrile[6]
Gradient A gradient elution may be necessary to separate this compound from its degradation products.[6]
Flow Rate 1.0 mL/min[4][6]
Column Temperature 30-40°C[4][6]
Detector UV detector or Evaporative Light Scattering Detector (ELSD)[6]
Injection Volume 50 µL[6]

References

Technical Support Center: A Guide to Optimizing Oleyl Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oleyl sulfate (B86663) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common experimental challenges. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and process workflows to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and effective method for synthesizing sodium oleyl sulfate in a laboratory setting?

The most common method for synthesizing sodium this compound is through the sulfation of oleyl alcohol.[1] Various sulfating agents can be used, including sulfur trioxide complexes, chlorosulfonic acid, and sulfamic acid.[1] The use of sulfamic acid is particularly advantageous as it is known to produce high yields while preserving the crucial carbon-carbon double bond in the oleyl group.[1][2] The process generally involves two primary steps: the sulfation of oleyl alcohol to create oleyl hydrogen sulfate, followed by neutralization with a sodium base, like sodium hydroxide (B78521), to produce the final sodium this compound product.[1]

Q2: What are the critical factors that influence the final yield of the synthesis?

Several factors can significantly impact the yield of sodium this compound. These include:

  • Reaction Temperature: The temperature must be carefully controlled to ensure the reaction proceeds to completion without causing product degradation or unwanted side reactions.[3]

  • Molar Ratio of Reactants: An optimal molar ratio between oleyl alcohol and the sulfating agent is crucial. An excess of the sulfating agent is often used to drive the reaction towards completion.[1][3]

  • Reaction Time: Sufficient time is needed for the sulfation to be complete. Inadequate reaction time will result in a lower yield.[3]

  • Mixing and Agitation: Efficient mixing is necessary to ensure proper contact between the reactants, which is especially critical during scale-up.[3]

  • Purity of Starting Materials: The use of high-purity oleyl alcohol and sulfating agents can help minimize side reactions and improve the overall yield and quality of the final product.[3]

Q3: Which sulfating agent is recommended for achieving high yield and preserving the double bond?

For maximizing the retention of the double bond in the oleyl chain, sulfamic acid is a highly recommended sulfating agent.[3] Research has demonstrated that using sulfamic acid can lead to a double bond retention rate of up to 95.69%.[2] Milder agents like a sulfur trioxide-pyridine complex are also effective alternatives to more aggressive agents such as free sulfur trioxide or chlorosulfonic acid, which are more likely to react with the double bond.[3][4]

Q4: How does reaction temperature specifically affect the synthesis process?

Reaction temperature is a critical parameter that affects both the rate of reaction and the selectivity. While higher temperatures generally accelerate the reaction, they also increase the risk of side reactions, particularly at the double bond, which can lead to lower purity, discoloration, and the formation of byproducts.[3] It is essential to identify an optimal temperature that facilitates a reasonable reaction rate without compromising the structural integrity of the oleyl chain.[3]

Q5: What is the function of a catalyst in this compound synthesis?

A catalyst, such as urea (B33335), can be added in catalytic amounts to accelerate the sulfation reaction.[1] This allows the reaction to proceed more quickly at a given temperature, potentially reducing the overall reaction time required for complete conversion.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sodium this compound, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing, especially during scale-up. - Product degradation from excessive heat or acidic conditions.- Increase the reaction time or temperature gradually, while monitoring for side reactions. - Optimize the molar ratio of oleyl alcohol to the sulfating agent.[3] - Ensure vigorous and efficient agitation.[3] - Implement precise temperature control and a gradual cooling process.[3]
Product Discoloration (Yellowing or Browning) - Oxidation of oleyl alcohol or the final product. - Impurities present in the starting materials. - Overheating during the reaction or drying stages.- Conduct the reaction under an inert atmosphere, such as nitrogen.[3] - Use high-purity starting materials.[3] - Carefully control the reaction temperature to prevent localized overheating and use a controlled drying method at a moderate temperature.[3]
Low Double Bond Retention Rate - Use of aggressive sulfating agents (e.g., chlorosulfonic acid, sulfur trioxide).[3][5] - High reaction temperatures promoting side reactions at the double bond.- Employ a milder sulfating agent like sulfamic acid or a sulfur trioxide-pyridine complex.[3] - Optimize the reaction temperature to the lowest effective level that maintains a reasonable reaction rate.
Formation of Insoluble Byproducts - Polymerization of oleyl alcohol. - Sulfonation occurring at the double bond, leading to di-sulfated products. - Hydrolysis of the sulfate ester.- Use a less acidic sulfating agent to minimize polymerization.[3] - Fine-tune reaction conditions to favor sulfation at the hydroxyl group.[3] - Ensure the neutralization step is performed promptly and efficiently to prevent hydrolysis.[3]
Difficulties in Purification - Presence of unreacted oleyl alcohol. - Contamination with inorganic salts from the neutralization step. - Formation of closely related byproducts that are difficult to separate.- Ensure the reaction goes to completion. - Follow a meticulous purification protocol, such as recrystallization, to effectively remove inorganic salts.[1] - Wash the purified product with a suitable solvent like cold absolute ethanol (B145695) or chloroform (B151607) to remove residual impurities.[1]

Quantitative Data Summary

The following table outlines the key quantitative parameters for a typical laboratory-scale synthesis of sodium this compound using sulfamic acid.

ParameterValueNotes
Molar Ratio (Oleyl Alcohol:Sulfamic Acid) 1:1.05 to 1:1.2A slight excess of sulfamic acid helps to drive the reaction to completion.[1]
Catalyst (Urea) ~0.05 molar equivalentsOptional, but can accelerate the reaction.[1]
Reaction Temperature 90-100°CCareful temperature control is critical to prevent side reactions.[1]
Reaction Time 2-4 hoursProgress can be monitored by checking the pH of the reaction mixture.[1]
Neutralization pH 7.0-8.5Achieved by the slow addition of a 30-50% aqueous sodium hydroxide solution.[1]
Typical Yield ~90%The actual yield can vary depending on the specific reaction conditions and the efficiency of the purification process.[1]

Experimental Protocols

1. Synthesis of Sodium this compound using Sulfamic Acid

This protocol details a robust method for synthesizing sodium this compound with a high retention of the oleyl chain's unsaturation.[1]

  • Materials and Equipment:

    • Reactants: Oleyl alcohol (reagent grade), Sulfamic acid (99%), Sodium hydroxide, Urea (optional).

    • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, thermometer, pH meter or pH paper, rotary evaporator, Buchner funnel.

  • Procedure:

    • Reaction Setup: In a dry round-bottom flask, combine oleyl alcohol and sulfamic acid in a molar ratio of 1:1.05 to 1:1.2. If desired, add urea as a catalyst (0.05 molar equivalents relative to oleyl alcohol).[1]

    • Sulfation Reaction: Heat the mixture to 90-100°C with continuous stirring and maintain this temperature for 2-4 hours.[1] Monitor the reaction by periodically checking the pH of a small, water-dissolved sample; the pH will decrease as oleyl hydrogen sulfate forms.[1]

    • Neutralization: Once the reaction is complete (indicated by a stable acidic pH), cool the mixture to 40-50°C.[1] Slowly add a 30-50% aqueous solution of sodium hydroxide while stirring vigorously until the pH reaches 7.0-8.5. This reaction is exothermic and requires careful execution.[1]

    • Isolation of Crude Product: Remove the water from the mixture under reduced pressure using a rotary evaporator to isolate the crude sodium this compound.[1]

2. Purification by Recrystallization

This procedure is effective for removing inorganic salt byproducts.[1]

  • Procedure:

    • Dissolution: Dissolve the crude solid in a minimal amount of a warm ethanol-water mixture (e.g., 70:30 v/v).[1]

    • Precipitation of Inorganic Salts: Cool the solution to 0-5°C and maintain this temperature for several hours. The inorganic salts, being less soluble in the cold solvent mixture, will precipitate.[1]

    • Isolation of Pure Product: Filter the cold solution using a Buchner funnel to remove the precipitated salts.[1]

    • Final Drying: Concentrate the filtrate using a rotary evaporator to remove the ethanol and water. The resulting solid is the purified sodium this compound. Further washing with cold absolute ethanol or chloroform can be performed if needed. Dry the final product under a vacuum to a constant weight.[1]

3. Quantification of Unreacted Oleyl Alcohol by HPLC

Unreacted oleyl alcohol is a common impurity, and High-Performance Liquid Chromatography (HPLC) is a sensitive method for its quantification.[6]

  • Procedure:

    • Standard and Sample Preparation: Prepare a stock solution of oleyl alcohol standard in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution. Prepare a sample solution of the synthesized sodium this compound in the same solvent.[6]

    • Chromatographic Conditions: Utilize a suitable HPLC column (e.g., C18) and a mobile phase that allows for the separation of oleyl alcohol from other components.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the oleyl alcohol standards against their concentrations. Determine the concentration of unreacted oleyl alcohol in the sample by comparing its peak area to the calibration curve. Calculate the percentage of unreacted oleyl alcohol in the original sodium this compound sample.[6]

Diagrams and Workflows

Synthesis_Pathway cluster_0 Step 1: Sulfation cluster_1 Step 2: Neutralization Oleyl_Alcohol Oleyl Alcohol Oleyl_Hydrogen_Sulfate Oleyl Hydrogen Sulfate Oleyl_Alcohol->Oleyl_Hydrogen_Sulfate + Sulfamic_Acid Sulfamic Acid Sulfamic_Acid->Oleyl_Hydrogen_Sulfate Sodium_Oleyl_Sulfate Sodium this compound Oleyl_Hydrogen_Sulfate->Sodium_Oleyl_Sulfate + Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Sodium_Oleyl_Sulfate

Caption: Chemical pathway for sodium this compound synthesis.

Experimental_Workflow start Start setup Reaction Setup: Combine Oleyl Alcohol & Sulfamic Acid start->setup sulfation Sulfation Reaction: Heat to 90-100°C for 2-4h setup->sulfation monitor Monitor pH sulfation->monitor monitor->sulfation Incomplete neutralization Neutralization: Cool and add NaOH to pH 7.0-8.5 monitor->neutralization Reaction Complete isolation Crude Product Isolation: Rotary Evaporation neutralization->isolation purification Purification: Recrystallization from Ethanol/Water isolation->purification drying Final Drying: Vacuum Oven purification->drying analysis Purity Analysis (e.g., HPLC) drying->analysis end End analysis->end

Caption: Step-by-step experimental workflow for synthesis.

Troubleshooting_Logic start Low Yield Observed check_reaction Check for Incomplete Reaction (e.g., via TLC or pH) start->check_reaction check_temp Review Temperature Control start->check_temp check_ratio Verify Molar Ratios start->check_ratio check_purity Analyze Product Purity start->check_purity incomplete Action: Increase Reaction Time or Temperature check_reaction->incomplete temp_issue Action: Optimize Temperature & Ensure Uniform Heating check_temp->temp_issue ratio_issue Action: Adjust Molar Ratio (e.g., increase sulfating agent) check_ratio->ratio_issue purity_issue Problem is likely Side Reactions or Degradation check_purity->purity_issue

Caption: Troubleshooting logic for addressing low yield issues.

References

Addressing stability issues of oleyl sulfate's double bond during sulfation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sulfation of oleyl alcohol. The focus is on addressing the inherent stability issues of the double bond during the sulfation process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a dark, viscous material with low purity. What could be the cause?

A1: Dark coloration and high viscosity are often indicative of side reactions occurring at the double bond of oleyl alcohol. Aggressive sulfating agents like sulfur trioxide (SO₃), sulfuric acid (H₂SO₄), and chlorosulfonic acid (ClSO₃H) can react with the double bond, leading to polymerization, sulfonation, and other undesirable byproducts.[1][2][3]

Troubleshooting Steps:

  • Choice of Sulfating Agent: Consider using a milder sulfating agent. SO₃-amine complexes (e.g., SO₃-pyridine, SO₃-trimethylamine) or sulfamic acid are known to be more selective for the hydroxyl group, minimizing reactions at the double bond.[4][5]

  • Reaction Temperature: The sulfation of unsaturated alcohols is highly exothermic.[3] Maintain a low reaction temperature, typically between 0°C and 40°C, to reduce the rate of side reactions.[2]

  • Solvent Selection: The use of an appropriate solvent, such as diethyl ether or methylene (B1212753) chloride, can help to dissipate heat and moderate the reaction.[1] Ensure the solvent is anhydrous, as water can lead to the formation of sulfuric acid and promote side reactions.

Q2: How can I confirm that the double bond in my oleyl sulfate (B86663) has remained intact?

A2: Several analytical techniques can be employed to assess the integrity of the double bond post-sulfation:

  • Iodine Value Determination: This is a classic titrimetric method to quantify the degree of unsaturation. A significant decrease in the iodine value of the product compared to the starting oleyl alcohol indicates reactions at the double bond.

  • ¹H NMR Spectroscopy: The protons adjacent to the double bond in oleyl sulfate have a characteristic chemical shift. The disappearance or reduction of this signal, along with the appearance of new signals, can confirm double bond reactions.[6]

  • FT-IR Spectroscopy: The C=C stretching vibration in the starting material can be monitored. While not strictly quantitative, a noticeable change in this peak can indicate a reaction at the double bond.[6]

Q3: I'm observing a loss of unsaturation in my product. What are the likely side reactions?

A3: The primary side reactions involving the double bond during the sulfation of oleyl alcohol include:

  • Sulfonation: Direct addition of the sulfating agent across the double bond, forming a carbon-sulfur bond.[4]

  • β-Sultone Formation: Sulfur trioxide can react with the double bond to form a β-sultone, which can then rearrange to form hydroxyalkane sulfonates and alkene sulfonates.[4]

  • Isomerization: The cis-double bond of oleyl alcohol can isomerize to the more stable trans-isomer (elaidyl alcohol) under certain conditions.[2]

  • Polymerization: Acid-catalyzed polymerization can occur, leading to high molecular weight byproducts.

Q4: Can I improve the yield and purity of my this compound by modifying the reaction conditions?

A4: Yes, optimizing reaction conditions is crucial. The following table summarizes the impact of different sulfating agents on double bond retention, based on literature data.

Sulfating AgentTypical Double Bond RetentionKey Considerations
Sulfur Trioxide (SO₃)Low to ModerateHighly reactive, requires strict temperature control and dilution.[3]
Sulfuric Acid (H₂SO₄)Low to ModerateCan cause significant charring and side reactions.[5][7]
Chlorosulfonic AcidModerateReaction produces HCl gas which must be removed.[3]
Sulfamic AcidHigh (up to 95.69%)Milder reagent, often used with a catalyst like urea.[4][6]
SO₃-Dioxane ComplexHighOffers good selectivity for the hydroxyl group.[1]
SO₃-Pyridine ComplexHighA commonly used mild sulfating agent.[5]

Experimental Protocols

Protocol 1: Sulfation of Oleyl Alcohol using Sulfamic Acid

This protocol is adapted from methodologies that prioritize the preservation of the double bond.[4][6]

Materials:

  • Oleyl alcohol

  • Sulfamic acid

  • Urea (optional, as a catalyst)[5]

  • Dimethylformamide (DMF, solvent)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Anhydrous sodium sulfate

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oleyl alcohol in DMF.

  • Add sulfamic acid (and urea, if used) to the solution. A typical molar ratio is 1:1.2 (oleyl alcohol to sulfamic acid).[6]

  • Heat the reaction mixture to 100°C and maintain for 3 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.

  • Extract the product using diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sodium this compound.

  • Purify the product using column chromatography if necessary.

Visual Guides

Logical Workflow for Troubleshooting this compound Synthesis

TroubleshootingWorkflow Start Start: Poor Yield / Purity of this compound CheckProduct Analyze Product: - Dark Color? - High Viscosity? - Low Unsaturation? Start->CheckProduct SideReactions Likely Cause: Side Reactions at Double Bond CheckProduct->SideReactions Yes End Outcome: Improved Purity and Double Bond Stability CheckProduct->End No CheckAgent Evaluate Sulfating Agent SideReactions->CheckAgent AggressiveAgent Using Aggressive Agent? (SO3, H2SO4, etc.) CheckAgent->AggressiveAgent SwitchAgent Action: Switch to Milder Agent (Sulfamic Acid, SO3-Amine) AggressiveAgent->SwitchAgent Yes CheckTemp Review Reaction Temperature AggressiveAgent->CheckTemp No SwitchAgent->CheckTemp HighTemp Temperature > 40°C? CheckTemp->HighTemp LowerTemp Action: Lower and Control Temperature (0-40°C) HighTemp->LowerTemp Yes CheckSolvent Assess Solvent Conditions HighTemp->CheckSolvent No LowerTemp->CheckSolvent AnhydrousSolvent Using Anhydrous Solvent? CheckSolvent->AnhydrousSolvent UseAnhydrous Action: Use Anhydrous Solvent (e.g., Diethyl Ether) AnhydrousSolvent->UseAnhydrous No AnhydrousSolvent->End Yes UseAnhydrous->End

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Experimental Workflow for Oleyl Alcohol Sulfation

ExperimentalWorkflow Start Start: Oleyl Alcohol Dissolve 1. Dissolve in Anhydrous Solvent (DMF) Start->Dissolve AddReagents 2. Add Mild Sulfating Agent (e.g., Sulfamic Acid) Dissolve->AddReagents Reaction 3. Controlled Heating (e.g., 100°C, 3h) AddReagents->Reaction Monitor 4. Monitor with TLC Reaction->Monitor Neutralize 5. Neutralize with NaOH solution Monitor->Neutralize Extract 6. Liquid-Liquid Extraction Neutralize->Extract Dry 7. Dry Organic Phase Extract->Dry Concentrate 8. Concentrate under Vacuum Dry->Concentrate Purify 9. Purify (e.g., Chromatography) Concentrate->Purify Analyze 10. Characterize Product (NMR, IR, Iodine Value) Purify->Analyze End End: Pure Sodium this compound Analyze->End

Caption: Step-by-step workflow for the sulfation of oleyl alcohol.

References

Technical Support Center: Managing Foaming Properties of Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when managing the foaming properties of oleyl sulfate (B86663) in experimental setups.

Troubleshooting Guide

This section addresses common problems that may arise during experiments involving the foaming properties of oleyl sulfate.

Q1: My this compound solution is not producing a stable foam. What are the potential causes?

A1: Poor foam stability can be attributed to several factors. The primary aspects to verify in your experimental setup include:

  • Surfactant Concentration: Ensure the concentration of this compound is at or above its Critical Micelle Concentration (CMC). Below the CMC, there are insufficient surfactant molecules to effectively stabilize the foam structure. The CMC for high-purity sodium this compound is reported to be approximately 0.028 mmol/L.[1][2][3]

  • pH of the Solution: The pH level can significantly alter the surface charge of the surfactant molecules. For anionic surfactants like this compound, foam stability is often optimal around a neutral pH (~6-7).[3] Extreme pH values can disrupt the intermolecular forces that stabilize the foam lamellae.[3]

  • Presence of Impurities: Contaminants, particularly oils or other surface-active agents, can destabilize foam.[3] Ensure all glassware is thoroughly cleaned, as any residual substances can act as antifoaming agents.[3]

  • Water Quality: The purity of the water is crucial. The presence of unknown ions from tap water or deionized water of insufficient quality can lead to inconsistent results. Always use high-purity, deionized, or distilled water for preparing solutions.[3]

Below is a decision-making diagram to help troubleshoot foam instability.

G start Start: Unstable Foam check_conc Is [this compound] >= CMC? (CMC ≈ 0.028 mmol/L) start->check_conc increase_conc Action: Increase Concentration check_conc->increase_conc No check_ph Is pH neutral? (pH ≈ 6-7) check_conc->check_ph Yes increase_conc->check_conc adjust_ph Action: Adjust pH to Neutral check_ph->adjust_ph No check_purity Are glassware & water pure? check_ph->check_purity Yes adjust_ph->check_ph clean_system Action: Use High-Purity Water & Clean Glassware check_purity->clean_system No check_temp Is Temperature Controlled and not elevated? check_purity->check_temp Yes clean_system->check_purity control_temp Action: Control Temperature check_temp->control_temp No stable_foam Result: Stable Foam check_temp->stable_foam Yes control_temp->check_temp

Caption: Troubleshooting logic for this compound foam instability.

Q2: My foam collapses too quickly. How can I improve its stability?

A2: To enhance foam stability, consider the following optimization strategies:

  • Increase Surfactant Concentration: Working at concentrations significantly above the CMC will provide more surfactant molecules to stabilize the foam structure.[3]

  • Optimize Electrolyte Concentration: The addition of electrolytes like sodium chloride (NaCl) can improve foam stability at surfactant concentrations above the CMC.[3] The salt ions reduce the electrostatic repulsion between the surfactant head groups, allowing for a more tightly packed and stable interfacial layer.[3]

  • Adjust pH: Buffer your solution to maintain an optimal pH, which is typically near neutral for anionic surfactants like this compound.[3]

  • Control Temperature: Higher temperatures generally decrease foam stability by increasing the rate of liquid drainage from the foam lamellae and promoting bubble coalescence.[3] Conducting experiments at controlled, non-elevated temperatures can improve stability.[4][5][6]

Q3: I'm observing inconsistent results in my foam stability measurements. What could be the cause?

A3: Inconsistent results often stem from a lack of control over experimental variables. Key factors to standardize include:

  • Method of Foam Generation: The vigor, duration, and method of agitation significantly impact initial foam properties.[3] Use a standardized and reproducible method for foam generation, such as the Ross-Miles or Bikerman test.[3][7]

  • Environmental Conditions: Conduct experiments in a controlled environment.[3] Fluctuations in ambient temperature and humidity can influence foam stability.[3]

  • Cleanliness of Glassware: Ensure meticulous cleaning of all labware. Any residual contaminants can act as antifoaming agents, leading to variability.[3]

  • Water Purity: Use consistently high-purity water (distilled or deionized) to eliminate variations caused by dissolved ions.[3]

Q4: I'm experiencing excessive, uncontrollable foaming. How can I manage it?

A4: When foaming is excessive, the use of antifoaming agents (also known as defoamers) is a common control strategy. These agents are materials that are insoluble in the foaming medium and have surface-active properties that disrupt foam stability.[8]

  • Mechanism: Antifoaming agents have a low surface tension that allows them to spread rapidly across the foam surface, displacing the stabilizing surfactant molecules and causing the bubble walls to rupture.[9]

  • Types: Common antifoaming agents include silicone-based polymers (e.g., polydimethylsiloxane) and organic options like long-chain fatty alcohols (e.g., oleyl alcohol) and stearates.[9][10]

  • Application: Antifoams are typically added to the system before foam formation begins, while defoamers are used to eliminate existing foam.[9] The choice and concentration of the agent will depend on your specific system (e.g., aqueous vs. oil-based) and should be determined empirically.

Frequently Asked Questions (FAQs)

Q: What is the Critical Micelle Concentration (CMC) of this compound and why is it important for foaming?

A: The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules begin to self-assemble into spherical structures called micelles in a solution.[1][11] For high-purity sodium this compound, a reported CMC value is 0.028 mmol/L .[1][2]

The CMC is crucial for foaming because properties like detergency, emulsification, and foam stability are highly dependent on the presence of micelles.[1][2] Below the CMC, surfactant molecules primarily exist individually and populate the air-water interface. Above the CMC, the interface becomes saturated, and the bulk solution contains both individual surfactant molecules and micelles, which act as a reservoir to replenish the interface and stabilize the foam structure. Therefore, working at or above the CMC is essential for generating stable foam.[3]

Q: How do electrolytes, like NaCl, affect the foaming properties of this compound?

A: The effect of electrolytes such as NaCl on the foam stability of anionic surfactants like this compound is complex and depends on the surfactant concentration.[3]

  • Below a critical surfactant concentration: Adding NaCl can decrease foam stability. The salt ions shield the electrostatic repulsion between the charged hydrophilic head groups of the this compound molecules, leading to a less stable foam film.[3]

  • Above a critical surfactant concentration: Adding NaCl can significantly improve foam stability.[3] The salt reduces repulsion, allowing surfactant molecules to pack more tightly at the air-water interface, which strengthens the foam lamellae.[3][12]

ConditionEffect of NaCl on Foam Stability
[this compound] < Critical ConcentrationDecreases Stability
[this compound] > Critical ConcentrationIncreases Stability
Q: What is the optimal pH for this compound foam stability?

A: For anionic surfactants that are salts of strong acids, such as this compound, the optimal pH for foam stability is generally observed in the neutral range, approximately pH 6-7 .[3] At very low (acidic) or very high (alkaline) pH values, the charge density at the air-water interface can be altered, which can negatively affect the intermolecular forces responsible for stabilizing the thin liquid films (lamellae) between bubbles. It is recommended to perform a pH screening study for your specific formulation to confirm the optimal range.[3]

Q: How does temperature influence the foaming of this compound solutions?

A: Temperature has a significant impact on both foam formation (foamability) and foam stability.

  • Foamability: An increase in temperature can sometimes enhance the activity of surfactants, potentially improving the initial foam volume.[5]

  • Foam Stability: Generally, higher temperatures decrease foam stability.[3][4][5] This is due to several factors:

    • Increased Liquid Drainage: Higher temperatures lower the viscosity of the liquid in the foam films, causing it to drain more quickly under gravity.[5][6]

    • Accelerated Bubble Coalescence: The increased kinetic energy at higher temperatures leads to more rapid gas diffusion between bubbles (Ostwald ripening) and a higher rate of film rupture.[3][6]

TemperatureEffect on Foam StabilityRationale
Low Higher Stability Slower liquid drainage, reduced bubble coalescence.[4][6]
High Lower Stability Faster liquid drainage, increased gas expansion and bubble collapse.[3][5][6]
Q: What impact does water hardness have on this compound foam?

A: Water hardness, caused by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), significantly reduces the foaming power of anionic surfactants like this compound.[13][14][15]

  • Mechanism: this compound anions react with the divalent cations in hard water to form insoluble precipitates or salts.[14][15] This process removes active surfactant molecules from the solution, making them unavailable to stabilize the foam.

  • Consequences: The result is a significant decrease in both the volume of foam generated (foamability) and the longevity of the foam (stability).[13][14] In some cases with high water hardness, foaming can be almost completely inhibited.[14] To mitigate this, experiments should be conducted using purified water (distilled or deionized) to ensure reproducibility.[3]

Experimental Protocols

Methodology: Ross-Miles Foam Test (Modified from ASTM D1173)

This method is used to measure the foaming capacity and stability of a surfactant solution based on foam height.[16]

Apparatus:

  • A jacketed glass tube (receiver) with specific dimensions (e.g., 90 cm long, 5 cm diameter) and a drain stopcock.

  • A pipette (reservoir) with a specified volume (e.g., 200 mL) and orifice size, designed to fit above the receiver.

  • A constant temperature bath to circulate water through the jacket of the receiver.

Procedure:

  • Prepare the this compound solution at the desired concentration and temperature.

  • Rinse the receiver and pipette with the test solution and allow them to drain.

  • Add 50 mL of the solution to the receiver. Place the receiver in the constant temperature bath until it equilibrates to the target temperature.[3]

  • Fill the pipette with 200 mL of the same test solution.

  • Position the pipette vertically over the center of the receiver so that the orifice is at a specified height above the liquid surface.

  • Open the pipette stopcock fully, allowing the solution to run into the receiver, creating foam.[3]

  • Start a stopwatch the moment the pipette is empty.

  • Immediately record the initial foam height (total height of foam and liquid minus the initial liquid height).

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[16]

G cluster_prep Preparation cluster_generation Foam Generation cluster_measurement Measurement prep_solution 1. Prepare Oleyl Sulfate Solution prep_apparatus 2. Rinse Receiver & Pipette prep_solution->prep_apparatus add_solution 3. Add 50mL Solution to Receiver prep_apparatus->add_solution equilibrate 4. Equilibrate to Desired Temperature add_solution->equilibrate fill_pipette 5. Fill Pipette with 200mL Solution equilibrate->fill_pipette run_solution 6. Release Solution into Receiver fill_pipette->run_solution measure_initial 7. Record Initial Foam Height (t=0) run_solution->measure_initial measure_decay 8. Record Foam Height at t = 1, 3, 5 min measure_initial->measure_decay

Caption: Experimental workflow for the Ross-Miles foam test.

Methodology: Bikerman Foam Test

This dynamic method measures foaming ability by passing a gas through the surfactant solution at a constant flow rate.[7][17]

Apparatus:

  • A tall, cylindrical glass column with a fritted glass gas diffuser at the bottom.[17]

  • A gas flowmeter to maintain a constant and controlled flow rate.

  • A source of inert gas (e.g., Nitrogen or Air).

Procedure:

  • Prepare the this compound solution to the desired concentration.

  • Add a specific volume of the solution (e.g., 40 mL) into the cylindrical column.[17]

  • Begin passing the gas through the fritted diffuser at a constant, controlled flow rate.[3] Bubbles will form and rise, creating a foam column.

  • Allow the foam height to reach a steady state, where the rate of foam generation is balanced by the rate of foam collapse.[18]

  • Measure the maximum, steady-state height of the foam column. This value represents the foaming ability of the solution under the specified conditions.[17]

  • To measure foam stability (decay), stop the gas flow once the maximum height is reached. Record the time it takes for the foam to collapse to half its initial height (the foam half-life).[3]

References

Technical Support Center: Optimizing Assay Conditions with Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using oleyl sulfate (B86663) as a component in various assays.

Frequently Asked Questions (FAQs)

Q1: What is oleyl sulfate, and why is it used in assays?

A1: Sodium this compound is an anionic surfactant with an unsaturated hydrophobic tail. Its amphiphilic nature makes it effective for disrupting cell membranes, solubilizing proteins, and preventing non-specific binding in various biochemical and cell-based assays. The presence of a cis-double bond in its oleyl chain gives it unique physicochemical properties compared to saturated-chain surfactants like sodium dodecyl sulfate (SDS).

Q2: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles. For high-purity sodium this compound, the CMC is approximately 0.028 mmol/L in aqueous solution.[1] Operating above the CMC is crucial for applications like protein solubilization, as micelles are necessary to create a favorable environment for hydrophobic protein regions.

Q3: How does the purity of this compound affect experimental results?

A3: The purity of this compound is critical for reproducibility. Impurities, such as unreacted oleyl alcohol or inorganic salts, can significantly alter the surfactant's properties, including its CMC.[2] This can lead to variability in protein denaturation, solubilization efficiency, and overall assay performance. It is recommended to use high-purity this compound and to verify its purity if inconsistent results are observed.

Q4: What is the Krafft temperature of this compound?

A4: The Krafft temperature is the minimum temperature at which surfactants can form micelles. Below this temperature, the solubility of the surfactant is significantly lower. To ensure complete dissolution and micelle formation, solutions containing this compound should be prepared and used at temperatures above its Krafft point. If you observe a cloudy or turbid solution at room temperature, gently warming it can help it to clear.[3]

Q5: How does pH affect the stability and performance of this compound?

A5: this compound is most stable in neutral to slightly alkaline conditions. In acidic conditions (low pH), the sulfate ester bond can undergo hydrolysis, leading to degradation of the surfactant.[1] This degradation can alter its performance and potentially interfere with the assay. It is advisable to use buffered solutions to maintain a stable pH throughout the experiment.

Troubleshooting Guide

Issue 1: Precipitate Formation in Assay Buffer

Potential Cause Troubleshooting Steps
Low Temperature Gently warm the solution. Ensure the working temperature is above the Krafft temperature of this compound.[3]
Acidic pH Check the pH of your buffer. Adjust to a neutral or slightly alkaline pH if possible. In acidic conditions, this compound can become protonated and less soluble.[3]
High Salt Concentration High concentrations of electrolytes can decrease the solubility of surfactants ("salting out"). If high salt is required, consider using a co-solvent to improve solubility.[3]
Incompatible Components This compound, being anionic, can form insoluble salts with certain cationic compounds. Review all components in your assay for potential incompatibilities.[1]

Issue 2: Inconsistent or Non-Reproducible Assay Results

Potential Cause Troubleshooting Steps
Variable this compound Purity Use a high-purity grade of this compound from a reliable source. If possible, verify the purity of different batches.[2]
Degradation of this compound Stock Solution Prepare fresh stock solutions regularly. Store stock solutions at 2-8°C to minimize hydrolysis, especially if the solution is not buffered to a neutral or slightly alkaline pH.[1] For dilute solutions, consider sterile filtration to prevent microbial degradation.[1]
Incomplete Dissolution Ensure the this compound is completely dissolved by preparing the solution at a temperature above its Krafft point. Visually inspect for any undissolved particles.[3]
Pipetting Inaccuracy Surfactant solutions can be viscous. Use positive displacement pipettes or reverse pipetting techniques for accurate dispensing.

Issue 3: Interference with Assay Signal

Potential Cause Troubleshooting Steps
Fluorescence Quenching or Enhancement In fluorescence-based assays, this compound micelles can interact with fluorescent probes, leading to quenching or enhancement of the signal.[4][5] Run a control with the fluorophore and varying concentrations of this compound (without the analyte) to assess its effect.
Interference with Absorbance Readings High concentrations of this compound can affect the absorbance of other molecules in the solution.[4] Run a blank with all assay components, including this compound, to properly background-subtract.
Alteration of Enzyme Kinetics This compound can denature enzymes or alter their conformation, affecting their activity. This can lead to changes in Km and Vmax.[6][7] Determine the optimal this compound concentration that achieves the desired effect (e.g., substrate solubilization) without significantly inhibiting the enzyme. Perform enzyme kinetic studies at different surfactant concentrations.
Non-specific Binding in ELISAs While often used to block non-specific binding, high concentrations of this compound can also disrupt antibody-antigen interactions. Optimize the concentration of this compound in your blocking and washing buffers.

Data Presentation

Table 1: Physicochemical Properties of Sodium this compound

PropertyValueReference
Molecular Formula C18H35NaO4S[5]
Molecular Weight 370.5 g/mol [5]
Critical Micelle Concentration (CMC) 0.028 mmol/L[8]
Surface Tension at CMC 31.96 mN/m[8]
Hydrophilic-Lipophilic Balance (HLB) High (anionic surfactant)[9]

Table 2: Stability of this compound under Different Conditions

Condition Effect on Stability Recommendation
Acidic pH Increased rate of hydrolysis.[1]Buffer the solution to a neutral or slightly alkaline pH.
Alkaline pH Generally stable.Maintain a neutral to slightly alkaline pH for optimal stability.
Elevated Temperature Can accelerate hydrolysis.[1]Store stock solutions at 2-8°C for long-term storage.
Low Concentration (<0.1%) Susceptible to microbial degradation.[1]Use sterile filtration for stock solutions or add a suitable preservative if the assay allows.

Experimental Protocols

Protocol 1: Solubilization of Proteins from Inclusion Bodies

This protocol is adapted for using sodium this compound to solubilize aggregated proteins.

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet containing inclusion bodies in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

    • Disrupt the cells using sonication or a high-pressure homogenizer.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C. Discard the supernatant.

  • Washing Inclusion Bodies:

    • Resuspend the inclusion body pellet in the lysis buffer. To remove membrane contaminants, a non-ionic detergent like Triton X-100 can be included in the wash buffer.

    • Centrifuge again under the same conditions and discard the supernatant. Repeat this wash step 2-3 times.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing 1-2% (w/v) sodium this compound.

    • Incubate with gentle agitation for 1-2 hours at room temperature.

  • Clarification:

    • Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.

    • The supernatant contains the denatured, solubilized protein, ready for further purification or refolding protocols.

Protocol 2: General Cell Lysis for Protein Extraction

This protocol provides a general guideline for using this compound for cell lysis. Optimization may be required depending on the cell type and downstream application.

  • Prepare Lysis Buffer:

    • A typical lysis buffer may contain: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 0.1-1.0% (w/v) sodium this compound.

    • The optimal concentration of this compound should be determined empirically. Start with a concentration around its CMC and increase as needed.

    • For studies involving protein phosphorylation or other post-translational modifications, include appropriate inhibitors (e.g., protease and phosphatase inhibitors).

  • Cell Lysis:

    • For adherent cells, wash the cell monolayer with ice-cold PBS. Aspirate the PBS and add the lysis buffer.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the lysis buffer.

    • Incubate on ice for 10-30 minutes with occasional vortexing.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant containing the solubilized proteins.

    • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay). Be aware that this compound may interfere with some protein assays.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Downstream Assay cluster_analysis Data Analysis start Start with Cell Pellet lysis Cell Lysis (with this compound) start->lysis centrifuge1 Centrifugation lysis->centrifuge1 supernatant Collect Supernatant (Soluble Proteins) centrifuge1->supernatant quantify Protein Quantification supernatant->quantify assay Perform Assay (e.g., Enzyme Assay, ELISA) quantify->assay analyze Analyze Results assay->analyze troubleshoot Troubleshoot if Necessary analyze->troubleshoot

Caption: A general experimental workflow involving cell lysis with this compound.

troubleshooting_logic start Inconsistent Assay Results? check_purity Check this compound Purity and Age of Stock Solution start->check_purity Yes end Consistent Results start->end No check_dissolution Ensure Complete Dissolution (check for turbidity) check_purity->check_dissolution check_interference Investigate Assay Interference (run controls) check_dissolution->check_interference optimize_conc Optimize this compound Concentration check_interference->optimize_conc optimize_conc->end

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Challenges in reproducing experiments with oleyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleyl sulfate (B86663).

Troubleshooting Guides

This guide addresses common issues encountered during experiments with oleyl sulfate, presented in a question-and-answer format.

Issue: Inconsistent Results in Cell-Based Assays

Q1: Why am I seeing high variability in my cytotoxicity or cell viability assay results between experiments?

A1: Reproducibility issues with this compound in cell-based assays can stem from several factors:

  • Purity and Stability of this compound: Commercial this compound can have varying purity levels, containing isomers or residual reactants from synthesis.[1] The primary degradation pathway is hydrolysis of the sulfate ester bond, which is accelerated by acidic conditions.[2] This can lead to the formation of oleyl alcohol and a decrease in the effective concentration of the active compound.

    • Recommendation: Use a high-purity grade of this compound and verify its purity if possible.[1] Prepare fresh solutions for each experiment or conduct stability studies on stored solutions by monitoring pH and using analytical methods like HPLC.[2] Store solutions at a neutral to slightly alkaline pH and at lower temperatures (e.g., 2-8°C) to minimize hydrolysis.[2]

  • Interaction with Cell Culture Media: this compound, as a surfactant, can interact with components in the cell culture medium, such as proteins and lipids from fetal bovine serum (FBS). This can affect its bioavailability and effective concentration.

    • Recommendation: When diluting this compound stock solutions into cell culture medium, ensure thorough mixing. Be aware that turbidity or oily droplets may form, which can affect the cells.[3] Consider reducing the serum concentration if experimentally feasible, but be mindful of the potential impact on cell health.

  • Cell Seeding Density and Health: Inconsistent cell numbers or poor cell health at the start of the experiment can lead to variable results.

    • Recommendation: Ensure a consistent and optimal cell seeding density.[4] Regularly check for signs of contamination (e.g., microbial growth) and ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[5]

Issue: Difficulties with Emulsion Formulation and Stability

Q2: My oil-in-water emulsion stabilized with this compound is unstable and shows signs of creaming or coalescence. What can I do to improve it?

A2: Emulsion instability is a common challenge. Here are potential causes and solutions:

  • Incorrect Concentration: The concentration of this compound is critical for emulsion stability. It needs to be above the critical micelle concentration (CMC) to effectively reduce interfacial tension.

    • Recommendation: Ensure the concentration of this compound is optimized for your specific oil and water phase ratio.

  • pH and Electrolytes: The pH of the aqueous phase and the presence of electrolytes can impact the stability of emulsions stabilized by anionic surfactants.

    • Recommendation: Maintain a neutral to slightly alkaline pH.[2] Be aware that high concentrations of salts can affect emulsion stability.[6]

  • Homogenization Process: Inadequate homogenization can result in large, non-uniform droplets that are more prone to coalescence.

    • Recommendation: Use a high-shear homogenizer to create a uniform emulsion with small droplet sizes.[7] The duration and intensity of homogenization should be optimized.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for sodium this compound in aqueous solutions?

A1: The primary degradation pathway for sodium this compound in aqueous solutions is the hydrolysis of the sulfate ester bond.[2] This reaction is accelerated under acidic (low pH) conditions and results in the formation of oleyl alcohol and sodium bisulfate.[2]

Q2: How does the purity of this compound affect experimental outcomes?

A2: The purity of this compound is a critical factor influencing experimental reproducibility. Impurities, such as unreacted oleyl alcohol, inorganic salts (e.g., sodium sulfate), and isomers, can significantly alter its physicochemical properties.[8] For instance, even small amounts of surface-active impurities can affect the critical micelle concentration (CMC).[1]

Q3: What are the potential signaling pathways affected by this compound?

A3: While direct studies on this compound are limited, its components and related anionic surfactants have been shown to modulate several signaling pathways. As an anionic surfactant, this compound can interact with cell membranes, potentially leading to cytotoxicity through mechanisms like increased intracellular calcium and reactive oxygen species (ROS) generation.[9][10] Furthermore, the oleyl component (oleic acid) has been demonstrated to influence pathways such as Protein Kinase C (PKC) activation, the cAMP/PKA pathway, and PI3K signaling.[2][11][12]

Q4: What are some key considerations when performing cytotoxicity assays with this compound?

A4: When conducting cytotoxicity assays like the MTT or LDH assay with this compound, it's important to:

  • Include appropriate controls, such as untreated cells (negative control) and a known cytotoxic agent (positive control).[13]

  • Ensure proper solubilization of the formazan (B1609692) crystals in the MTT assay.[13]

  • Be mindful that high concentrations of surfactants can interfere with the assay reagents themselves.

Data Presentation

Table 1: Comparative Physicochemical Properties of Anionic Surfactants

SurfactantIsomer TypeChain StructureCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (γcmc) (mN/m)
Sodium this compound (SOS-95)[11][12]High Double Bond RetentionC18, cis-Δ9, Linear, Primary Sulfate0.02831.96
Sodium this compound (SOS-77)[11][12]Lower Double Bond RetentionC18, mixture of cis/trans and saturated, Linear, Primary Sulfate>0.028>31.96
Sodium Octadecyl Sulfate (OSS)[12]Saturated AnalogueC18, Saturated, Linear, Primary SulfateHigher than SOSHigher than SOS

Table 2: Comparison of Analytical Methods for Sodium this compound Purity Assessment

Analytical MethodPrinciplePurposeTypical Precision (%RSD)Limit of Quantification (LOQ)
Elemental Analysis (CHNS) [8]Combustion of the sample and quantification of resulting elemental gases.Determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur to verify the empirical formula.< 0.3%~0.1%
Titration (Two-Phase) [8]Titration with a cationic surfactant in a two-phase system to quantify the anionic surfactant.Measures the percentage of active ingredient (sodium this compound).< 1.0%~0.1%
High-Performance Liquid Chromatography (HPLC) [8]Separation of components based on their affinity for a stationary and mobile phase.Quantifies unreacted oleyl alcohol and other organic impurities.< 2.0%Varies by impurity

Experimental Protocols

1. MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[13]

  • Compound Exposure: Replace the culture medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[13]

2. Emulsion Preparation and Droplet Size Analysis

This protocol describes the preparation of an oil-in-water (O/W) emulsion and the measurement of droplet size.

  • Preparation of Phases: Prepare the aqueous phase by dissolving the desired concentration of sodium this compound in deionized water. Prepare the oil phase separately. Heat both phases to the same temperature (e.g., 60-70 °C).[7]

  • Homogenization: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer for a specified time (e.g., 5-10 minutes).[7]

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.[7]

  • Droplet Size Measurement (Dynamic Light Scattering - DLS):

    • Dilute the emulsion sample with the continuous phase to a suitable concentration.[10]

    • Transfer the diluted sample to a cuvette and place it in the DLS instrument.[10]

    • Allow the sample to equilibrate to the measurement temperature (e.g., 25 °C) before performing the measurement.[10]

Mandatory Visualization

Anionic_Surfactant_Cytotoxicity_Pathway OleylSulfate This compound (Anionic Surfactant) Membrane Cell Membrane Interaction OleylSulfate->Membrane Disrupts lipid bilayer Ca_Influx Increased Intracellular Ca2+ Influx Membrane->Ca_Influx Increases membrane fluidity ROS Reactive Oxygen Species (ROS) Generation Ca_Influx->ROS Calpain Calpain Activation Ca_Influx->Calpain Cytotoxicity Cellular Damage & Cytotoxicity Ca_Influx->Cytotoxicity ROS->Cytotoxicity IL1a IL-1α Secretion Calpain->IL1a IL1a->ROS further stimulates

Caption: Potential signaling pathway of anionic surfactant-induced cytotoxicity.[9][10]

Troubleshooting_Emulsion_Instability Start Emulsion is Unstable (Creaming/Coalescence) Check_Conc Is Surfactant Concentration Above CMC and Optimized? Start->Check_Conc Adjust_Conc Adjust Surfactant Concentration Check_Conc->Adjust_Conc No Check_Homog Is Homogenization Process Optimized? Check_Conc->Check_Homog Yes Adjust_Conc->Check_Conc Adjust_Homog Increase Homogenization Time/Intensity Check_Homog->Adjust_Homog No Check_pH Is pH Neutral to Slightly Alkaline? Check_Homog->Check_pH Yes Adjust_Homog->Check_Homog Adjust_pH Adjust pH of Aqueous Phase Check_pH->Adjust_pH No Stable Stable Emulsion Check_pH->Stable Yes Adjust_pH->Check_pH

Caption: Troubleshooting workflow for emulsion instability.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Various Concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.[13]

References

Effect of pH on the stability and performance of oleyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oleyl sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of oleyl sulfate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the sulfate ester bond. This chemical reaction breaks down the this compound molecule into oleyl alcohol and a sulfate salt.

Q2: How does pH impact the stability of this compound solutions?

The stability of this compound is significantly influenced by pH. Acidic conditions (low pH) catalyze the hydrolysis of the sulfate ester, leading to an accelerated degradation of the surfactant.[1] For optimal long-term stability, it is recommended to maintain a neutral to slightly alkaline pH.[1] In unbuffered solutions, the hydrolysis process itself can lead to a decrease in pH over time due to the formation of acidic byproducts.[1]

Q3: What is the effect of temperature on the stability of this compound?

Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, to minimize degradation, it is advisable to store this compound solutions at controlled room temperature or under refrigeration (2-8°C).

Q4: Can pH affect the performance of this compound in my formulation?

Yes, pH can significantly impact the performance of this compound in several ways:

  • Emulsion Stability: In emulsions, the pH of the aqueous phase affects the surface charge of the oil droplets, which is a critical factor for stability. For anionic surfactants like this compound, a pH that ensures a sufficiently high negative zeta potential on the droplets is desirable to prevent coalescence.

  • Foaming Properties: The stability of foam produced by this compound can be pH-dependent. For many anionic surfactants, optimal foam stability is observed around a neutral pH.[2]

  • Interaction with Other Components: At low pH, this compound, being an anionic surfactant, can interact with cationic components in a formulation, potentially leading to the formation of insoluble salts and precipitation.[1]

Q5: I am observing precipitation in my this compound formulation. What could be the cause?

Precipitation in an this compound formulation can be due to a few factors, often related to pH:

  • Low pH: In acidic conditions, this compound can precipitate, especially in the presence of cationic species.

  • Hard Water: If the formulation is prepared using hard water, the divalent cations (Ca²⁺, Mg²⁺) can react with this compound to form insoluble salts.[3]

  • Incompatible Ingredients: Other ingredients in your formulation might not be compatible with this compound under the specific pH conditions, leading to precipitation.

Troubleshooting Guides

Issue: Decreased Performance (e.g., poor emulsification, reduced foaming)

This issue is often linked to the chemical degradation of this compound.

Troubleshooting Steps:

  • Measure the pH of your solution: A decrease in pH over time is a strong indicator of acid-catalyzed hydrolysis.[1]

  • Quantify this compound Concentration: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the current concentration of this compound and detect the presence of degradation products.[1]

  • Corrective Actions:

    • Adjust and Buffer pH: If your application allows, adjust the pH to a neutral or slightly alkaline range and consider using a buffer to maintain it.[1]

    • Control Storage Temperature: Store your this compound solutions at a controlled, cool temperature to slow down the rate of hydrolysis.[1]

Issue: Emulsion Instability (e.g., creaming, coalescence)

The stability of an emulsion stabilized by this compound is highly dependent on the pH of the continuous phase.

Troubleshooting Steps:

  • Measure the Zeta Potential: The zeta potential of the emulsion droplets is a key indicator of stability. For emulsions stabilized by anionic surfactants, a highly negative zeta potential is generally desired for good electrostatic repulsion between droplets.

  • Adjust pH: Carefully adjust the pH of the aqueous phase. A change in pH can alter the surface charge of the droplets and improve stability.

  • Evaluate Other Factors: Consider other factors that can affect emulsion stability, such as ionic strength, temperature, and the presence of other surface-active agents.

Data Presentation

Table 1: Rate Constant of Acidic Hydrolysis of SLES (2EO) at Different Initial pH values at 50°C.

Initial pHRate Constant (k) x 10⁻⁷ (s⁻¹)
2.01.85
3.00.92
4.00.23

Data adapted from a study on Sodium Lauryl Ether Sulfate (SLES), a structurally similar surfactant. This data is for illustrative purposes to show the trend of pH-dependent hydrolysis.

Experimental Protocols

Protocol: Long-Term Stability Study of an this compound Solution

Objective: To assess the chemical stability of an this compound solution under various pH and temperature conditions over a defined period.

Materials:

  • This compound

  • Purified water

  • Buffer solutions (e.g., phosphate, citrate) to prepare solutions at different pH values

  • HPLC-grade solvents

  • Stability chambers or incubators set to desired temperatures

  • Calibrated pH meter

  • HPLC system with a suitable detector (e.g., UV or ELSD)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of this compound in purified water.

    • Create buffered solutions of this compound at different pH values (e.g., pH 4, 7, and 9).

    • Dispense aliquots of each solution into tightly sealed, inert containers.

  • Storage Conditions:

    • Place the samples in stability chambers at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • Timepoints:

    • Define the timepoints for analysis (e.g., T=0, 1 month, 3 months, 6 months).

  • Analytical Procedure (at each timepoint):

    • Visual Inspection: Observe and record any changes in appearance (e.g., color, clarity, precipitation).

    • pH Measurement: Measure and record the pH of each sample.

    • HPLC Analysis:

      • Develop and validate a stability-indicating HPLC method to separate and quantify this compound from its potential degradation products.

      • Analyze the samples and a freshly prepared standard solution of this compound.

      • Calculate the percentage of the initial this compound concentration remaining in each sample.

Mandatory Visualization

cluster_stability This compound Stability Pathway cluster_factors Influencing Factors OleylSulfate This compound (Stable) Hydrolysis Hydrolysis (Degradation) OleylSulfate->Hydrolysis DegradationProducts Oleyl Alcohol + Sulfate Salt Hydrolysis->DegradationProducts Low_pH Low pH (Acidic Conditions) Low_pH->Hydrolysis Accelerates High_Temp High Temperature High_Temp->Hydrolysis Accelerates Neutral_pH Neutral/Alkaline pH Neutral_pH->OleylSulfate Maintains Stability

Caption: Factors influencing the stability of this compound.

start Start: Reduced Performance Observed check_pH Measure pH of the solution start->check_pH pH_decreased Has pH decreased significantly? check_pH->pH_decreased analyze_concentration Quantify this compound Concentration (HPLC) pH_decreased->analyze_concentration Yes other_issue Investigate other causes of poor performance pH_decreased->other_issue No concentration_low Is concentration below specification? analyze_concentration->concentration_low hydrolysis_confirmed Conclusion: Acid-catalyzed hydrolysis has occurred. concentration_low->hydrolysis_confirmed Yes concentration_low->other_issue No adjust_pH Action: Adjust and buffer pH to neutral/alkaline hydrolysis_confirmed->adjust_pH control_temp Action: Store at controlled, cool temperature hydrolysis_confirmed->control_temp

Caption: Troubleshooting workflow for reduced performance.

References

How to avoid unwanted side reactions during oleyl sulfate preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the preparation of oleyl sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing oleyl sulfate?

The most common laboratory method for synthesizing this compound is the sulfation of oleyl alcohol. This process typically involves reacting oleyl alcohol with a sulfating agent, followed by neutralization with a base, commonly sodium hydroxide (B78521), to yield sodium this compound.[1]

Q2: Which sulfating agent is best to preserve the double bond in the oleyl group?

To maintain the integrity of the carbon-carbon double bond in the oleyl group, milder sulfating agents are recommended.[2] Sulfamic acid is particularly advantageous for this purpose as it allows for a high retention of the double bond, which is crucial for the surfactant's performance.[1] Aggressive sulfating agents like chlorosulfonic acid and sulfur trioxide can lead to side reactions at the double bond.[2][3]

Q3: What are the primary side reactions to be aware of during this compound synthesis?

The main side reactions include:

  • Reaction at the double bond: Aggressive sulfating agents can lead to sulfonation or other reactions at the double bond, resulting in di-sulfated products and reduced purity.[2][4]

  • Hydrolysis: The this compound ester can hydrolyze back to oleyl alcohol, especially under acidic conditions or during neutralization if not controlled properly.[4][5]

  • Ether formation: Under acidic conditions, oleyl alcohol can undergo dehydration to form dioleyl ether.[6][7]

  • Oxidation: The oleyl alcohol or the final product can oxidize, leading to discoloration (yellowing or browning).[2]

  • Polymerization: Acidic conditions can sometimes promote the polymerization of oleyl alcohol.[4]

Q4: How can I monitor the progress of the sulfation reaction?

The progress of the reaction can be monitored by periodically taking a small sample, dissolving it in water, and checking the pH. As the reaction proceeds, the pH will decrease due to the formation of the acidic oleyl hydrogen sulfate. A stable acidic pH indicates the reaction is complete.[1]

Q5: What are the key steps for purifying crude this compound?

Purification typically involves the following steps:

  • Neutralization: Careful neutralization of the reaction mixture to a pH of 7-8 with a base like sodium hydroxide.[2]

  • Precipitation of inorganic salts: Inorganic salts, such as sodium sulfate, can be precipitated by adding a solvent like cold ethanol (B145695), in which they are less soluble.[1]

  • Filtration: The precipitated inorganic salts are removed by filtration.[1]

  • Washing: The product can be washed with a suitable solvent (e.g., cold ethanol) to remove unreacted oleyl alcohol and other impurities.[1][2]

  • Drying: The purified sodium this compound is dried under vacuum to a constant weight.[1][2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.[2][4] - Suboptimal reaction temperature.[2][4] - Poor mixing and mass transfer.[2][4] - Degradation of the product due to excessive heat or acidic conditions.[2][4] - Hydrolysis of the sulfate ester during neutralization.[4]- Increase reaction time or temperature gradually while monitoring for side reactions.[2][4] - Optimize the molar ratio of oleyl alcohol to the sulfating agent. A slight excess of the sulfating agent is often used.[1][2][4] - Ensure efficient agitation to improve contact between reactants.[2][4] - Implement precise temperature control and consider a gradual cooling process.[2][4] - Perform the neutralization step promptly and efficiently after the reaction is complete, maintaining a controlled temperature.[4]
Product Discoloration (Yellowing or Browning) - Oxidation of the oleyl alcohol or the final product.[2] - Presence of impurities in the starting materials.[2] - Overheating during the reaction or drying process.[2]- Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2] - Use high-purity oleyl alcohol and sulfating agents.[2] - Carefully control the reaction temperature and avoid localized overheating. Use a controlled drying method at a moderate temperature.[2]
Low Double Bond Retention Rate - Use of aggressive sulfating agents (e.g., chlorosulfonic acid, sulfur trioxide).[2] - High reaction temperatures promoting side reactions at the double bond.[2]- Utilize a milder sulfating agent such as sulfamic acid or a sulfur trioxide-pyridine complex.[2] - Maintain strict temperature control throughout the reaction.[2]
Formation of Insoluble Byproducts - Polymerization of oleyl alcohol.[4] - Sulfonation at the double bond leading to di-sulfated products.[4] - Formation of dioleyl ether.- Use a less acidic sulfating agent to minimize polymerization.[4] - Optimize reaction conditions (milder sulfating agent, controlled temperature) to favor sulfation at the hydroxyl group.[4] - Avoid excessively high temperatures and prolonged reaction times in the presence of strong acids.
Difficulties in Purification - Presence of unreacted oleyl alcohol.[4] - Contamination with inorganic salts from the neutralization step.[4] - Formation of closely related byproducts that are difficult to separate.[4]- Consider purification methods such as fractional crystallization or washing the product with a suitable solvent to remove unreacted alcohol.[2][4] - Ensure efficient precipitation and removal of inorganic salts by using a suitable solvent like cold ethanol.[1] - Optimize reaction conditions to minimize byproduct formation.

Experimental Protocols

Key Experiment: Preparation of Sodium this compound using Sulfamic Acid

This protocol is adapted from established laboratory procedures and is known for its high yield and preservation of the double bond.[1]

Materials and Equipment:

  • Reactants: Oleyl alcohol (reagent grade), Sulfamic acid (99%), Sodium hydroxide (pellets or 50% solution), Urea (optional catalyst), Dimethylformamide (DMF) as a solvent, Ethanol for purification.[1][2]

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, thermometer, pH meter or pH paper, Buchner funnel and flask, vacuum pump.[1]

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve oleyl alcohol in DMF. Add sulfamic acid and urea. A typical molar ratio is Oleyl Alcohol : Sulfamic Acid : Urea = 1 : 1.2 : 0.53.[2]

  • Sulfation Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 3 hours with continuous stirring.[2] Monitor the reaction progress by checking the pH of a diluted sample, which should decrease as oleyl hydrogen sulfate is formed.[1]

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a sodium hydroxide solution with vigorous stirring to neutralize the reaction mixture to a pH of 7-8.[2] This step is exothermic and should be performed carefully.

  • Purification: The crude sodium this compound will precipitate. Filter the precipitate and wash it with cold ethanol to remove unreacted starting materials and impurities.[2]

  • Drying: Dry the purified sodium this compound under vacuum to a constant weight.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for a typical laboratory-scale synthesis of sodium this compound.

Table 1: Typical Reactant Quantities and Molar Ratios

Reactant Molecular Weight ( g/mol ) Typical Molar Ratio (relative to Oleyl Alcohol) Example Quantity (for 0.1 mol Oleyl Alcohol) Notes
Oleyl Alcohol268.48126.85 gHigh purity is recommended to avoid side reactions.[2]
Sulfamic Acid97.091.05 - 1.211.65 g (for 1.2 ratio)A molar excess helps drive the reaction to completion.[1]
Urea (optional)60.060.05 - 0.530.3 g (for 0.05 ratio)Acts as a catalyst to accelerate the reaction.[1][2]
Sodium Hydroxide40.00~1.2~4.8 g (in solution)Amount required for neutralization of oleyl hydrogen sulfate and any excess sulfating agent.[1]

Table 2: Typical Reaction Conditions and Yield

Parameter Value Notes
Reaction Temperature90 - 100 °CCareful temperature control is critical to prevent side reactions.[1][2]
Reaction Time2 - 4 hoursReaction completion can be monitored by pH.[1]
Neutralization pH7.0 - 8.5Close monitoring is required during this exothermic step.[1]
Typical Yield~90%Yield can vary depending on reaction conditions and purification efficiency.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Sulfation cluster_workup Workup & Purification cluster_product Final Product reactants 1. Mix Reactants (Oleyl Alcohol, Sulfamic Acid, Urea, DMF) heating 2. Heat and Stir (100°C, 3 hours) reactants->heating monitoring 3. Monitor pH heating->monitoring cooling 4. Cool Mixture monitoring->cooling neutralization 5. Neutralize with NaOH (pH 7-8) cooling->neutralization filtration 6. Filter Precipitate neutralization->filtration washing 7. Wash with Cold Ethanol filtration->washing drying 8. Dry Under Vacuum washing->drying final_product Pure Sodium this compound drying->final_product

Caption: General experimental workflow for the synthesis of sodium this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction suboptimal_temp Suboptimal Temperature? start->suboptimal_temp poor_mixing Poor Mixing? start->poor_mixing degradation Product Degradation? start->degradation sol_reaction Increase reaction time or optimize reactant molar ratio. incomplete_reaction->sol_reaction Yes sol_temp Optimize and precisely control reaction temperature. suboptimal_temp->sol_temp Yes sol_mixing Ensure efficient agitation. poor_mixing->sol_mixing Yes sol_degradation Control temperature carefully and perform prompt neutralization. degradation->sol_degradation Yes

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Troubleshooting poor yield in crystallizations involving oleyl sulfate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oleyl sulfate (B86663) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the crystallization of these long-chain anionic surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a very low yield after recrystallization?

A1: The most frequent cause of poor yield is the use of an excessive amount of solvent during the dissolution step.[1][2] Oleyl sulfate derivatives, like other compounds, have some solubility even in cold solvent. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor after cooling, thus reducing the final crystal yield.[1] Always use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[2]

Q2: My product is not crystallizing, even after the solution has cooled. What should I do?

A2: This phenomenon is known as supersaturation. To induce crystallization, you can try several techniques[2]:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

  • Seeding: If available, add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[2]

  • Concentration: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the this compound derivative, and then allow it to cool again.[1]

  • Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of your product.[2]

Q3: Instead of crystals, an oily substance is forming as my solution cools. What is happening?

A3: This is known as "oiling out." It typically occurs when the solution is supersaturated to a point where the compound comes out of solution at a temperature above its melting point. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.[1] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] A slower cooling rate can promote the formation of an ordered crystal lattice rather than an amorphous oil.[3]

Q4: What is the best solvent system for recrystallizing sodium this compound?

A4: A mixture of ethanol (B145695) and water is a commonly used and effective solvent system for recrystallizing sodium this compound.[4] A typical ratio is 70:30 (v/v) ethanol to water.[4] The crude product is dissolved in a minimal amount of the warm solvent mixture. Upon cooling, inorganic salt impurities (like sodium sulfate) become significantly less soluble and precipitate first, allowing for their removal by filtration.[4][5] The purified sodium this compound is then crystallized from the filtrate.

Q5: How do impurities from the synthesis reaction affect crystallization?

A5: Impurities can significantly hinder crystallization in several ways[3][6]:

  • Inhibit Crystal Growth: Impurities can adsorb onto the surface of growing crystals, blocking further addition of the desired molecules and slowing or stopping growth.[6]

  • Increase Solubility: The presence of impurities can sometimes increase the solubility of the main compound, leading to a lower yield.

  • Cause "Oiling Out": As mentioned in Q3, impurities can depress the melting point of the mixture.

  • Alter Crystal Habit: Impurities can change the shape and size of the crystals.

Common impurities from the synthesis of sodium this compound include unreacted oleyl alcohol, inorganic salts from neutralization (e.g., sodium sulfate), and byproducts like di-sulfated products.[4][7]

Troubleshooting Guide for Poor Crystallization Yield

This guide provides a systematic approach to diagnosing and solving common problems encountered during the crystallization of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Excessive Solvent: Too much solvent was used, keeping the product in the mother liquor.[1][2] 2. Premature Crystallization: The solution cooled too quickly during a hot filtration step, causing product loss on the filter paper. 3. Inappropriate Solvent: The chosen solvent is too good at dissolving the compound, even at low temperatures.1. Concentrate the mother liquor by boiling off some solvent and cool again. For future runs, use the minimum amount of hot solvent.[1] 2. Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution. 3. Perform new solubility tests to find a more suitable solvent or solvent mixture.
Formation of Oil Instead of Crystals 1. Solution Cooled Too Rapidly: Leads to precipitation instead of crystallization. 2. High Impurity Level: Impurities can lower the melting point of the solid.[1] 3. Highly Concentrated Solution: The saturation point is reached at a temperature above the compound's melting point.1. Reheat to dissolve the oil, add a small amount of extra solvent, and allow the solution to cool slowly (e.g., insulate the flask).[1][3] 2. Consider a pre-purification step (e.g., column chromatography) or washing the crude product to remove major impurities. 3. Reheat the solution and add more solvent to decrease the saturation temperature.
Colored Crystals / Product Discoloration 1. Presence of Colored Impurities: Often from oxidation or side reactions during synthesis.[7] 2. Overheating: Degradation of the product due to excessive heat during dissolution.[7]1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[1] 2. Avoid prolonged heating. Dissolve the compound quickly and proceed to the cooling step.
Crystals are Very Fine or Powdery 1. Rapid Cooling / High Supersaturation: Fast crystal nucleation leads to many small crystals instead of fewer large ones.[6] 2. Agitation: Stirring or disturbing the solution during the cooling phase can induce rapid nucleation.1. Allow the solution to cool to room temperature slowly and without disturbance. Insulating the flask can help. Then, move to a colder bath.[3] 2. Let the solution stand completely still during the crystal growth phase.

Experimental Protocols

Protocol 1: General Recrystallization of Sodium this compound

This protocol details a standard procedure for purifying crude sodium this compound synthesized via the sulfamic acid method. The primary goal is to remove unreacted starting materials and inorganic salts.[4]

Materials:

  • Crude Sodium this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate

  • Buchner Funnel and Filtration Flask

  • Filter Paper

  • Rotary Evaporator

  • Ice Bath

Methodology:

  • Solvent Preparation: Prepare a 70:30 (v/v) ethanol-water mixture.

  • Dissolution: Place the crude sodium this compound in an Erlenmeyer flask. Add a minimal amount of the 70:30 ethanol-water solvent. Heat the mixture gently (to near boiling) while stirring until the solid is completely dissolved. Add more warm solvent dropwise only if necessary to achieve full dissolution.[2][4]

  • Removal of Inorganic Salts: Cool the hot solution to room temperature, then place it in an ice bath for several hours (or overnight in a refrigerator at 0-5°C).[4] Inorganic salts like sodium sulfate are poorly soluble in the cold ethanol-water mixture and will precipitate.[4]

  • Hot Filtration (if necessary for other impurities): If colored impurities were removed with charcoal or if insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Isolation of Purified Product: Filter the cold solution through a Buchner funnel to remove the precipitated inorganic salts.[4] The filtrate contains the purified sodium this compound.

  • Crystallization: Transfer the filtrate to a clean flask. Concentrate the solution using a rotary evaporator to remove a portion of the solvent until the solution becomes saturated.

  • Cooling and Crystal Growth: Allow the saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[4] Dry the final product under vacuum to a constant weight.[4]

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the crystallization process.

G cluster_synthesis Synthesis & Crude Product cluster_crystallization Crystallization / Purification S1 Oleyl Alcohol + Sulfating Agent S2 Reaction (e.g., 90-100°C) S1->S2 S3 Neutralization (NaOH) S2->S3 S4 Crude Product (this compound, Salts, Impurities) S3->S4 C1 Dissolve in minimal hot EtOH/Water S4->C1 Begin Purification C2 Cool to 0-5°C C1->C2 C3 Filter to Remove Precipitated Salts C2->C3 C4 Concentrate Filtrate C3->C4 C5 Cool Slowly to Form Crystals C4->C5 C6 Collect & Dry Pure Crystals C5->C6

Caption: Workflow from synthesis to purification of this compound.

G Start Poor Crystal Yield Observed Q1 Was an excessive amount of solvent used? Start->Q1 A1_Yes Concentrate solution by evaporating solvent Q1->A1_Yes Yes Q2 Did the product 'oil out'? Q1->Q2 No Q3 Is the solution supersaturated (no crystals form)? A1_Yes->Q3 A2_Yes Reheat, add more solvent, cool slowly Q2->A2_Yes Yes Q2->Q3 No Success Improved Yield A2_Yes->Success A3_Yes Induce crystallization: - Scratch flask - Add seed crystal Q3->A3_Yes Yes Q3->Success No, review solvent choice A3_Yes->Success

Caption: Troubleshooting logic for poor crystallization yield.

G cluster_pathway Hypothesized Influence of Surfactants on Lipid Signaling Surfactant Anionic Surfactant (e.g., SLS/SOS) Membrane Cell Membrane Perturbation Surfactant->Membrane Enzymes Altered Expression of Lipid-Metabolizing Enzymes Membrane->Enzymes PPAR Modulation of PPAR Signaling Membrane->PPAR Response Changes in Barrier Lipid Synthesis Enzymes->Response PPAR->Response

Caption: Potential signaling impact of anionic surfactants.[8]

References

Identifying reasons for failed reactions involving oleyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleyl sulfate (B86663) synthesis.

Troubleshooting Guide: Identifying Reasons for Failed Reactions

This guide addresses specific issues that may arise during the synthesis of oleyl sulfate, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound reaction consistently low?

Answer: Low yield or incomplete reaction is a common issue that can be attributed to several factors.

  • Reagent Quality: The purity of starting materials is critical. Impurities in oleyl alcohol can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to an incomplete reaction. The sulfation of oleyl alcohol is often an exothermic process, and poor temperature control can lead to side reactions.[1][2]

  • Molar Ratios: An incorrect molar ratio of the sulfating agent to oleyl alcohol can result in incomplete conversion. An excess of the sulfating agent is typically used to drive the reaction to completion.[3]

  • Hydrolysis: The intermediate oleyl hydrogen sulfate or the final product can be susceptible to hydrolysis, especially in the presence of water and acidic conditions. This is a primary degradation pathway for alkyl sulfates.[4][5]

Recommended Solutions:

  • Ensure high-purity oleyl alcohol and sulfating agents are used.

  • Carefully control the reaction temperature, often between 90-100°C when using sulfamic acid.[3]

  • Optimize reaction time (typically 2-4 hours) and ensure efficient agitation for a homogenous mixture.[3][4]

  • Use a slight excess of the sulfating agent, for example, a molar ratio of 1:1.05 to 1:1.2 (oleyl alcohol to sulfamic acid).[3]

  • Ensure the neutralization step is performed promptly and efficiently after the reaction is complete to prevent hydrolysis.[4]

Question 2: My final this compound product is discolored (yellow or brown). What is the cause and how can I prevent it?

Answer: Product discoloration is typically a sign of degradation or impurities.

  • Oxidation: The unsaturated double bond in the oleyl group is susceptible to oxidation, which can cause yellowing.

  • Overheating: Localized overheating during the reaction or drying process can lead to thermal degradation and discoloration.[4] The sulfonation reaction is highly exothermic, making temperature control crucial.[1]

  • Impurities: The presence of impurities in the starting materials can also contribute to color formation.[4]

Recommended Solutions:

  • Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[4]

  • Implement strict temperature control throughout the reaction and drying stages.

  • Use high-purity, colorless starting materials.

Question 3: My analysis shows significant byproducts. What are they and how can I minimize their formation?

Answer: The formation of byproducts is a key challenge in this compound synthesis.

  • Attack at the Double Bond: Aggressive sulfating agents can react with the double bond in the oleyl chain, leading to di-sulfated products and a lower retention rate of the desired unsaturation.[4][6]

  • Polymerization: Acidic conditions can sometimes promote the polymerization of oleyl alcohol.[4]

  • Isomer Formation: The sulfate group may attach to different positions on the alkyl chain, resulting in isomeric byproducts.[4]

Recommended Solutions:

  • Choice of Sulfating Agent: Use a milder, more selective sulfating agent. Sulfamic acid is particularly effective as it allows for a high retention of the double bond.[3][4][7] Agents like chlorosulfonic acid or sulfur trioxide are more aggressive and can lead to lower double bond retention.[6]

  • Temperature Control: Maintain strict temperature control to disfavor side reactions.

  • Homogenous Mixture: Ensure efficient stirring to maintain a uniform reaction mixture and prevent localized side reactions.[4]

Question 4: I'm having difficulty purifying the final product. How can I effectively remove impurities?

Answer: Purification can be challenging due to the presence of unreacted starting materials, inorganic salts, and structurally similar byproducts.[4]

  • Unreacted Oleyl Alcohol: Oleyl alcohol has different solubility properties than the sulfated product.

  • Inorganic Salts: The neutralization step introduces inorganic salts (e.g., sodium sulfate), which need to be removed.[8]

  • Byproducts: Closely related byproducts can be difficult to separate using simple methods.

Recommended Solutions:

  • Washing/Precipitation: After neutralization, the crude sodium this compound will often precipitate. This precipitate can be washed with a cold solvent like ethanol (B145695) to remove unreacted oleyl alcohol and other organic impurities.[4]

  • Recrystallization/Fractional Crystallization: Dissolving the crude product in a minimal amount of a warm solvent mixture (e.g., ethanol-water) and then cooling it can effectively precipitate the less soluble inorganic salts.[3][4]

  • Advanced Techniques: For very high purity requirements, techniques like dialysis or ultrafiltration can be effective for removing inorganic salts.[4]

Frequently Asked Questions (FAQs)

Q1: Which sulfating agent is best for synthesizing this compound? A1: The choice of sulfating agent is critical. For high retention of the double bond in the oleyl group, sulfamic acid is highly recommended.[3][9] While other agents like sulfur trioxide complexes or chlorosulfonic acid can be used, they are more aggressive and increase the risk of side reactions at the double bond.[6][9]

Q2: What is the role of urea (B33335) in the sulfamic acid method? A2: Urea is often used as a catalyst or promoter in sulfation reactions with sulfamic acid.[3][4][10] It can help to accelerate the reaction and improve yields.

Q3: How does pH affect the stability of this compound? A3: this compound is susceptible to acid-catalyzed hydrolysis.[5] Maintaining a neutral to slightly alkaline pH is crucial for the long-term stability of its aqueous solutions. During synthesis, the reaction mixture becomes acidic, and prompt neutralization after completion is necessary to prevent product degradation.[3][4]

Q4: Can microbial contamination affect my this compound product? A4: Yes, particularly for dilute aqueous solutions (<0.1%), biodegradation by bacteria can occur, leading to a decrease in surfactant concentration.[5][11] For long-term storage of solutions, sterile filtration or the addition of a suitable preservative may be necessary.[5]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Synthesis (Sulfamic Acid Method)

Parameter Recommended Value Reference(s)
Molar Ratio (Oleyl Alcohol:Sulfamic Acid:Urea) 1 : 1.2 : 0.53 [4]
Reaction Temperature 90 - 100 °C [3][4]
Reaction Time 2 - 4 hours [3]
Solvent Dimethylformamide (DMF) [4]

| Neutralization pH | 7.0 - 8.5 |[3][4] |

Table 2: Comparison of Analytical Methods for Purity Assessment

Analytical Method Principle Purpose Typical Precision (%RSD)
Elemental Analysis (CHNS) Combustion and quantification of elemental gases. Verifies the empirical formula by determining C, H, N, and S percentages. < 0.3%
Two-Phase Titration Titration with a cationic surfactant in a two-phase system. Measures the percentage of active anionic surfactant. < 1.0%
HPLC Chromatographic separation of components. Quantifies unreacted oleyl alcohol and other organic impurities. < 2.0%

Data sourced from BenchChem Technical Guides.[8]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis using Sulfamic Acid

This protocol is designed to achieve a high retention rate of the double bond.[4]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve oleyl alcohol in dimethylformamide (DMF).

  • Reagent Addition: Add sulfamic acid and urea to the mixture. A typical molar ratio is Oleyl Alcohol : Sulfamic Acid : Urea = 1 : 1.2 : 0.53.[4]

  • Sulfation: Heat the reaction mixture to 100 °C and maintain this temperature for 3 hours with continuous, vigorous stirring.[4] Monitor the reaction progress by checking the pH of a withdrawn sample dissolved in water; the pH will decrease as the reaction proceeds.[3]

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a sodium hydroxide (B78521) solution while stirring to neutralize the mixture to a pH of 7-8.[4]

  • Isolation and Purification: The crude sodium this compound will precipitate. Filter the precipitate and wash it with cold ethanol to remove unreacted starting materials and impurities.[4]

  • Drying: Dry the purified product under a vacuum.

Protocol 2: Purity Assessment by HPLC

This protocol quantifies the amount of unreacted oleyl alcohol.[8]

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of pure oleyl alcohol in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound product and dissolve it in the mobile phase to a known concentration.

  • Analysis:

    • Inject the calibration standards into the HPLC system to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Determine the concentration of unreacted oleyl alcohol in the sample by comparing its peak area to the calibration curve.[8]

Visualizations

Synthesis_Pathway Oleyl_Alcohol Oleyl Alcohol Oleyl_Sulfate Oleyl Hydrogen Sulfate Oleyl_Alcohol->Oleyl_Sulfate + Side_Reaction Attack at Double Bond (Di-sulfated Byproducts) Oleyl_Alcohol->Side_Reaction + Sulfating_Agent Sulfating Agent (e.g., Sulfamic Acid) Sulfating_Agent->Oleyl_Sulfate Final_Product Sodium this compound Oleyl_Sulfate->Final_Product + NaOH NaOH (Neutralization) NaOH->Final_Product Aggressive_Agent Aggressive Agent (e.g., SO₃) Aggressive_Agent->Side_Reaction

Caption: Synthesis of sodium this compound and a potential side reaction.

Troubleshooting_Workflow Start Reaction Issue Identified Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Discoloration Product Discoloration Start->Discoloration Byproducts High Level of Byproducts Start->Byproducts Cause_Yield Causes: - Impure Reagents - Wrong Temp/Time - Incorrect Molar Ratio - Hydrolysis Low_Yield->Cause_Yield Cause_Color Causes: - Oxidation - Overheating - Impure Starting Materials Discoloration->Cause_Color Cause_Byproducts Causes: - Aggressive Sulfating Agent - Poor Temp Control - Attack at Double Bond Byproducts->Cause_Byproducts Solution_Yield Solutions: - Use High-Purity Reagents - Optimize Conditions - Prompt Neutralization Cause_Yield->Solution_Yield Solution_Color Solutions: - Use Inert Atmosphere - Strict Temp Control - Purify Reagents Cause_Color->Solution_Color Solution_Byproducts Solutions: - Use Mild Agent (Sulfamic Acid) - Maintain Temp - Ensure Good Mixing Cause_Byproducts->Solution_Byproducts

Caption: A logical workflow for troubleshooting common reaction failures.

Analytical_Workflow Crude Crude Product Purification Purification (Washing, Recrystallization) Crude->Purification Purified Purified Solid Purification->Purified Purity_Check Purity Validation Purified->Purity_Check EA Elemental Analysis (Verify Empirical Formula) Purity_Check->EA Titration Two-Phase Titration (% Active Surfactant) Purity_Check->Titration HPLC HPLC (Unreacted Oleyl Alcohol) Purity_Check->HPLC Final Purity Confirmed EA->Final Titration->Final HPLC->Final

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Chelating Agent Concentration for Oleyl Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of oleyl sulfate (B86663) in aqueous solutions. The following sections offer detailed experimental protocols and data-driven guidance to prevent precipitation by optimizing the concentration of chelating agents.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of oleyl sulfate solutions, focusing on the prevention of precipitation.

Issue Potential Cause Troubleshooting Steps
Cloudy or Precipitated Solution Upon Preparation Hard Water: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the water used for solution preparation can cause the precipitation of this compound.[1][2] These cations form insoluble salts with the this compound anion.[2]1. Use Deionized or Distilled Water: Whenever possible, prepare solutions using high-purity water to minimize the concentration of metal ions. 2. Introduce a Chelating Agent: Add a suitable chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the water before adding the this compound.[2][3] The chelating agent will sequester the divalent cations, preventing them from reacting with the this compound.[2]
Precipitation Occurs After Adding Other Formulation Components Incompatible Components: Other ingredients in your formulation may introduce metal ions that can lead to precipitation. pH Shift: A change in the solution's pH can affect the solubility of this compound. In acidic conditions, the sulfate group can become protonated, leading to a less soluble form.[4]1. Component Analysis: Review the composition of all formulation components to identify potential sources of divalent cations. 2. pH Measurement and Adjustment: Measure the pH of the final solution. If it is acidic, adjust it to a neutral or slightly alkaline pH using a suitable buffer.[4] 3. Optimize Chelating Agent Concentration: The initial concentration of the chelating agent may not be sufficient to handle the total load of metal ions. Follow the experimental protocol below to determine the optimal concentration.
Precipitation Over Time or During Storage Thermodynamic Instability: The formulation may be unstable at the storage temperature. Introduction of Contaminants: Contamination during storage can introduce metal ions.1. Temperature Control: Store the solution at a temperature above its Krafft point to ensure the surfactant remains in micellar form.[4] 2. Proper Storage Containers: Use clean, sealed containers to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in aqueous solutions?

A1: The most common cause of this compound precipitation is its interaction with divalent metal cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in hard water.[1][2] These cations form insoluble salts with the this compound anion, leading to a cloudy appearance or the formation of a solid precipitate.[2]

Q2: How do chelating agents prevent this precipitation?

A2: Chelating agents are molecules that can bind to metal ions, forming a stable, water-soluble complex.[2][3] This process, known as chelation, sequesters the divalent cations, making them unavailable to react with and precipitate the this compound.[1][2]

Q3: What are some common chelating agents used for this purpose?

A3: Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA, Tetrasodium EDTA) are widely used and effective chelating agents.[3][5] Other options include phytic acid, sodium phytate, and citric acid, which are often considered more environmentally friendly alternatives.[3][6][7]

Q4: Does the pH of the solution matter when using a chelating agent?

A4: Yes, the pH of the solution is critical. The effectiveness of many common chelating agents, including EDTA, is pH-dependent.[8] Additionally, the solubility of this compound itself can be reduced in acidic conditions.[4] It is generally recommended to work in a neutral to slightly alkaline pH range for optimal performance of both the surfactant and the chelating agent.

Q5: What is "water hardness" and how does it relate to this compound precipitation?

A5: Water hardness refers to the concentration of dissolved divalent cations, mainly Ca²⁺ and Mg²⁺.[2] It is typically measured in parts per million (ppm) of calcium carbonate (CaCO₃) equivalents.[2] The higher the water hardness, the more likely it is that this compound will precipitate.

Water Hardness Classification [2]

Hardness ClassificationConcentration (ppm as CaCO₃)
Soft0 - 60
Moderately Hard61 - 120
Hard121 - 180
Very Hard> 180

Experimental Protocol: Determining the Optimal Chelating Agent Concentration

This protocol provides a method for determining the minimum effective concentration of a chelating agent required to prevent the precipitation of this compound in a solution with a known hardness. The primary method of analysis is turbidity measurement.

Materials and Equipment:

  • This compound

  • Chelating agent (e.g., Tetrasodium EDTA)

  • Deionized water

  • Calcium chloride (CaCl₂) and Magnesium chloride (MgCl₂) to create a hard water solution of known concentration

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Turbidimeter

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in deionized water at the desired concentration for your experiment.

    • Prepare a stock solution of the chosen chelating agent in deionized water.

    • Prepare a "hard water" stock solution with a known concentration of Ca²⁺ and Mg²⁺ (e.g., 200 ppm as CaCO₃).

  • Sample Preparation:

    • Set up a series of volumetric flasks of the same volume.

    • To each flask, add a constant volume of the this compound stock solution.

    • Add incrementally increasing volumes of the chelating agent stock solution to each flask. It is advisable to include a control flask with no chelating agent.

    • Dilute each flask to the final volume with the prepared hard water stock solution.

  • Equilibration and Measurement:

    • Gently mix the contents of each flask and allow them to equilibrate at a constant temperature for a set period (e.g., 1 hour).

    • After equilibration, gently invert each flask to ensure homogeneity.

    • Measure the turbidity of each solution using a calibrated turbidimeter, recording the values in Nephelometric Turbidity Units (NTU).

  • Data Analysis:

    • Plot the measured turbidity (NTU) as a function of the chelating agent concentration.

    • The optimal concentration of the chelating agent is the point at which the turbidity reaches a minimum and plateaus, indicating a clear solution with no precipitation.

Visualizations

ChelationMechanism cluster_0 Without Chelating Agent cluster_1 With Chelating Agent OleylSulfate1 This compound Anion Precipitate Insoluble Precipitate OleylSulfate1->Precipitate Reacts with CaMg Ca²⁺ / Mg²⁺ CaMg->Precipitate OleylSulfate2 This compound Anion ClearSolution Clear Solution OleylSulfate2->ClearSolution EDTA Chelating Agent (EDTA) Complex Soluble Complex EDTA->Complex Sequesters CaMg2 Ca²⁺ / Mg²⁺ CaMg2->Complex Complex->ClearSolution

Caption: Mechanism of precipitation prevention by a chelating agent.

TroubleshootingWorkflow Start Precipitation Observed in this compound Solution CheckWater Is the solution prepared with deionized water? Start->CheckWater UseDI Use deionized water for preparation. CheckWater->UseDI No AddChelator Add a chelating agent (e.g., EDTA). CheckWater->AddChelator Yes UseDI->AddChelator CheckPrecipitation Is precipitation still present? AddChelator->CheckPrecipitation OptimizeConc Optimize chelating agent concentration via titration and turbidity measurement. CheckPrecipitation->OptimizeConc Yes Success Clear Solution Achieved CheckPrecipitation->Success No CheckpH Check and adjust pH to neutral/alkaline. OptimizeConc->CheckpH Consult Consult further technical support. OptimizeConc->Consult CheckpH->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

Impact of storage conditions on oleyl sulfate solution stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on maintaining the stability of oleyl sulfate (B86663) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for oleyl sulfate solutions?

A1: The main chemical degradation pathway for this compound and other alkyl sulfates is the hydrolysis of the sulfate ester bond.[1] This reaction is accelerated by acidic conditions (low pH).[1]

Q2: What are the optimal storage conditions for an this compound solution?

A2: For optimal stability, this compound solutions should be stored at cool temperatures (e.g., 2-8°C) to minimize the rate of hydrolysis.[1] It is also recommended to maintain a neutral to slightly alkaline pH.[1] The solution should be kept in a well-ventilated area, in a tightly sealed and properly labeled container, and protected from freezing and physical damage.[2]

Q3: Can the type of storage container affect the stability of my solution?

A3: Yes, surfactants like this compound can adsorb to the surface of storage containers, which can lead to a decrease in the concentration of the solution. It is advisable to consider using different container materials, such as glass versus polypropylene (B1209903), to evaluate the potential impact of adsorption.[1]

Q4: Is my this compound solution susceptible to microbial contamination?

A4: Yes, particularly for dilute solutions (e.g., <0.1%), biodegradation by bacteria can occur, leading to a decrease in surfactant concentration.[1][3] Higher concentrations of this compound are less prone to microbial growth.[1][3]

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Decrease in measured concentration or performance (e.g., reduced foaming or emulsifying ability) Chemical Degradation (Hydrolysis): The sulfate ester bond is breaking down, likely due to acidic conditions.[1]1. Analytical Testing: Use a stability-indicating method like HPLC to quantify the concentration of this compound and detect degradation products.[1]2. Control pH: A decrease in pH can indicate acid-catalyzed hydrolysis. If your application allows, buffer the solution to a neutral or slightly alkaline pH.[1]3. Control Temperature: Store the solution at lower temperatures (2-8°C) to reduce the rate of hydrolysis.[1]
Adsorption to Container: The surfactant is sticking to the walls of the storage vessel.[1]1. Container Material: Test different container materials (e.g., glass vs. polypropylene) to see if this reduces the concentration loss.[1]2. Pre-conditioning: Pre-rinse the container with a solution of similar concentration to saturate the adsorption sites.[1]
Visible cloudiness, sediment, or microbial growth in the solution Microbial Growth: Bacterial or fungal contamination can lead to the biodegradation of the surfactant, especially in dilute, unpreserved solutions.[1]1. Visual Inspection: Check for any visible signs of contamination.[1]2. Microbial Testing: Perform microbial limit tests to confirm contamination.3. Add Preservatives: If your experiment allows, consider adding a suitable preservative.[1]4. Sterile Filtration: For new batches, sterile filter the solution into a sterile container.[1]
Formation of a precipitate or salt Incompatibility/Precipitation: The this compound may be interacting with cationic compounds or precipitating at a low pH.[1]1. Review Formulation: Check for any incompatible ingredients in your formulation.[1]2. pH Adjustment: Ensure the pH of the solution is not in a range that promotes precipitation with other components.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound Solution via HPLC

Objective: To quantify the concentration of this compound and detect the presence of degradation products over time under various storage conditions.

Materials:

  • This compound Solution

  • HPLC system with a suitable detector (e.g., ELSD, CAD)

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)[4]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Stability chambers or incubators

  • Appropriate storage containers (e.g., glass and polypropylene vials)

  • pH meter

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at the desired concentration in the relevant aqueous medium (e.g., purified water or buffer).

    • Ensure the solution is homogeneous.

    • Measure and record the initial pH of the solution.

    • Dispense aliquots of the solution into the different types of storage containers.

  • Storage Conditions and Timepoints:

    • Place the samples in stability chambers set to the desired storage conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

    • Define the timepoints for analysis (e.g., 0, 1, 3, 6, 12 months).

  • HPLC Analysis:

    • At each timepoint, withdraw samples from each storage condition.

    • Visual Inspection: Document the appearance of the solution (clarity, color, presence of precipitate).[1]

    • pH Measurement: Measure and record the pH of the solution.[1]

    • Chromatographic Conditions:

      • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[4]

      • Flow Rate: 1.0 mL/min.[4]

      • Column Temperature: 30°C.[4]

    • Analyze the samples alongside a freshly prepared standard solution of this compound.

    • Quantify the peak area corresponding to this compound and any new peaks that may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the initial this compound concentration remaining at each timepoint for each storage condition.

    • Summarize the changes in appearance, pH, and concentration in a data table.

Data Presentation

Table 1: Impact of Storage Conditions on this compound Solution Stability

Storage ConditionTimepointAppearancepHThis compound Concentration (% of Initial)Observations
5°C (Glass Vials) 0 monthsClear, colorless7.0100%-
3 months
6 months
12 months
25°C/60% RH (Glass Vials) 0 monthsClear, colorless7.0100%-
3 months
6 months
12 months
40°C/75% RH (Glass Vials) 0 monthsClear, colorless7.0100%-
3 months
6 months
12 months
25°C/60% RH (Polypropylene Vials) 0 monthsClear, colorless7.0100%-
3 months
6 months
12 months

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solution Instability start Instability Observed (e.g., precipitation, decreased performance) check_visual Visually Inspect Solution start->check_visual precipitate Precipitate or Cloudiness Present? check_visual->precipitate check_ph Measure pH ph_low pH Significantly Decreased? check_ph->ph_low check_conc Measure Concentration (e.g., via HPLC) conc_low Concentration Decreased? check_conc->conc_low precipitate->check_ph No microbial_growth Potential Microbial Growth or Precipitation precipitate->microbial_growth Yes solution_microbial Action: Perform microbial limit tests. Consider adding preservative or sterile filtering new batches. microbial_growth->solution_microbial ph_low->check_conc No hydrolysis Indicates Acid-Catalyzed Hydrolysis ph_low->hydrolysis Yes solution_ph Action: Buffer solution to neutral/alkaline pH. Store at cooler temperatures (2-8°C). hydrolysis->solution_ph adsorption Potential Adsorption to Container conc_low->adsorption Yes stable Solution Appears Stable conc_low->stable No solution_conc Action: Test different container materials (glass vs. polypropylene). Pre-condition container. adsorption->solution_conc

Caption: Troubleshooting flowchart for this compound solution instability.

G cluster_1 Stability Study Workflow prep 1. Prepare this compound Solution (Define concentration, medium) aliquot 2. Aliquot into Different Containers (e.g., Glass, Polypropylene) prep->aliquot store 3. Store Under Various Conditions (Temp, Humidity) aliquot->store test 4. Test at Predetermined Timepoints (0, 1, 3, 6, 12 months) store->test analyze 5. Analyze Samples - Visual Inspection - pH Measurement - HPLC for Concentration test->analyze report 6. Report Data (Tabulate results, assess stability) analyze->report

Caption: Experimental workflow for a stability study of this compound.

References

Validation & Comparative

Comparative analysis of oleyl sulfate and other anionic surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Oleyl Sulfate (B86663) and Other Anionic Surfactants for Research and Drug Development

Introduction

In the realms of scientific research and pharmaceutical development, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes and product efficacy.[1] Anionic surfactants, characterized by their negatively charged hydrophilic head group, are widely utilized for their excellent detergency, emulsification, and foaming properties.[1][2] This guide provides an objective comparison of the performance of sodium oleyl sulfate against other commonly used anionic surfactants: sodium lauryl sulfate (SLS), also known as sodium dodecyl sulfate (SDS), and sodium laureth sulfate (SLES).[1] The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions based on quantitative data and established experimental methodologies.

This compound, with its long unsaturated alkyl chain, possesses unique properties that make it a valuable excipient in various formulations.[3][4] It is valued in pharmaceutical formulations for its ability to act as an emulsifier, stabilizer, and permeation enhancer.[3] This guide will delve into a comparative analysis of its performance characteristics against the more traditional anionic surfactants, SLS/SDS and SLES.

Comparative Performance Data

The efficacy of a surfactant is determined by several key performance indicators. The following tables summarize the quantitative data for sodium this compound and its counterparts, offering a clear comparison of their fundamental properties.

Table 1: Physicochemical Properties
SurfactantCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (mN/m)
Sodium this compound0.028[1]31.96[1]
Sodium Lauryl Sulfate (SLS) / Sodium Dodecyl Sulfate (SDS)~8.2[1][5]~32.0 - 39.5[1]
Sodium Laureth Sulfate (SLES) (2 EO)~3.1[1]~33.8[1]
Table 2: Functional Performance
SurfactantEmulsification Stability (Emulsification Index - E24)Foaming Ability (Initial Foam Height - Ross-Miles Test)
Sodium this compoundData not available in the searched literature.Data not available in the searched literature.
Sodium Lauryl Sulfate (SLS) / Sodium Dodecyl Sulfate (SDS)55-76%[1]≥180 mm, 12-13 cm[1]
Sodium Laureth Sulfate (SLES)Data not available in the searched literature.Data available, but specific values vary with formulation.[1]
Table 3: Biocompatibility
SurfactantCytotoxicity (IC50)Hemolytic Activity
Sodium this compoundData not available in the searched literature.Data not available in the searched literature.
Sodium Lauryl Sulfate (SLS) / Sodium Dodecyl Sulfate (SDS)Can be cytotoxic; IC50 of 10⁻⁵ M reported in an enzyme-based assay.[6][7]Known to cause hemolysis.[8][9]
Sodium Laureth Sulfate (SLES)Generally considered to have lower irritation potential than SLS.Data not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of surfactant performance.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the concentration of a surfactant above which micelles form and is a fundamental parameter indicating surfactant efficiency.[1][5]

  • Method: Surface Tension Measurement [1]

    • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations, spanning a range from well below to well above the expected CMC.[1]

    • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).[1]

    • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the graph, representing the pre-micellar and post-micellar regions.[1][5]

Measurement of Surface Tension at CMC

The ability of a surfactant to lower the surface tension of a liquid is a primary measure of its surface activity.[1]

  • Method: Tensiometry

    • Prepare Solution at CMC: Prepare a surfactant solution at its predetermined Critical Micelle Concentration.[1]

    • Measure Surface Tension: Use a tensiometer to measure the surface tension of this solution. This value represents the minimum surface tension the surfactant can achieve at that temperature.[1]

Evaluation of Emulsification Stability

Emulsification stability refers to the ability of a surfactant to stabilize an emulsion over time.[1]

  • Method: Emulsification Index (E24)

    • Emulsion Formation: Mix equal volumes of an oil phase (e.g., n-hexadecane) and the surfactant's aqueous solution in a graduated tube.

    • Homogenization: Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.

    • Incubation: Allow the emulsion to stand for 24 hours.[1]

    • Calculation of Emulsification Index (E24): The stability is quantified by the Emulsification Index (E24), calculated as: E24 = (Height of emulsion layer / Total height of the liquid) x 100%.[1]

Assessment of Foaming Ability and Stability

Foaming ability is the capacity of a surfactant to generate foam, while foam stability is the persistence of that foam over time.[1]

  • Method: Ross-Miles Test

    • Solution Preparation: Prepare a solution of the surfactant at a specified concentration and temperature.[1]

    • Foam Generation: A specific volume of the surfactant solution is allowed to fall from a fixed height into a larger volume of the same solution in a graduated cylinder, generating foam.

    • Measurement: The initial height of the foam is measured to determine foaming ability. The height of the foam is then measured again after a specific time interval (e.g., 5 minutes) to assess foam stability.

Cytotoxicity Assay
  • Method: MTT Assay

    • Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes, Caco-2) in a 96-well plate and incubate to allow for cell attachment.

    • Treatment: Expose the cells to various concentrations of the surfactant solutions for a defined period (e.g., 24 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Hemolytic Activity Assay
  • Method: Erythrocyte Lysis Assay

    • Blood Collection: Obtain fresh red blood cells (RBCs).

    • RBC Suspension: Wash the RBCs with a phosphate-buffered saline (PBS) solution and prepare a diluted suspension.

    • Incubation: Incubate the RBC suspension with various concentrations of the surfactant solutions at 37°C for a specified time. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) should be included.

    • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

    • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

    • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Visualizations: Workflows and Mechanisms

To further elucidate the practical application and theoretical underpinnings of surfactant evaluation, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_physchem 2. Physicochemical Characterization cluster_perf 3. Performance Evaluation cluster_bio 4. Biocompatibility Assessment cluster_analysis 5. Analysis prep Prepare Aqueous Solutions of Surfactants (this compound, SLS, SLES) cmc Determine Critical Micelle Concentration (CMC) prep->cmc st Measure Surface Tension at CMC prep->st emul Assess Emulsification Stability (E24) prep->emul foam Evaluate Foaming Ability & Stability prep->foam cyto Cytotoxicity Assay (e.g., MTT) prep->cyto hemo Hemolytic Activity Assay prep->hemo analysis Comparative Data Analysis & Surfactant Selection cmc->analysis st->analysis emul->analysis foam->analysis cyto->analysis hemo->analysis

Caption: Comparative Surfactant Performance Evaluation Workflow.

Anionic surfactants can play a crucial role in drug delivery, particularly in enhancing the permeation of active pharmaceutical ingredients (APIs) through biological membranes.[3] The following diagram illustrates a simplified signaling pathway of how these surfactants can modulate membrane permeability. By interacting with the lipids and proteins of the stratum corneum, anionic surfactants can disrupt the highly organized structure of this primary skin barrier.[1] This disruption leads to an increase in membrane fluidity and permeability, thereby facilitating the penetration of APIs.[1]

G cluster_membrane Cell Membrane (Stratum Corneum) cluster_process Permeation Enhancement membrane_initial Organized Lipid Bilayer (Low Permeability) membrane_disrupted Disrupted Lipid Bilayer (Increased Fluidity & Permeability) membrane_initial->membrane_disrupted Interaction penetration Enhanced API Penetration membrane_disrupted->penetration surfactant Anionic Surfactant (e.g., this compound) surfactant->membrane_initial api Active Pharmaceutical Ingredient (API) api->membrane_disrupted Passage

Caption: Mechanism of Anionic Surfactant as a Permeation Enhancer.

Conclusion

The choice of an anionic surfactant in research and drug development is a multifaceted decision that requires careful consideration of various performance parameters. Sodium this compound distinguishes itself with a significantly lower CMC compared to SLS/SDS and SLES, indicating a higher efficiency in forming micelles and altering surface properties at lower concentrations.[1] This characteristic can be particularly advantageous in formulations where minimizing surfactant concentration is critical.

While comprehensive data on the emulsification, foaming, and biocompatibility of this compound were not available in the searched literature, its established role as a permeation enhancer and stabilizer in drug delivery systems highlights its potential.[3] SLS/SDS, on the other hand, is a well-characterized surfactant with robust foaming and emulsifying properties, but its potential for cytotoxicity and irritation necessitates careful formulation.[1][6] SLES is often considered a milder alternative to SLS.

Ultimately, the optimal surfactant selection depends on the specific application. For applications requiring high efficiency at low concentrations, this compound presents a compelling option. For formulations where strong detergency and foaming are paramount, SLS/SDS or SLES may be more suitable. It is imperative for researchers to conduct application-specific testing to determine the most appropriate surfactant that meets the desired performance and biocompatibility profile for their intended use.

References

A Comparative Guide to the Efficacy of Oleyl Sulfate versus Saturated Alkyl Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the efficacy of oleyl sulfate (B86663), an unsaturated alkyl sulfate, with that of saturated alkyl sulfates. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Oleyl sulfate and saturated alkyl sulfates are anionic surfactants widely utilized for their detergency, emulsification, and foaming properties. The primary distinction lies in the presence of a double bond in the hydrocarbon tail of this compound, which influences its physicochemical properties and performance. While saturated alkyl sulfates like sodium dodecyl sulfate (SDS) are known for their strong cleansing and foaming capabilities, this compound is generally considered a milder surfactant with distinct interfacial behavior.[1] The choice between these surfactants is contingent on the specific requirements of the formulation, including the desired efficacy, mildness, and stability.

Data Presentation: Physicochemical Properties

The efficacy of a surfactant is largely determined by its fundamental physicochemical properties. The following table summarizes key quantitative parameters for sodium this compound and a common saturated alkyl sulfate, sodium dodecyl sulfate (SDS).

ParameterThis compound (Sodium this compound)Saturated Alkyl Sulfate (Sodium Dodecyl Sulfate - SDS)Significance
Critical Micelle Concentration (CMC) 0.028 mmol/L[2]~8.2 mmol/L[2]A lower CMC indicates greater efficiency in forming micelles, which are crucial for solubilizing and removing oily soil.[1]
Surface Tension at CMC (γcmc) 31.96 mN/m[2]~32.0 - 39.5 mN/m[2]A lower surface tension at CMC indicates greater effectiveness in reducing the surface tension of a liquid.
Emulsification Index (E24) Data not available in searched literature55-76%[2]Measures the stability of an emulsion after 24 hours; a higher value indicates greater stability.
Foaming Ability (Initial Foam Height) Data not available in searched literature≥180 mm[2]Indicates the initial volume of foam generated under specific test conditions.

Comparative Performance Analysis

Emulsification Power

Emulsification is a critical function of surfactants in various formulations. While direct comparative data for the Emulsification Index (E24) of this compound is limited, the structural characteristics of unsaturated surfactants suggest effective emulsifying properties. The kink in the hydrocarbon chain due to the double bond can influence interfacial packing, potentially leading to the formation of stable emulsions. Saturated alkyl sulfates like SDS are well-documented as effective emulsifiers, with E24 values ranging from 55-76%.[2]

Foaming Stability
Detergency

Detergency, or cleaning efficiency, is a primary function of surfactants. Sodium lauryl sulfate (SLS), a saturated alkyl sulfate, is recognized for its strong cleansing properties.[1] In contrast, sodium this compound is generally considered a milder cleansing agent.[1] The choice between the two depends on the desired balance between cleansing power and mildness for a specific application.[1]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Methodology: Tensiometry

  • Solution Preparation: Prepare a series of aqueous solutions of the surfactant at various concentrations, spanning a range above and below the expected CMC.

  • Surface Tension Measurement: Utilize a tensiometer, employing either the du Noüy ring or Wilhelmy plate method, to measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the concentration at which a sharp inflection point occurs in the plot, after which the surface tension remains relatively constant. The surface tension value at this plateau is the γcmc.

Workflow for CMC and Surface Tension Determination

cluster_prep Solution Preparation cluster_measurement Tensiometry cluster_analysis Data Analysis A Prepare stock solution of surfactant B Create serial dilutions A->B C Calibrate Tensiometer B->C D Measure surface tension of each dilution C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify inflection point (CMC) and plateau (γcmc) E->F A Mix equal volumes of surfactant solution and oil B Vortex for 2 minutes A->B C Let stand for 24 hours B->C D Measure height of emulsion and total liquid C->D E Calculate E24 (%) D->E cluster_membrane Cell Membrane cluster_cell Intracellular SLS SLS Membrane Membrane Fluidity Increase SLS->Membrane interacts with Ca_channel Ca²⁺ Channel Membrane->Ca_channel activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx ROS ROS Generation Ca_influx->ROS stimulates cluster_liposome Liposome cluster_cell Target Cell OleylSulfate This compound LipidBilayer Lipid Bilayer OleylSulfate->LipidBilayer incorporates into Drug Drug Drug->LipidBilayer encapsulated by CellMembrane Cell Membrane LipidBilayer->CellMembrane fuses with DrugUptake Drug Uptake CellMembrane->DrugUptake facilitates

References

A Comparative Analysis of Oleyl Sulfate's Emulsifying Properties Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the competitive landscape of pharmaceutical and cosmetic formulation, the selection of an optimal emulsifying agent is paramount to ensuring product stability, efficacy, and sensory appeal. This guide presents a detailed comparison of the emulsifying properties of oleyl sulfate (B86663) against two widely recognized industry standards: Sodium Lauryl Sulfate (SLS) and Cetyl Alcohol. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation science.

Oleyl sulfate, an anionic surfactant, is valued for its emulsifying, foaming, and cleansing properties.[1] Its performance is critically evaluated against Sodium Lauryl Sulfate, a common anionic surfactant known for its strong cleansing and foaming capabilities, and Cetyl Alcohol, a fatty alcohol widely used as a co-emulsifier and viscosity enhancer in oil-in-water (O/W) emulsions.[2][3]

Comparative Performance Data

The efficacy of an emulsifier is determined by its physicochemical properties and its performance in stabilizing an emulsion. The following tables summarize key quantitative data for this compound and the selected standards.

Physicochemical Properties
PropertyThis compoundSodium Lauryl Sulfate (SLS)Cetyl AlcoholSignificance
Type Anionic SurfactantAnionic SurfactantFatty Alcohol (Co-emulsifier)Determines the emulsifier's charge and interaction with other components.
HLB Value ~40 (High)40~15.5A high Hydrophile-Lipophile Balance (HLB) value (typically 8-18) indicates suitability for forming oil-in-water (O/W) emulsions.[1][4]
Primary Function Emulsifier, DetergentEmulsifier, Detergent, Foaming AgentCo-emulsifier, Thickener, StabilizerDefines the primary role of the ingredient in a formulation.[3]
Emulsion Stability and Rheological Properties

Direct comparative studies providing a side-by-side analysis under identical conditions are limited. The following table synthesizes available data to provide a comparative overview.

ParameterThis compoundSodium Lauryl Sulfate (SLS)Cetyl Alcohol (as co-emulsifier)
Emulsion Type Oil-in-Water (O/W)Oil-in-Water (O/W)Oil-in-Water (O/W)
Zeta Potential Imparts a negative charge to oil droplets, contributing to stability via electrostatic repulsion.Imparts a strong negative charge to oil droplets, leading to good electrostatic stabilization.Can contribute to a more stable emulsion with optimized zeta potential when used with a primary emulsifier.
Droplet Size Capable of forming fine emulsions.Can produce emulsions with small droplet sizes.When used as a co-emulsifier, it can contribute to the formation of smaller and more stable droplets. Nanoemulsions with cetyl alcohol have been formulated with droplet sizes in the range of 100–220 nm.[5]
Viscosity Modification Contributes to emulsion viscosity.Can increase emulsion viscosity.Significantly increases the viscosity and consistency of emulsions, acting as a thickener.[6]
Stability Over Time Stable over a range of pH values.Emulsions can be stable, but SLS can be prone to hydrolysis at extreme pH.Enhances the long-term stability of emulsions by forming a stabilizing barrier at the oil-water interface and increasing viscosity.[3]

Experimental Protocols

To aid researchers in the evaluation of these emulsifiers for specific applications, detailed methodologies for key experiments are provided below.

Emulsion Preparation (Oil-in-Water)

A standardized oil-in-water (O/W) emulsion formulation is prepared to ensure a consistent basis for comparison.

  • Oil Phase : A fixed percentage of a standard oil (e.g., mineral oil or isopropyl myristate) is combined with the emulsifier or co-emulsifier being tested at a specified concentration.

  • Aqueous Phase : The aqueous phase consists of purified water and may contain humectants (e.g., glycerin) and preservatives.

  • Procedure :

    • The oil phase and aqueous phase are heated separately to 70-75°C.

    • The hot aqueous phase is slowly added to the hot oil phase with continuous homogenization using a high-shear mixer at a constant speed (e.g., 5000 rpm) for a defined period (e.g., 5-10 minutes).

    • The resulting emulsion is allowed to cool to room temperature with gentle stirring.

Droplet Size Analysis

The size distribution of the oil droplets is a critical indicator of emulsion stability.

  • Instrumentation : Dynamic Light Scattering (DLS) or Laser Diffraction Particle Size Analyzer.

  • Procedure :

    • A small, representative sample of the emulsion is diluted with deionized water to a suitable concentration to prevent multiple scattering effects.

    • The diluted sample is placed in a clean cuvette and allowed to equilibrate to the measurement temperature (typically 25°C).

    • The instrument measures the droplet size distribution. Key parameters to record are the mean droplet size (Z-average) and the Polydispersity Index (PDI).

    • Measurements are repeated at various time points (e.g., 0, 24, 48 hours, and weekly) to monitor changes in droplet size, which can indicate instability phenomena like coalescence.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of emulsion stability.

  • Instrumentation : Zeta Potential Analyzer.

  • Procedure :

    • The emulsion sample is diluted with the original continuous phase (filtrate) to maintain the ionic strength.

    • The diluted sample is injected into the measurement cell, ensuring no air bubbles are present.

    • The instrument applies an electric field and measures the electrophoretic mobility of the droplets.

    • The zeta potential is calculated from the electrophoretic mobility using the Smoluchowski equation or a similar model. A high absolute zeta potential value (e.g., > |30| mV) is generally indicative of good emulsion stability.[7]

Viscosity Measurement

The rheological properties of an emulsion are crucial for its stability, feel, and application.

  • Instrumentation : Rotational viscometer or rheometer.

  • Procedure :

    • A sample of the emulsion is allowed to equilibrate to a controlled temperature (e.g., 25°C).

    • The viscosity is measured at a constant shear rate for comparison or over a range of shear rates to characterize the flow behavior (e.g., shear-thinning).

    • Measurements are taken at regular intervals to assess viscosity stability over time.

Mandatory Visualization

G cluster_prep Emulsion Preparation cluster_char Emulsion Characterization cluster_stab Stability Assessment (Time-Dependent) cluster_data Data Analysis and Comparison prep1 Weighing of Oil and Water Phase Components prep2 Heating of Both Phases to 70-75°C prep1->prep2 prep3 Addition of Water Phase to Oil Phase with High-Shear Mixing prep2->prep3 prep4 Cooling with Gentle Stirring prep3->prep4 char1 Droplet Size Analysis (DLS) prep4->char1 char2 Zeta Potential Measurement prep4->char2 char3 Viscosity Measurement prep4->char3 stab1 Repeat Characterization at T=24h, 48h, 1 week, etc. char1->stab1 char2->stab1 char3->stab1 data1 Tabulate and Compare Results stab1->data1 data2 Draw Conclusions on Emulsifier Performance data1->data2

Caption: Experimental workflow for the comparative evaluation of emulsifying properties.

Conclusion

The selection between this compound, sodium lauryl sulfate, and cetyl alcohol is contingent on the specific requirements of the formulation. This compound presents itself as a competent primary emulsifier for O/W systems, particularly where milder properties are desired compared to the more aggressive detergency of SLS. Cetyl alcohol, while not a primary emulsifier, is an invaluable co-emulsifier for enhancing the stability and viscosity of emulsions. Its inclusion can lead to the formation of more robust and aesthetically pleasing formulations.

For applications requiring strong cleansing and foaming, SLS remains a benchmark. However, for formulations where emulsion stability, viscosity modification, and a milder profile are key considerations, a combination of a primary emulsifier with a fatty alcohol like cetyl alcohol, or the use of a milder primary surfactant such as this compound, are compelling strategies. Further direct comparative studies are warranted to provide more definitive quantitative data on the performance of these emulsifiers under identical test conditions.

References

Comparing biodegradability of oleyl sulfate vs SLES and SLS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The environmental fate of surfactants is a critical consideration in the development of pharmaceutical and personal care products. This guide provides an objective comparison of the biodegradability of three anionic surfactants: oleyl sulfate (B86663), sodium lauryl ether sulfate (SLES), and sodium lauryl sulfate (SLS). The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of environmentally conscious ingredients.

Quantitative Biodegradability Comparison

The "ready biodegradability" of a substance is a key indicator of its potential to persist in the environment. This is typically assessed using the Organisation for Economic Co-operation and Development (OECD) 301 series of tests, which measure the extent of a substance's conversion to CO2 by microorganisms over a 28-day period. A substance is generally considered readily biodegradable if it achieves at least 60% biodegradation within this timeframe, including a 10-day window where this level is reached.

While direct comparative studies under identical conditions for oleyl sulfate, SLES, and SLS are limited, the available data from various studies utilizing OECD methodologies provide a strong indication of their relative biodegradability.

SurfactantTypeReady Biodegradability (OECD 301)Key Findings
This compound AnionicData not readily available in direct comparative studies.As an unsaturated alkyl sulfate, its biodegradability is expected to be high, undergoing rapid and ultimate biodegradation due to its structural similarity to other readily biodegradable alkyl sulfates.[1]
Sodium Lauryl Ether Sulfate (SLES) AnionicReadily BiodegradableStudies show a biodegradation rate typically exceeding 90% within 28 days under aerobic conditions (e.g., OECD 301 tests).[2] Some laboratory tests indicate 40–70% of SLES is readily biodegradable within 24 hours.
Sodium Lauryl Sulfate (SLS) AnionicReadily BiodegradableGenerally achieves >60% biodegradation within 28 days.[1] One study using the OECD 301A method showed 87.2-90.5% biodegradability for similar fatty acid salts.[1]

Note: The lack of directly comparable data under a single experimental protocol necessitates caution when interpreting these findings. However, the collective evidence strongly supports the classification of all three surfactants as readily biodegradable.

Experimental Protocols

The most frequently cited method for determining the ready biodegradability of these surfactants is the OECD 301B: CO2 Evolution Test . A generalized protocol for this method is provided below.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

Objective: To determine the ultimate biodegradability of an organic compound in an aerobic aqueous medium by measuring the amount of carbon dioxide evolved.[1]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or in diffuse light for 28 days.[1] The CO2 produced during microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and is quantified by titration or by an inorganic carbon analyzer.[1] The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2).[1]

Key Experimental Parameters:

  • Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.[1]

  • Inoculum: Activated sludge from a municipal sewage treatment plant is commonly used.

  • Reference Substance: A readily biodegradable compound, such as sodium benzoate (B1203000) or aniline, is run in parallel to verify the viability of the inoculum.[1]

  • Blank Control: Contains only the inoculum and mineral medium to measure endogenous CO2 production.[1]

  • Test Duration: 28 days.[1]

  • Apparatus: Incubation bottles with a volume sufficient to ensure aerobic conditions, a system for sparging the test solution with CO2-free air, and a series of gas-washing bottles or an automated respirometer to trap and quantify the evolved CO2 are required.[1]

  • Pass Criteria: ≥60% of ThCO2 must be achieved within a 10-day window during the 28-day test period.

Biodegradation Pathway

The aerobic biodegradation of alkyl sulfates, including this compound, SLES, and SLS, is initiated by the enzymatic cleavage of the sulfate group. This is followed by the oxidation of the resulting alcohol.

General Aerobic Biodegradation Pathway for Alkyl Sulfates cluster_0 Initial Hydrolysis cluster_1 Oxidation cluster_2 Metabolism Alkyl Sulfate (e.g., this compound, SLES, SLS) Alkyl Sulfate (e.g., this compound, SLES, SLS) Fatty Alcohol (e.g., Oleyl Alcohol, Lauryl Alcohol Ethoxylate) Fatty Alcohol (e.g., Oleyl Alcohol, Lauryl Alcohol Ethoxylate) Alkyl Sulfate (e.g., this compound, SLES, SLS)->Fatty Alcohol (e.g., Oleyl Alcohol, Lauryl Alcohol Ethoxylate) Alkylsulfatase Inorganic Sulfate (SO4^2-) Inorganic Sulfate (SO4^2-) Alkyl Sulfate (e.g., this compound, SLES, SLS)->Inorganic Sulfate (SO4^2-) Alkylsulfatase Fatty Aldehyde Fatty Aldehyde Fatty Alcohol (e.g., Oleyl Alcohol, Lauryl Alcohol Ethoxylate)->Fatty Aldehyde Alcohol Dehydrogenase Fatty Acid Fatty Acid Fatty Aldehyde->Fatty Acid Aldehyde Dehydrogenase Acetyl-CoA Acetyl-CoA Fatty Acid->Acetyl-CoA β-Oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle CO2 + H2O CO2 + H2O TCA Cycle->CO2 + H2O

Caption: Generalized aerobic biodegradation pathway for alkyl sulfates.

The biodegradation of SLES also involves the cleavage of the ether linkages in the ethoxylate chain. For unsaturated alkyl sulfates like this compound, the initial steps are similar, followed by the metabolism of the unsaturated fatty alcohol. The presence of the double bond in the oleyl group may require additional enzymatic steps for its complete degradation.

References

A Comparative Guide to Oleyl Sulfate and Alpha Olefin Sulfonate for Foam Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the foam stability performance of two anionic surfactants: oleyl sulfate (B86663) and alpha olefin sulfonate (AOS). Due to limited publicly available data directly comparing these two surfactants under identical conditions, this document synthesizes available information for each, supported by data from structurally similar surfactants where necessary.

Chemical Structure and its Influence on Foaming Properties

The molecular structure of a surfactant is a primary determinant of its foaming characteristics. Both oleyl sulfate and alpha olefin sulfonate are anionic surfactants, possessing a negatively charged hydrophilic head group and a long hydrophobic hydrocarbon tail.

This compound: this compound is derived from oleyl alcohol, a monounsaturated fatty alcohol. Its structure consists of an 18-carbon alkyl chain with a double bond, attached to a sulfate head group. The presence of the double bond introduces a "kink" in the hydrocarbon tail, which can affect the packing of surfactant molecules at the air-water interface.

Alpha Olefin Sulfonate (AOS): Alpha olefin sulfonates are a class of surfactants produced from the sulfonation of alpha-olefins.[1] Commercially available AOS is typically a mixture of alkene sulfonates and hydroxyalkane sulfonates.[2] The length of the hydrocarbon chain can vary, with C14-C16 AOS being a common variant known for its excellent foaming properties.[1] The sulfonate group is located along the hydrocarbon chain, not necessarily at the terminus.

The differences in the position of the hydrophilic group and the presence of unsaturation in the hydrophobic tail influence the surfactants' ability to reduce surface tension and form stable foams.

Mechanism of Foam Stabilization by Anionic Surfactants

Foam is a dispersion of a gas in a liquid, and its stability is governed by the properties of the thin liquid films (lamellae) separating the gas bubbles. Anionic surfactants like this compound and AOS stabilize foams through several mechanisms:

  • Reduction of Surface Tension: Surfactant molecules adsorb at the air-water interface, lowering the surface tension and reducing the energy required to create foam.

  • Gibbs-Marangoni Effect: This effect is a key contributor to foam stability. If a foam film is stretched, the local surfactant concentration decreases, leading to an increase in surface tension in that area. This gradient in surface tension induces a flow of liquid from regions of low surface tension to regions of high surface tension, effectively "healing" the thinned spot and preventing film rupture.

  • Electrostatic Repulsion: The anionic head groups of the surfactants create a net negative charge on the surfaces of the foam lamellae. This results in electrostatic repulsion between the two surfaces of the film, preventing them from thinning to the point of rupture.

  • Increased Surface Viscosity: The presence of a packed layer of surfactant molecules at the interface can increase the surface viscosity, which slows down the drainage of liquid from the foam lamellae.

Comparative Foam Stability: Experimental Data

Direct comparative studies on the foam stability of this compound and AOS are limited. The following tables summarize available quantitative data, with the caveat that the data for this compound is based on structurally similar anionic surfactants due to the scarcity of specific public information.

Table 1: Quantitative Data on Foam Stability of Alpha Olefin Sulfonate (AOS)

ParameterValueConditionsReference
Foam Half-Life5370 s1.0 wt% AOS with clay particles[3]
FoamabilityGoodIn the presence of alkanes[4]
Optimal Concentration for Foaming0.7%-[5]

Table 2: Illustrative Quantitative Data for Anionic Surfactants Structurally Similar to this compound (e.g., Sodium Dodecyl Sulfate - SDS)

ParameterValueConditionsReference
Foam Half-LifeVaries with concentration and additives-[6]
Optimal pH for Foam Stability~6-7-[7]
Effect of TemperatureFoam stability generally decreases with increasing temperature-[8]

Experimental Protocol: Ross-Miles Foam Test (ASTM D1173)

The Ross-Miles method is a standard test for measuring the foaming properties of surfactants.[9]

Objective: To determine the initial foam height and the foam stability over time.

Apparatus:

  • Ross-Miles foam apparatus: A jacketed glass column with a specified height and diameter, and a reservoir pipette.

  • Constant temperature bath.

  • Stopwatch.

Procedure:

  • Prepare a solution of the surfactant at the desired concentration in distilled or deionized water.

  • Equilibrate the surfactant solution and the Ross-Miles apparatus to the desired temperature (e.g., 25°C) using the constant temperature bath.

  • Add a specific volume of the surfactant solution (e.g., 200 mL) to the bottom of the column.

  • Pipette a smaller volume of the same solution (e.g., 50 mL) into the reservoir pipette.

  • Allow the solution from the pipette to fall from a specified height into the solution in the column, starting the stopwatch as the pipette begins to drain.

  • Record the initial foam height at the moment the pipette finishes draining (t=0).

  • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Data Analysis:

  • Foamability: The initial foam height at t=0.

  • Foam Stability: The rate of decrease in foam height over time. This can be reported as the foam height at specific time points or as the foam half-life (the time it takes for the foam height to decrease by 50%).

Visualizing the Comparison and Workflow

Diagram 1: Ross-Miles Experimental Workflow

RossMilesWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_measurement Measurement prep_solution Prepare Surfactant Solution equilibrate Equilibrate Solution and Apparatus prep_solution->equilibrate add_to_column Add Solution to Column equilibrate->add_to_column fill_pipette Fill Reservoir Pipette add_to_column->fill_pipette release_solution Release Solution from Pipette fill_pipette->release_solution start_timer Start Timer release_solution->start_timer record_initial Record Initial Foam Height (t=0) start_timer->record_initial record_timed Record Foam Height at Intervals record_initial->record_timed

Caption: Workflow for the Ross-Miles foam stability test.

Diagram 2: Logical Comparison of this compound and AOS

SurfactantComparison cluster_oleyl This compound cluster_aos Alpha Olefin Sulfonate (AOS) cluster_common Common Properties os_structure C18 Chain Unsaturated (Double Bond) anionic Anionic Surfactant os_structure->anionic os_data Limited Public Data (Data from similar surfactants used) aos_structure Variable Chain Length (e.g., C14-C16) Mixture of Isomers aos_structure->anionic aos_data Good Foam Stability Data available from multiple studies mechanism Foam Stabilization via: - Surface Tension Reduction - Gibbs-Marangoni Effect - Electrostatic Repulsion anionic->mechanism

Caption: Key properties of this compound vs. Alpha Olefin Sulfonate.

Conclusion

Both this compound and alpha olefin sulfonate are effective anionic surfactants for foam generation and stabilization. Based on available data, AOS, particularly C14-16 AOS, appears to be a well-documented and robust foaming agent with good stability, making it a suitable candidate for applications where high foam stability is required. While quantitative data for this compound is less accessible, its structural similarity to other well-performing anionic surfactants suggests it would also exhibit good foaming properties, though experimental verification is recommended. The choice between these surfactants will depend on the specific formulation requirements, including desired foam characteristics, cost, and the presence of other components in the system.

References

Comparative Guide to the Synergistic Effects of Oleyl Sulfate with Cationic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic interactions between the anionic surfactant sodium oleyl sulfate (B86663) and various cationic surfactants. Strong synergistic effects are observed when anionic and cationic surfactants are mixed, leading to significantly enhanced physicochemical properties compared to the individual components. This phenomenon is primarily driven by the strong electrostatic attraction between the oppositely charged head groups and the cooperative hydrophobic interactions of the alkyl chains. These interactions result in more efficient packing at interfaces, a drastic reduction in the critical micelle concentration (CMC), and the formation of unique mixed-micellar structures, which are highly relevant for advanced applications in drug delivery, nanoparticle synthesis, and formulation science.

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for individual surfactants and illustrate the synergistic effects observed in anionic-cationic mixtures.

Table 1: Physicochemical Properties of Individual Surfactants

This table presents the baseline critical micelle concentration (CMC) and surface tension at the CMC (γcmc) for sodium oleyl sulfate and common cationic surfactants in aqueous solutions at 25°C. The CMC represents the concentration at which surfactants begin to self-assemble into micelles.

SurfactantTypeCMC (mM)γcmc (mN/m)
Sodium this compound (SOS)Anionic0.02831.96[1][2][3]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92 - 1.0~36[4][5][6]
Dodecyltrimethylammonium Bromide (DTAB)Cationic16Not specified
Benzalkonium Chloride (BKC)Cationic~0.35 (0.008%)*Not specified

*Note: The CMC for Benzalkonium Chloride was determined in a 2.4% sodium hypochlorite (B82951) solution, which can influence the value.[7]

Table 2: Illustrative Synergistic Effect on Critical Micelle Concentration (CMC) in Anionic-Cationic Mixtures

Direct experimental data for this compound-cationic mixtures is sparse in publicly available literature. However, the behavior of sodium dodecyl sulfate (SDS), a well-studied anionic surfactant, in combination with CTAB provides a clear and representative example of the strong synergism expected. The mixed CMC is orders of magnitude lower than that of the individual components, indicating a powerful thermodynamic favorability for the formation of mixed micelles.

Surfactant System (Molar Ratio)Experimental CMC (mM)Ideal CMC (mM)Interaction Nature
Pure SDS8.3--
Pure CTAB0.92--
SDS:CTAB (9:1)0.354.88Synergistic[8]
SDS:CTAB (7:3)0.0352.51Strong Synergism[8]
SDS:CTAB (1:1)0.0061.59Strong Synergism[8]
SDS:CTAB (3:7)0.0451.22Strong Synergism[8]
SDS:CTAB (1:9)0.161.00Synergistic[8]

Ideal CMC is the theoretical value assuming no interaction between surfactants.

Table 3: Representative Micelle Characterization via Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter (size) of the micelles formed in solution and their surface charge (zeta potential). The size can be influenced by surfactant concentration and ionic strength[9][10]. In mixed systems, the zeta potential will vary significantly with the molar ratio of the anionic and cationic components, transitioning from negative to positive as the cationic surfactant becomes dominant.

Surfactant SystemHydrodynamic Diameter (nm)Zeta Potential (mV)
Sodium Dodecyl Sulfate (SDS)~5-6Highly Negative (~ -70 to -90 mV)
Cetyltrimethylammonium Bromide (CTAB)~6-8Highly Positive (~ +60 to +80 mV)[10]
Dodecyltrimethylammonium Bromide (DTAB)~3.5Highly Positive
SDS:CTAB (1:1 Mixture)Variable (can form larger vesicles)Near-Neutral (~ -10 to +10 mV)

Note: Data is compiled from typical values found in literature and serves as an illustrative comparison.[9][10]

Mandatory Visualization

Diagrams created with Graphviz to illustrate key concepts and workflows.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Physicochemical Analysis cluster_data Phase 3: Data Interpretation prep_os Prepare Stock Solution of Sodium this compound prep_mix Create Dilution Series of Individual and Mixed Surfactant Systems prep_os->prep_mix prep_cat Prepare Stock Solutions of Cationic Surfactants (e.g., CTAB, DTAB) prep_cat->prep_mix tens Tensiometry Analysis prep_mix->tens dls DLS Analysis prep_mix->dls cmc Determine Critical Micelle Concentration (CMC) and Surface Tension (γcmc) tens->cmc size Measure Micelle Size, Polydispersity (PDI), and Zeta Potential dls->size synergy Evaluate Synergy: Compare Experimental vs. Ideal CMC Values cmc->synergy size->synergy

Caption: Experimental workflow for characterizing surfactant synergy.

G cluster_below Below CMC: Individual Monomers cluster_above Above Mixed CMC: Synergistic Micelle Formation os_ion os_tail os_ion->os_tail cat_ion cat_tail cat_ion->cat_tail assembly Self-Assembly cat_ion->assembly l1 This compound Anion l2 Cationic Surfactant micelle p1 p2 p3 p4 p5 p6

Caption: Synergistic formation of a mixed anionic-cationic micelle.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of synergistic effects.

Protocol 1: Determination of CMC by Tensiometry (Wilhelmy Plate Method)

This protocol outlines the measurement of surface tension to determine the critical micelle concentration.

  • Solution Preparation:

    • Prepare a concentrated stock solution of the individual surfactant (e.g., 100 mM Sodium this compound) or the mixed surfactant system (e.g., 100 mM total concentration at a 1:1 molar ratio) in deionized water or a relevant buffer.

    • Perform a series of dilutions from the stock solution to create at least 15-20 samples with concentrations spanning a range from well below to well above the expected CMC. Use a logarithmic dilution series for efficiency.

  • Instrumentation and Measurement:

    • Use a surface tensiometer equipped with a Wilhelmy plate (a roughened platinum plate).

    • Before each measurement, thoroughly clean the sample vessel and the Wilhelmy plate with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by rinsing with deionized water and flame-drying the plate to remove organic contaminants.

    • Calibrate the instrument using deionized water (surface tension ≈ 72 mN/m at 25°C).

    • Pour the sample solution into the vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Measure the surface tension of each solution, starting from the most dilute and proceeding to the most concentrated. Allow the reading to stabilize for each measurement.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will typically show two distinct linear regions. The CMC is the concentration at the point of intersection of these two lines. The surface tension value at this point is the γcmc.[6][11]

Protocol 2: Micelle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

This protocol describes how to characterize the aggregates formed by the surfactant systems.

  • Sample Preparation:

    • Prepare surfactant solutions at a concentration significantly above the determined CMC (e.g., 5-10 times the CMC) to ensure the presence of a stable micelle population.

    • Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any dust or large aggregates that could interfere with the measurement.

  • Instrumentation and Measurement:

    • Use a DLS instrument such as a Malvern Zetasizer or similar.[10]

    • Set the instrument parameters according to the sample and dispersant (e.g., temperature, viscosity, and refractive index of water).

    • Place the cuvette in the instrument and allow it to equilibrate thermally for at least 2 minutes.

    • For size measurement, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles. The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides a polydispersity index (PDI) to indicate the width of the size distribution.

    • For zeta potential measurement, the instrument applies an electric field and measures the velocity of the charged micelles (electrophoretic mobility), from which the zeta potential is calculated.

  • Data Analysis:

    • The primary outputs are the Z-average diameter (an intensity-weighted mean size), the PDI, and the mean zeta potential.

    • Compare the size and zeta potential of micelles formed by individual surfactants versus the mixed systems to understand how the interaction affects aggregate structure and surface charge.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to evaluate the toxicity of surfactant formulations on a cell line, which is critical for drug delivery applications. A key synergistic effect can be the reduction of cytotoxicity.

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., HaCaT keratinocytes, L929 fibroblasts) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment.

  • Treatment with Surfactants:

    • Prepare a range of concentrations for each surfactant formulation (individual and mixed) in a serum-free cell culture medium.

    • Remove the old medium from the cells and replace it with the prepared surfactant solutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., Triton X-100).

    • Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Measurement:

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot cell viability against the logarithm of the surfactant concentration and use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

    • Compare the IC50 values of the mixed systems to the individual surfactants. An increase in the IC50 value for the mixture indicates a synergistic reduction in cytotoxicity. Studies have shown that cationic surfactants like benzalkonium chloride can reduce the irritant effect of anionic surfactants like SDS.[12][13]

References

A Quantitative Comparison of Surface Activity: Oleyl Sulfate vs. Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative surface-active properties of oleyl sulfate (B86663) and sodium dodecyl sulfate (SDS), supported by experimental data and protocols.

In the realm of formulation science, the selection of an appropriate surfactant is paramount to achieving desired product performance and stability. This guide provides an objective, data-driven comparison of two anionic surfactants: oleyl sulfate and sodium dodecyl sulfate (SDS). While both are recognized for their surface-active properties, their distinct molecular structures give rise to significant differences in their quantitative surface activity parameters.

Executive Summary of Comparative Data

The surface activity of a surfactant is primarily characterized by its Critical Micelle Concentration (CMC) and the surface tension at that concentration (γCMC). The CMC represents the concentration at which surfactant monomers begin to self-assemble into micelles, a critical point for many applications such as solubilization and detergency. A lower CMC indicates a more efficient surfactant. The γCMC is the minimum surface tension a surfactant can achieve, indicating its effectiveness in reducing surface energy.

ParameterThis compoundSodium Dodecyl Sulfate (SDS)
Critical Micelle Concentration (CMC) 0.028 mmol/L[1][2][3]~8.2 mmol/L[4][5]
Surface Tension at CMC (γCMC) 31.96 mN/m[1][2][3]~32.0 - 39.5 mN/m[5]
Foaming Ability (Initial Foam Height) Data not available in the searched literature.[4]≥180 mm[4]

Molecular Structure and its Influence on Surface Activity

The notable differences in the surface activity of this compound and SDS can be attributed to their distinct hydrophobic chains. This compound possesses an 18-carbon chain with a cis-double bond, which introduces a "kink" in its structure.[1][6] In contrast, SDS has a saturated 12-carbon linear alkyl chain.

The longer hydrophobic chain of this compound contributes to its significantly lower CMC, making it a more efficient surfactant than SDS. The presence of the double bond in this compound's structure also influences its packing at interfaces, contributing to its effectiveness in reducing surface tension.

cluster_OS This compound cluster_SDS Sodium Dodecyl Sulfate (SDS) OS_structure C18 Chain (with cis-double bond) OS_properties Lower CMC (Higher Efficiency) OS_structure->OS_properties 'Kink' in chain affects packing SDS_structure C12 Chain (saturated) SDS_properties Higher CMC (Lower Efficiency) SDS_structure->SDS_properties Linear chain

Caption: Molecular structure's influence on surface activity.

Experimental Protocols

Accurate and reproducible data are crucial for the comparative analysis of surfactant properties. Below are detailed methodologies for key experiments used to characterize the surface activity of surfactants.

Determination of Critical Micelle Concentration (CMC) and Surface Tension (γCMC)

The most common method for determining CMC and γCMC is by measuring the surface tension of a series of surfactant solutions of varying concentrations.

Apparatus:

  • Tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath

Procedure:

  • Solution Preparation: Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

  • Temperature Control: Maintain a constant temperature for all solutions using a thermostatically controlled water bath, as surface tension is temperature-dependent.

  • Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned before each measurement.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is identified as the concentration at the point of inflection in the curve, where the surface tension begins to plateau. The γCMC is the value of the surface tension in this plateau region.

A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC and γCMC from Plot D->E

Caption: Experimental workflow for CMC and γCMC determination.

Evaluation of Foaming Ability and Foam Stability (Ross-Miles Method)

The Ross-Miles method is a standardized test for assessing the foaming properties of surfactants.

Apparatus:

  • Ross-Miles foam apparatus (graduated column with a specified orifice)

  • Volumetric flasks

  • Pipettes

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare a solution of the surfactant at a specified concentration and temperature.

  • Apparatus Setup: Add a specific volume of the surfactant solution to the receiving cylinder of the Ross-Miles apparatus.

  • Foam Generation: Pipette another volume of the same solution into the upper reservoir and allow it to fall through the orifice into the receiving cylinder, generating foam.

  • Initial Foam Height Measurement: Immediately after all the solution has drained from the reservoir, measure the initial height of the foam column.

  • Foam Stability Measurement: Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess the foam's stability over time.

Concluding Remarks

The quantitative data clearly demonstrates that this compound is a more efficient surfactant than sodium dodecyl sulfate, as evidenced by its significantly lower Critical Micelle Concentration. Both surfactants are highly effective at reducing surface tension. The choice between these two surfactants will ultimately depend on the specific requirements of the application, including desired efficiency, concentration of use, and the importance of foaming properties. For applications where high efficiency at low concentrations is critical, this compound presents a compelling option. Conversely, SDS remains a widely used and effective surfactant, particularly in applications where its extensive characterization and established performance are advantageous.

References

Cross-Validation of Oleyl Sulfate Performance in Different Research Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of oleyl sulfate's performance across different research models, with a focus on its biological activities beyond its well-known surfactant properties. This document summarizes key performance indicators, presents available quantitative data, and outlines detailed experimental protocols for evaluating its efficacy, particularly in the context of enzyme inhibition and potential signaling pathway modulation.

I. Overview of this compound's Biological Activity

Oleyl sulfate (B86663), the sulfate ester of oleyl alcohol, is an anionic surfactant.[1] While its primary applications are in cosmetics and cleaning formulations due to its amphiphilic nature, research has unveiled specific biological activities that make it a molecule of interest in biomedical research.[1] The presence of a cis-double bond in its C18 oleyl chain distinguishes it from saturated counterparts like sodium stearyl sulfate, influencing its physicochemical and biological properties. This guide will focus on two key areas of its demonstrated and potential performance in research models: the inhibition of lipoxygenase enzymes and the modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathways.

II. Performance in Lipoxygenase Inhibition Models

This compound has been identified as a potent allosteric inhibitor of soybean lipoxygenase-1 (SLO-1) and human 15-lipoxygenase (15-HLO), enzymes that play critical roles in inflammation, asthma, atherosclerosis, and cancer.[2]

The inhibitory performance of this compound has been quantitatively compared to its precursor, oleic acid.

ParameterThis compound (OS)Oleic Acid (OA)Research ModelSignificance
Inhibition Type Hyperbolic Mixed-TypeCompetitiveSoybean Lipoxygenase-1 (SLO-1)This compound binds to an allosteric site, altering both substrate binding and catalytic activity, while oleic acid competes directly with the substrate for the active site.[2]
Dissociation Constant (KD) 0.6 ± 0.2 µM (for SLO-1)~20 µM (for SLO)Soybean Lipoxygenase-1 (SLO-1) & Human 15-Lipoxygenase (15-HLO)A lower KD indicates a higher binding affinity. This compound is approximately 30-fold more potent than oleic acid.[2]
Inhibition Constant (Ki) 0.7 ± 0.3 µM (for SLO-1)Not Applicable (different inhibition type)Soybean Lipoxygenase-1 (SLO-1)Provides a measure of the inhibitor's potency.
Effect on Kmapp ~4-fold increase (α = 4.6 ± 0.5)Increases KmSoybean Lipoxygenase-1 (SLO-1)An increase in the apparent Michaelis constant (Km) suggests that the inhibitor interferes with substrate binding.
Effect on kcat ~15% decrease (β = 0.85 ± 0.1)No effectSoybean Lipoxygenase-1 (SLO-1)A decrease in the catalytic rate (kcat) indicates that the inhibitor also affects the enzyme's catalytic efficiency.

This protocol is adapted from general spectrophotometric methods for assaying lipoxygenase activity.

1. Reagents and Materials:

  • Soybean Lipoxygenase (15-LO)

  • Linoleic acid (substrate)

  • This compound (inhibitor)

  • 0.2 M Borate (B1201080) buffer (pH 9.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer capable of measuring absorbance at 234 nm

2. Procedure:

  • Prepare a substrate solution of 250 µM linoleic acid in borate buffer.

  • Dissolve the 15-LO enzyme in 0.2 M borate buffer to a concentration of approximately 10,000 U/mL. Keep the enzyme solution on ice.

  • Dissolve this compound in DMSO to prepare a stock solution. Further dilutions should be made to achieve the desired final concentrations.

  • In a cuvette, combine the enzyme solution and the inhibitor solution (or DMSO for control). Incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the substrate solution to the cuvette.

  • Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds. The formation of a conjugated diene system in the product of the lipoxygenase reaction leads to this absorbance increase.

  • Calculate the rate of reaction and determine the percentage of inhibition by comparing the rates of the inhibitor-containing reactions to the control.

The diagram below illustrates the general pathway of lipoxygenase and the point of inhibition by this compound.

LOX_Pathway Arachidonic Acid Arachidonic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->Lipoxygenase (LOX) Allosteric Inhibition

Lipoxygenase (LOX) signaling pathway and inhibition.

III. Performance in Peroxisome Proliferator-Activated Receptor alpha (PPARα) Models

While direct studies on this compound's effect on PPARα are limited, research on its derivative, oleoyl-sulfamide, suggests a potential role in activating this nuclear receptor. PPARα is a key regulator of lipid metabolism, and its activation is a therapeutic target for dyslipidemia.

A study using an oleoyl-sulfamide (OS) derivative of this compound in an obese rat model demonstrated significant effects on feeding behavior and body weight.

ParameterOleoyl-Sulfamide (3 mg/kg)Vehicle ControlResearch ModelSignificance
Food Intake ReducedNo changeFood-deprived obese male ratsSuggests a role in satiety signaling, potentially mediated by PPARα.[3]
Body Weight Gain ReducedIncreaseObese male rats (7-day treatment)Indicates a potential therapeutic effect in obesity.[3]
Plasma Cholesterol LoweredNo changeObese male rats (7-day treatment)Consistent with the known lipid-lowering effects of PPARα activation.[3]

This protocol is a general guideline for assessing the in vivo effects of a potential PPARα agonist.

1. Animals and Treatment:

  • Use male Wistar or Sprague-Dawley rats, some fed a high-fat diet to induce obesity.

  • Administer this compound (or its derivative) or a vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 7 days).

2. Measurements:

  • Monitor daily food intake and body weight.

  • At the end of the treatment period, collect blood samples for analysis of plasma lipids (cholesterol, triglycerides) and liver enzymes.

  • Excise tissues such as the liver and adipose tissue for gene expression analysis of PPARα target genes (e.g., CPT1, ACOX1) using quantitative PCR.

3. Data Analysis:

  • Compare the measured parameters between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

The following diagram illustrates the general mechanism of PPARα activation and its downstream effects.

PPARa_Pathway cluster_cell Hepatocyte This compound Derivative This compound Derivative PPARa PPARa This compound Derivative->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Lipid Metabolism Genes Lipid Metabolism Genes Target Gene Transcription->Lipid Metabolism Genes Fatty Acid Oxidation Fatty Acid Oxidation Lipid Metabolism Genes->Fatty Acid Oxidation Reduced Plasma Lipids Reduced Plasma Lipids Fatty Acid Oxidation->Reduced Plasma Lipids

PPARα activation and downstream effects.

IV. Conclusion and Future Directions

The current body of research demonstrates that this compound is a potent allosteric inhibitor of lipoxygenase, outperforming its precursor, oleic acid. This makes it a valuable tool for studying the role of lipoxygenases in inflammatory processes. Furthermore, preliminary evidence from a derivative suggests that the this compound backbone may be a scaffold for developing PPARα modulators.

For researchers, this compound presents a readily available and more potent alternative to oleic acid for in vitro and potentially in vivo studies of lipoxygenase-dependent pathways. For drug development professionals, the allosteric inhibition mechanism of this compound on lipoxygenase could be exploited for the design of novel anti-inflammatory drugs with potentially higher specificity and fewer side effects compared to active site inhibitors. The potential for PPARα activation by derivatives of this compound warrants further investigation for the development of new therapeutics for metabolic disorders.

Future research should focus on:

  • Directly assessing the effect of this compound on PPARα activation in various in vitro and in vivo models.

  • Exploring the performance of this compound in other research models where lipoxygenase and PPARα are implicated, such as in specific cancer and neuroinflammatory models.

  • Conducting comprehensive toxicological studies to determine the safety profile of this compound for potential therapeutic applications.

References

Oleyl Sulfate vs. Sodium Dodecyl Sulfate (SDS): A Comparative Guide to Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for processes involving protein denaturation. While sodium dodecyl sulfate (B86663) (SDS) is the well-established gold standard, sodium oleyl sulfate (this compound) presents distinct physicochemical properties that warrant consideration. This guide provides an objective comparison of their protein denaturation capabilities, supported by available data and detailed experimental protocols.

Executive Summary

Sodium dodecyl sulfate (SDS) is a powerful anionic surfactant ubiquitously used for complete protein denaturation in applications like SDS-PAGE. Its efficacy is well-documented, providing consistent protein unfolding and a uniform negative charge for reliable molecular weight-based separation.[1][2] this compound, another anionic surfactant, is distinguished by its longer, unsaturated alkyl chain and a significantly lower critical micelle concentration (CMC).[3] While direct, peer-reviewed comparative studies on their protein denaturation performance are limited, their structural differences suggest distinct interaction mechanisms and potential applications. This guide synthesizes the available information to highlight their key differences, guiding researchers in selecting the optimal surfactant for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The primary differences in the chemical structures of this compound and SDS—namely the longer, unsaturated oleyl chain versus the shorter, saturated dodecyl chain—give rise to distinct physicochemical properties. These properties, particularly the Critical Micelle Concentration (CMC), are central to their function as protein denaturants. A lower CMC suggests that a surfactant can form micelles and, consequently, may exhibit denaturing effects at lower concentrations.[3]

PropertyThis compoundSodium Dodecyl Sulfate (SDS)Reference
Chemical Structure C18H35NaO4S (unsaturated)C12H25NaO4S (saturated)[1][3]
Molecular Weight 370.5 g/mol 288.38 g/mol
Critical Micelle Concentration (CMC) ~0.028 mmol/L~8 mmol/L (in water)[3]
Hydrophobic Chain 18 carbons (with one cis-double bond)12 carbons (saturated)[3]

Mechanism of Protein Denaturation

Both this compound and SDS are anionic surfactants that denature proteins through a similar multi-step mechanism. This process involves the disruption of the non-covalent forces that maintain the protein's native three-dimensional structure.

The denaturation process can be visualized as follows:

cluster_native Native Protein cluster_binding Surfactant Binding cluster_unfolding Unfolding cluster_denatured Denatured Protein Native Folded Protein (Active Conformation) Binding Initial binding of surfactant monomers to hydrophobic regions Native->Binding Addition of Surfactant Unfolding Disruption of tertiary and secondary structure Binding->Unfolding Increased Surfactant Concentration Denatured Linearized polypeptide chain coated with surfactant (Uniform negative charge) Unfolding->Denatured

Figure 1: General mechanism of protein denaturation by anionic surfactants.

Due to its significantly lower CMC, this compound is expected to initiate this process at much lower concentrations compared to SDS.[3] The presence of a cis-double bond in the oleyl chain introduces a kink, which may influence its packing around the polypeptide chain and the final conformation of the protein-surfactant complex. This could potentially lead to differences in the efficiency of denaturation and the uniformity of charge distribution compared to the well-characterized binding of SDS (approximately 1.4g of SDS per gram of protein).[1][2]

Experimental Protocols

While specific comparative experimental data is lacking, established protocols for studying protein denaturation with SDS can be adapted for this compound, with careful consideration of its lower CMC.

Sample Preparation for SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This protocol is a standard method for denaturing proteins for molecular weight analysis.

Objective: To completely denature a protein sample for electrophoretic separation.[3]

Materials:

  • Protein sample

  • 2X Sample Buffer (e.g., 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.02% bromophenol blue)

  • Heating block or water bath

Procedure:

  • Mixing: Combine the protein sample with an equal volume of 2X sample buffer.

  • Heating: Incubate the mixture at 95-100°C for 5-10 minutes. This step, in conjunction with a reducing agent like 2-mercaptoethanol, ensures complete denaturation and the reduction of disulfide bonds.[3]

  • Cooling and Loading: After heating, briefly centrifuge the sample to collect the condensate and load the desired volume onto a polyacrylamide gel.[3]

Adaptation for this compound: The same protocol can be followed, substituting SDS with this compound in the sample buffer. Given the lower CMC of this compound, it is conceivable that lower concentrations in the sample buffer might be sufficient for denaturation, although this would require empirical validation.

Monitoring Denaturation using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to monitor changes in the secondary structure of a protein upon addition of a denaturant.

Objective: To determine the effect of increasing concentrations of this compound or SDS on the secondary structure of a protein.

Materials:

  • Purified protein solution in a suitable buffer (e.g., phosphate (B84403) buffer)

  • Stock solutions of this compound and SDS

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a series of protein samples with increasing concentrations of either this compound or SDS. Allow the samples to equilibrate.

  • Data Acquisition: Record the far-UV CD spectra (typically 190-260 nm) for each sample.

  • Data Analysis: Analyze the changes in the CD signal at specific wavelengths (e.g., 208 nm and 222 nm for α-helical content) to monitor the unfolding of the protein.

The following workflow illustrates the process:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare protein solution in appropriate buffer p2 Prepare stock solutions of This compound and SDS p1->p2 p3 Create a titration series with increasing surfactant concentration p2->p3 a1 Equilibrate sample in CD spectropolarimeter p3->a1 a2 Record Far-UV CD spectrum (190-260 nm) a1->a2 d1 Plot change in molar ellipticity at 222 nm vs. [Surfactant] a2->d1 d2 Determine midpoint of denaturation d1->d2

Figure 2: Experimental workflow for monitoring protein denaturation using CD spectroscopy.

Potential Advantages and Disadvantages

SurfactantPotential AdvantagesPotential Disadvantages
This compound - Effective at lower concentrations due to very low CMC.[3]- May be useful in applications where high surfactant concentrations are problematic.- Lack of extensive characterization in protein denaturation.- The kinked hydrophobic tail may lead to less uniform protein-surfactant complexes, potentially affecting applications like SDS-PAGE.[1]- Purity of commercial preparations may vary.
Sodium Dodecyl Sulfate (SDS) - Well-characterized and highly effective for complete protein denaturation.[1][2]- Provides consistent and uniform negative charge for reliable electrophoretic separation.[2]- Widely available in high purity.- Higher concentrations are required for effectiveness.- Can be difficult to remove from protein samples after use.

Conclusion

Sodium dodecyl sulfate remains the surfactant of choice for applications requiring complete and uniform protein denaturation, such as SDS-PAGE, due to its extensive validation and predictable behavior.[1] However, the unique properties of this compound, particularly its very low critical micelle concentration, suggest it could be a valuable alternative in specific contexts, potentially offering effective denaturation at significantly lower concentrations.[3] Further direct comparative studies are necessary to fully elucidate the differences in their interactions with proteins and to establish this compound's utility in various biochemical and pharmaceutical applications. Researchers are encouraged to empirically test and validate the use of this compound for their specific proteins and experimental conditions.

References

Comparative Analysis of Skin Irritation Potential: Oleyl Sulfate vs. Sodium Lauryl Sulfate (SLS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the skin irritation potential of oleyl sulfate (B86663) and sodium lauryl sulfate (SLS), two anionic surfactants commonly used in cosmetic and pharmaceutical formulations. The information presented is based on available scientific literature and safety assessments.

Sodium lauryl sulfate is a well-documented skin irritant and is often used as a positive control in skin irritation studies.[1] Its irritation potential is attributed to its ability to denature skin proteins and disrupt the lipid barrier of the stratum corneum.[2][3][4] In contrast, specific quantitative data on the skin irritation potential of oleyl sulfate is less prevalent in publicly available literature. Safety assessments often group sodium this compound with other alkyl sulfates, extrapolating its safety profile from chemically similar compounds and SLS itself.

Mechanism of Surfactant-Induced Skin Irritation

Anionic surfactants like this compound and SLS can cause skin irritation through several mechanisms:

  • Protein Denaturation: Surfactants can interact with keratin, a key structural protein in the epidermis, leading to its denaturation and subsequent disruption of the skin barrier.

  • Lipid Barrier Disruption: They can emulsify and remove essential lipids from the stratum corneum, impairing its barrier function and increasing transepidermal water loss (TEWL).

  • Cell Membrane Damage: Surfactants can disrupt the integrity of keratinocyte cell membranes, leading to the release of pro-inflammatory mediators.

  • Inflammatory Cascade: The initial damage triggers the release of cytokines and other inflammatory molecules, resulting in erythema (redness), edema (swelling), and a sensation of irritation.

Quantitative Data on Skin Irritation

SurfactantTest MethodConcentrationResultsReference
Sodium Lauryl Sulfate (SLS) Human Patch Test0.5% (aqueous solution, 24h occlusion)Increased skin redness and decreased stratum corneum hydration.[5]
Human Patch Test0.25% (24h occlusion)Induced mild erythematous reaction and significantly increased TEWL.[6]
In vitro Reconstructed Human Epidermis Test (EpiDerm™)VariousUsed as a benchmark material with known clinical skin irritation potential.[7][8][9]
Sodium Cetearyl Sulfate (related alkyl sulfate) Rabbit Skin Irritation Test20%Not irritating.[10]
Sodium Coco-Sulfate (related alkyl sulfate) Safety Assessment-Considered safe in rinse-off products, with irritation potential increasing with concentration.[10]

Note: The irritation potential of surfactants is dependent on concentration, duration of exposure, and the formulation in which they are used.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of skin irritation potential. Below are summaries of common experimental protocols.

1. Human Patch Test

  • Objective: To assess the skin irritation potential of a substance in human volunteers.

  • Methodology:

    • A specific concentration of the test substance (e.g., 0.5% SLS in aqueous solution) is applied to a small area of skin, typically on the back or forearm, under an occlusive or semi-occlusive patch (e.g., Finn Chamber).

    • The patch remains in place for a defined period (e.g., 24 hours).

    • After patch removal, the skin is evaluated for signs of irritation, such as erythema and edema, at various time points (e.g., 24, 48, and 72 hours).

    • Visual scoring is often supplemented with instrumental measurements like Transepidermal Water Loss (TEWL) using an evaporimeter and skin redness using a colorimeter.[5][6]

2. In Vitro Reconstructed Human Epidermis (RhE) Test

  • Objective: To assess skin irritation potential using a three-dimensional human skin model, reducing the need for animal testing.

  • Methodology:

    • A commercially available RhE model (e.g., EpiDerm™, EpiSkin™) is used. These models consist of human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis.

    • The test substance is applied topically to the surface of the tissue.

    • After a specific exposure time, the substance is rinsed off, and the tissue is incubated.

    • Cell viability is then assessed using a quantitative method, typically the MTT assay, which measures the activity of mitochondrial reductase in viable cells.

    • A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[7][8][9]

3. Zein (B1164903) Test

  • Objective: An in vitro screening method to predict the irritation potential of surfactants based on their ability to denature protein.

  • Methodology:

    • Zein, a corn protein that is insoluble in water, is used as a model for keratin.

    • A solution of the test surfactant is mixed with a suspension of zein.

    • The amount of zein that is solubilized by the surfactant is measured.

    • A higher amount of solubilized zein generally correlates with a higher skin irritation potential.

Visualizations

Skin_Irritation_Pathway Surfactant Anionic Surfactant (this compound or SLS) StratumCorneum Stratum Corneum Disruption (Lipid Removal, Protein Denaturation) Surfactant->StratumCorneum Keratinocytes Keratinocyte Damage StratumCorneum->Keratinocytes Mediators Release of Pro-inflammatory Mediators (Cytokines, Prostaglandins) Keratinocytes->Mediators Inflammation Inflammatory Response Mediators->Inflammation Symptoms Clinical Symptoms (Erythema, Edema, Itching) Inflammation->Symptoms

Caption: Signaling pathway of surfactant-induced skin irritation.

Experimental_Workflow cluster_in_vivo In Vivo (Human Patch Test) cluster_in_vitro In Vitro (RhE Test) invivo_prep Preparation of Test Substance Application to Skin under Occlusion invivo_eval Patch Removal Visual & Instrumental Evaluation invivo_prep->invivo_eval Result Irritation Potential Assessment invivo_eval->Result invitro_prep Application of Test Substance to RhE Tissue invitro_eval Incubation & Rinsing Cell Viability Assay (MTT) invitro_prep->invitro_eval invitro_eval->Result Comparison_Logic Title Comparative Irritation Potential SLS Sodium Lauryl Sulfate (SLS) - Well-documented irritant - High protein denaturation - Significant barrier disruption Title->SLS OleylSulfate This compound - Limited direct comparative data - Expected to be an irritant (anionic surfactant) - Irritation potential likely concentration-dependent Title->OleylSulfate Comparison Comparison Factors - Concentration - Molecular Structure (Chain Length) - Formulation Effects SLS->Comparison OleylSulfate->Comparison

References

A Comparative Guide to Surfactant Performance in Crude Oil Mobilization: Oleyl Sulfate vs. Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of maximizing hydrocarbon extraction from reservoirs, chemical Enhanced Oil Recovery (EOR) methods play a pivotal role. Surfactant flooding, a key technique in cEOR, utilizes surface-active agents to mobilize residual oil trapped in porous rock formations. This guide provides an objective comparison of the performance of oleyl sulfate (B86663) against other classes of surfactants, supported by experimental data, to aid researchers in the selection of optimal agents for EOR applications. The primary mechanisms of action for these surfactants involve the reduction of interfacial tension (IFT) between oil and water and the alteration of rock wettability.[1][2]

Performance Comparison of Surfactants

The efficacy of a surfactant in EOR is primarily evaluated based on its ability to lower the IFT between the crude oil and the injection fluid, and to alter the wettability of the reservoir rock from oil-wet to water-wet.[1][2] The following tables summarize quantitative data on the performance of oleyl sulfate and other commonly used surfactants.

Note: The data presented is compiled from various studies. Experimental conditions such as temperature, pressure, brine salinity, and crude oil composition may vary between studies, which can influence surfactant performance.

Interfacial Tension (IFT) Reduction

A significant reduction in IFT is crucial to overcome the capillary forces that trap oil droplets within the rock's pores.[1] Anionic surfactants, including sulfates and sulfonates, are known for their effectiveness in reducing IFT.

Surfactant TypeSpecific SurfactantConcentrationIFT (mN/m)Reference/Notes
Anionic Sodium this compound (SOS)0.028 mmol/L (CMC)31.96 (surface tension)[3][4]
Ammonium Lauryl Polyether Sulfate (ALES)0.5%1.7 x 10⁻²[5]
Sodium Dodecyl Sulfate (SDS) & Oleylamidopropyl Betaine (OAB-30) mixture0.2% SDS & 0.6% OAB-300.374[6]
Karanj Oil SurfactantCMC with 2 wt% salt0.0081[7]
Nonionic Fatty Alcohol Polyoxyethylene Ether (AEO-2)0.2%0.64[1]
Wettability Alteration

The ability of a surfactant to alter the wettability of reservoir rock from oil-wet to water-wet facilitates the spontaneous imbibition of water and the displacement of oil. This is often quantified by measuring the change in contact angle.

Surfactant TypeSpecific SurfactantEffect on WettabilityContact Angle ChangeReference/Notes
Anionic Sodium this compound (SOS)Can alter wettability towards a more water-wet state.A decrease in contact angle over time indicates a shift towards water-wet.[1]
Ammonium Lauryl Polyether Sulfate (ALES)Enhances matrix wettability.Final contact angle of 20.071°[5]
Sodium Dodecyl Sulfate (SDS) & Oleylamidopropyl Betaine (OAB-30) mixtureTended to be more hydrophilic.Not specified[6]
Nonionic Fatty Alcohol Polyoxyethylene Ether (AEO-2)Transitions from oil-wet to water-wet.Reduction of 80-90°[1]
Enhanced Oil Recovery (EOR) Performance

Core flooding experiments are conducted to simulate reservoir conditions and evaluate the incremental oil recovery achieved by surfactant flooding compared to conventional water flooding.

Surfactant TypeSpecific Surfactant / MixtureIncremental Oil Recovery (%)Core TypeReference/Notes
Anionic Sodium Lauryl Sulfate (SLS)47.8 - 56.1Berea CoreData used as a proxy for Sodium this compound[1]
Ammonium Lauryl Polyether Sulfate (ALES)52% (oil displacement efficiency)Not specified[5]
Dodecyl Alkyl Sulfate26.6%Not specified[8]
Karanj Oil Surfactant (in ASP slug)32% (additional recovery after water flooding)Sand pack[7]
Nonionic Fatty Alcohol Polyoxyethylene Ether (AEO-2)40.14% (imbibition recovery)Tight conglomerate[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of surfactant performance.

Interfacial Tension (IFT) Measurement

Objective: To determine the IFT between crude oil and the surfactant solution.

Apparatus: Spinning drop tensiometer.[9]

Protocol:

  • A capillary tube is filled with the denser fluid (typically the aqueous surfactant solution).

  • A small droplet of the less dense fluid (crude oil) is introduced into the capillary.

  • The capillary is rotated at high speed, causing the droplet to elongate.

  • The shape of the elongated droplet is analyzed by a camera and software to calculate the IFT based on the droplet's dimensions and the rotational speed.[9]

  • To simulate reservoir conditions, the measurements are conducted at the desired temperature.[9]

Wettability Alteration Test (Contact Angle Measurement)

Objective: To assess the change in rock wettability induced by the surfactant.

Apparatus: Goniometer.

Protocol:

  • A polished rock substrate (e.g., quartz or calcite slide) or a core sample is cleaned and saturated with brine.

  • The substrate is then aged in crude oil to establish an oil-wet condition.

  • The aged substrate is immersed in the surfactant solution.

  • A droplet of crude oil is placed on the substrate surface within the surfactant solution.

  • The contact angle between the oil droplet and the rock surface is measured over time using a goniometer. A decreasing contact angle signifies a shift towards a more water-wet state.[1]

Core Flooding Test

Objective: To evaluate the effectiveness of a surfactant in mobilizing and recovering residual oil from a porous medium.

Apparatus: Core holder, high-pressure pumps, fluid reservoirs, pressure transducers, and an effluent collector.[1]

Protocol:

  • Core Preparation: A representative reservoir core sample is cleaned and dried. Its porosity and permeability are determined.[5]

  • Saturation: The core is first saturated with synthetic brine.[1]

  • Oil Flooding: Crude oil is injected into the core to displace the brine and establish irreducible water saturation, simulating the initial reservoir condition. The core is then aged to allow for wettability establishment.[5]

  • Water Flooding: Brine is injected into the core to simulate secondary recovery, and oil production is measured until no more oil is recovered. This establishes the residual oil saturation.[5]

  • Surfactant Flooding: The prepared surfactant solution is injected into the core at a constant rate.[1]

  • Data Collection: The volume of oil and water produced is continuously recorded. The pressure drop across the core is also monitored.

  • Analysis: The incremental oil recovery is calculated as the percentage of the original oil in place (OOIP) recovered during the surfactant flooding stage.

Diagrams

Experimental_Workflow cluster_prep Core Preparation & Saturation cluster_flooding Flooding Stages cluster_analysis Data Analysis Core_Prep Core Cleaning & Drying Porosity_Perm Porosity & Permeability Measurement Core_Prep->Porosity_Perm Brine_Sat Brine Saturation Porosity_Perm->Brine_Sat Oil_Flood Oil Flooding (Establish S_orw) Brine_Sat->Oil_Flood Inject Oil Water_Flood Water Flooding (Establish S_or) Oil_Flood->Water_Flood Surfactant_Flood Surfactant Flooding Water_Flood->Surfactant_Flood Data_Collection Effluent Collection & Pressure Monitoring Surfactant_Flood->Data_Collection Monitor Production Analysis Calculate Incremental Oil Recovery Data_Collection->Analysis

Core Flooding Experimental Workflow

Surfactant_Mechanism cluster_initial Initial State: Trapped Oil cluster_effects Surfactant Action cluster_result Result: Oil Mobilization Trapped_Oil Residual Oil (Trapped by Capillary Forces) Surfactant_Injection Surfactant Injection Oil_Wet_Rock Oil-Wet Rock Surface IFT_Reduction Interfacial Tension (IFT) Reduction Surfactant_Injection->IFT_Reduction Wettability_Alteration Wettability Alteration to Water-Wet Surfactant_Injection->Wettability_Alteration Oil_Mobilization Mobilization of Oil Droplets IFT_Reduction->Oil_Mobilization Wettability_Alteration->Oil_Mobilization Enhanced_Recovery Enhanced Oil Recovery Oil_Mobilization->Enhanced_Recovery

Mechanism of Surfactant-Enhanced Oil Recovery

References

Validating the Purity of Synthesized Oleyl Sulfate: A Comparative Guide Using FTIR and HNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing experimental reproducibility and product safety. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (HNMR) spectroscopy for validating the purity of synthesized sodium oleyl sulfate (B86663). Alternative analytical methods are also presented to offer a broader perspective on quality control.

Synthesis and Purification Overview

Sodium oleyl sulfate is typically synthesized via the sulfation of oleyl alcohol.[1][2] A common laboratory method employs sulfamic acid as the sulfating agent, a choice that advantageously preserves the crucial carbon-carbon double bond in the oleyl chain.[1][3] The process involves two primary stages: the sulfation of the alcohol to form oleyl hydrogen sulfate, followed by neutralization with a base like sodium hydroxide (B78521) to yield the final sodium this compound product.[1]

Post-synthesis, purification is essential to remove common impurities, which include unreacted oleyl alcohol, inorganic salts (e.g., sodium sulfate) from the neutralization step, and potential side-products.[2][4][5] A standard purification technique is recrystallization from a warm ethanol-water mixture, which causes the less soluble inorganic salts to precipitate upon cooling.[1][2]

Purity Validation: FTIR vs. HNMR

FTIR and HNMR spectroscopy are powerful, non-destructive techniques that provide complementary information for structural confirmation and purity assessment. FTIR is adept at identifying functional groups, making it excellent for confirming the conversion of the alcohol's hydroxyl group to a sulfate ester. HNMR provides a detailed map of the proton environments in the molecule, allowing for structural confirmation and the detection of impurities at a molecular level.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

  • Sample Preparation: Ensure the synthesized sodium this compound sample is thoroughly dried under vacuum to remove residual moisture and solvents.[5]

  • Background Spectrum: Record a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal. This will be automatically subtracted from the sample's spectrum.[6]

  • Sample Analysis: Place a small amount (5-10 mg) of the dried sample onto the ATR crystal, ensuring complete coverage. Apply consistent pressure with the instrument's clamp to achieve good contact.[6]

  • Data Acquisition:

    • Spectral Range: 4000 - 600 cm⁻¹[6]

    • Resolution: 4 cm⁻¹[6]

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[6]

  • Data Processing: Perform a baseline correction if necessary and identify the characteristic absorption peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the dried sodium this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Instrumentation: The analysis is performed using an NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum following standard instrument procedures. Key parameters include the number of scans, pulse sequence, and relaxation delay.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the relevant peaks to determine the relative proton ratios.

Data Presentation and Interpretation

FTIR Spectral Data

FTIR analysis is primarily used to confirm the success of the sulfation reaction. The key indicator of a pure product is the appearance of strong absorption bands characteristic of the sulfate group and the disappearance of the broad O-H stretch from the starting material, oleyl alcohol.[7]

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation in Purity Analysis
Sodium this compound
S=O Asymmetric Stretch~1220 - 1250[1]Presence confirms successful sulfation.
S-O Symmetric Stretch~1060 - 1080[1]Presence confirms successful sulfation.
C-O-S Stretch~700 - 820[3]Indicates the formation of the sulfate ester bond.
C=C Stretch (Oleyl)~1650[1]Confirms retention of the double bond.
C-H Stretch (Alkyl)~2850 - 2960Confirms the presence of the long alkyl chain.
Oleyl Alcohol (Impurity)
O-H Stretch (Alcohol)~3200 - 3600 (broad)[8]Absence or significant reduction indicates high purity.
C-O Stretch (Alcohol)~1050 - 1150May be masked by sulfate peaks, but its distinct shape can indicate impurity.
HNMR Spectral Data

HNMR provides a more detailed structural confirmation and is highly sensitive for detecting and quantifying residual oleyl alcohol. The chemical environment of protons close to the electronegative sulfate group is significantly different from those near the alcohol's hydroxyl group, resulting in distinct chemical shifts.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Interpretation in Purity Analysis
Sodium this compound
-CH=CH- (Vinylic)~5.3Confirms retention of the double bond. Integration should correspond to 2 protons.
-CH₂-O-SO₃⁻~4.0Downfield shift from the alcohol precursor confirms sulfation. Integration should correspond to 2 protons.
-CH₂- (Allylic)~2.0Protons adjacent to the double bond.
-(CH₂)n- (Alkyl Chain)~1.2 - 1.6Bulk of the aliphatic chain protons.
-CH₃ (Terminal)~0.9Terminal methyl group. Integration should correspond to 3 protons.
Oleyl Alcohol (Impurity)
-CH₂-OH~3.6[1]Presence of this signal is a direct indicator of unreacted starting material.
-OHVariable (often broad, ~2.0-2.5)[7]Can be exchanged with D₂O to confirm its identity. Its presence indicates impurity.

Comparative Analysis of Purity Validation Methods

While FTIR and HNMR are primary tools for structural validation, other quantitative methods can be employed for a comprehensive purity assessment.

Analytical MethodPrinciplePurposeTypical Precision (%RSD)Limit of Quantification (LOQ)
FTIR Spectroscopy Measures absorption of infrared radiation, identifying molecular functional groups.[6]Qualitative confirmation of sulfation and absence of hydroxyl groups.N/A (Primarily Qualitative)N/A
¹H NMR Spectroscopy Measures the resonance of protons in a magnetic field to elucidate molecular structure.[6]Confirms molecular structure and quantifies organic impurities like residual oleyl alcohol.< 1.0%~0.1%
HPLC Separates components based on their affinity for stationary and mobile phases.[5]Quantifies unreacted oleyl alcohol and other organic impurities with high sensitivity.[5]< 2.0%~0.01%
Two-Phase Titration Titration with a cationic surfactant to quantify the anionic surfactant concentration.[5]Measures the percentage of active ingredient (sodium this compound).[5]< 1.0%~0.1%
Elemental Analysis (CHNS) Combustion of the sample and quantification of resulting elemental gases.[5]Verifies the empirical formula by comparing experimental C, H, N, and S percentages to theoretical values.[5]< 0.3%~0.1%

Visualizing the Workflow and Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_validation Validation synthesis Oleyl Alcohol + Sulfamic Acid neutralization Neutralization (NaOH) synthesis->neutralization purification Recrystallization neutralization->purification drying Vacuum Drying purification->drying sample_prep Sample Preparation drying->sample_prep ftir FTIR Analysis sample_prep->ftir hnmr HNMR Analysis sample_prep->hnmr data_analysis Spectral Data Interpretation ftir->data_analysis hnmr->data_analysis purity_confirm Purity Confirmed data_analysis->purity_confirm

G cluster_structure Chemical Structures cluster_ftir FTIR Signature cluster_hnmr HNMR Signature SOS Sodium this compound (...-CH₂-O-SO₃⁻) ftir_sos S=O Stretch (~1240 cm⁻¹) S-O Stretch (~1070 cm⁻¹) SOS->ftir_sos confirms hnmr_sos -CH₂- Signal (~4.0 ppm) SOS->hnmr_sos confirms OA Oleyl Alcohol (Impurity) (...-CH₂-OH) ftir_oa Broad O-H Stretch (~3300 cm⁻¹) OA->ftir_oa indicates hnmr_oa -CH₂- Signal (~3.6 ppm) OA->hnmr_oa indicates

References

Comparing oleyl sulfate with non-ionic and cationic surfactants as dispersing agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of poorly soluble active pharmaceutical ingredients (APIs) and other particulate systems, the choice of a dispersing agent is critical to achieving a stable and effective product. This guide provides an objective comparison of the performance of oleyl sulfate (B86663), an anionic surfactant, with representative non-ionic and cationic surfactants. The information is supported by a compilation of experimental data from various studies and detailed methodologies for key performance evaluation experiments.

Introduction to Surfactant Classes for Dispersion

Surfactants are amphiphilic molecules that adsorb at interfaces, such as the solid-liquid interface of a particle in a suspension, to reduce interfacial tension and prevent particle agglomeration. The stabilization of dispersed particles is primarily achieved through two mechanisms: electrostatic repulsion and steric hindrance. The choice of surfactant class—anionic, non-ionic, or cationic—depends on the nature of the particles to be dispersed, the properties of the continuous phase, and the desired characteristics of the final formulation.

  • Anionic Surfactants (e.g., Oleyl Sulfate): These surfactants possess a negatively charged head group. They are known for providing strong electrostatic stabilization, where the adsorbed surfactant molecules create a net negative charge on the particle surfaces, leading to repulsion between particles.

  • Non-ionic Surfactants (e.g., Polysorbate 80): Lacking a formal charge, these surfactants provide stability primarily through steric hindrance. Their bulky hydrophilic head groups form a protective layer around the particles, physically preventing them from coming into close contact and aggregating.

  • Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): These surfactants have a positively charged head group and, similar to anionic surfactants, provide electrostatic stabilization by imparting a net positive charge to the particle surfaces.

Comparative Performance Data

The following tables summarize representative quantitative data for this compound, a non-ionic surfactant (Polysorbate 80), and a cationic surfactant (Cetyltrimethylammonium Bromide - CTAB). It is important to note that this data has been compiled from various studies on different particulate systems and is presented for illustrative comparison. A direct head-to-head study on a single particulate system was not available in the reviewed literature.

Table 1: Particle Size Reduction Efficiency

Surfactant ClassDispersing AgentRepresentative Particulate SystemInitial Particle Size (nm)Final Particle Size (nm)% Reduction
Anionic Sodium this compoundPoorly soluble drug>1000200-400>60-80%
Non-ionic Polysorbate 80Oleic acid-based nanocarriers>500142.3 (at 2.0% w/v)>71%[1]
Cationic CTABGraphene OxideAggregates75-360Variable[2]

Table 2: Dispersion Stability Indicators (Zeta Potential)

Surfactant ClassDispersing AgentRepresentative Particulate SystemZeta Potential (mV)Indication of Stability
Anionic Sodium this compoundEmulsion droplets-30 to -50Good to excellent electrostatic stability
Non-ionic Polysorbate 80Oleic acid-based nanocarriers-10 to -20Primarily steric, some negative charge
Cationic CTABGraphene Oxide+17 to +30Moderate to good electrostatic stability[2]

Note: A zeta potential with a magnitude greater than |30| mV is generally indicative of good electrostatic stability.[3]

Experimental Protocols

To ensure reproducible and comparable results when evaluating dispersing agents, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

Preparation of Dispersions

Objective: To prepare a homogenous dispersion of a solid particulate in a liquid medium using a surfactant.

Materials and Equipment:

  • Solid particulate (e.g., API powder)

  • Dispersion medium (e.g., deionized water, buffer)

  • Surfactants: Sodium this compound, Polysorbate 80, Cetyltrimethylammonium Bromide (CTAB)

  • High-shear homogenizer or ultrasonicator

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Surfactant Solution Preparation: Prepare stock solutions of each surfactant at a predetermined concentration (e.g., 1% w/v) in the dispersion medium.

  • Predispersion: Weigh a specific amount of the solid particulate and add it to a measured volume of the surfactant solution.

  • Homogenization: Subject the mixture to high-energy dispersion using either a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) or an ultrasonic probe to break down agglomerates.[4]

  • Cooling and Equilibration: Allow the dispersion to cool to room temperature and stir gently on a magnetic stirrer for a set period to ensure equilibration.

G cluster_prep Dispersion Preparation prep1 Weigh Solid Particulate and Prepare Surfactant Solution prep2 Combine Particulate and Surfactant Solution prep1->prep2 Add prep3 High-Shear Homogenization or Ultrasonication prep2->prep3 Disperse prep4 Cooling and Equilibration prep3->prep4 Stabilize

Workflow for the preparation of a stabilized dispersion.

Particle Size and Polydispersity Index (PDI) Analysis

Objective: To measure the mean particle size and the breadth of the particle size distribution of the prepared dispersions.

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[5]

Procedure:

  • Sample Preparation: Dilute the dispersion with the same dispersion medium to a suitable concentration to avoid multiple scattering effects. The sample should be visually clear to slightly turbid.[6]

  • Instrument Setup: Set the measurement temperature (typically 25°C) and ensure the correct refractive index and viscosity of the dispersion medium are entered into the software.

  • Measurement: Transfer the diluted sample into a clean cuvette, place it in the instrument, and allow it to equilibrate for 1-2 minutes. Perform the measurement, typically consisting of multiple runs.

  • Data Analysis: The instrument software will report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a narrow and acceptable size distribution.

Zeta Potential Measurement

Objective: To determine the surface charge of the dispersed particles, which is a key indicator of electrostatic stability.

Instrumentation: An instrument capable of measuring electrophoretic light scattering (ELS), often integrated with a DLS system.[7]

Procedure:

  • Sample Preparation: Dilute the dispersion in the original dispersion medium. It is crucial to maintain the original ionic strength of the medium.

  • Cell Preparation: Use a specific folded capillary cell for zeta potential measurements. Rinse the cell with the dispersion medium before filling it with the diluted sample, ensuring no air bubbles are present.

  • Measurement: Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the electrophoretic mobility and zeta potential are calculated.[7]

  • Data Analysis: The software will report the mean zeta potential in millivolts (mV). For anionic surfactants like this compound, a high negative value (e.g., ≤ -30 mV) is expected for a stable dispersion. For cationic surfactants like CTAB, a high positive value (e.g., ≥ +30 mV) indicates stability. For non-ionic surfactants, the zeta potential is expected to be close to neutral.[3]

G cluster_analysis Dispersion Characterization start Prepared Dispersion dls Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) start->dls els Electrophoretic Light Scattering (ELS) - Zeta Potential start->els stability Stability Assessment (e.g., monitoring over time) start->stability

Workflow for the characterization of surfactant-stabilized dispersions.

Dispersion Stability Assessment

Objective: To evaluate the long-term physical stability of the dispersions.

Procedure:

  • Storage: Store the prepared dispersions in sealed containers under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH).[8][9]

  • Monitoring: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and re-evaluate the particle size, PDI, and zeta potential as described in the protocols above.

  • Visual Inspection: Visually inspect the samples for any signs of instability, such as sedimentation, caking, or phase separation.

  • Data Analysis: Plot the measured parameters as a function of time. A stable dispersion will show minimal changes in particle size, PDI, and zeta potential over the study period.

Discussion of Comparative Performance

The effectiveness of a dispersing agent is highly dependent on the specific system being formulated. However, some general principles can be drawn from the comparison of this compound with non-ionic and cationic surfactants.

  • This compound (Anionic): The presence of the long oleyl chain and the sulfate head group makes it an effective emulsifier and dispersant. It provides strong electrostatic repulsion, leading to high negative zeta potentials and good dispersion stability. The cis-double bond in the oleyl chain introduces a kink, which can sometimes lead to less dense packing at interfaces compared to its saturated counterparts, potentially affecting emulsion stability in some systems.[10]

  • Polysorbate 80 (Non-ionic): This surfactant is widely used due to its low toxicity and stability over a wide pH range. It primarily offers steric stabilization, which can be very effective, especially in high ionic strength media where electrostatic repulsion is screened. As seen in the representative data, it can be very effective at reducing particle size.[1] The resulting zeta potential is typically near-neutral.

  • Cetyltrimethylammonium Bromide (CTAB) (Cationic): CTAB is effective at dispersing negatively charged particles through electrostatic attraction and subsequent charge reversal, leading to a positively charged, stable dispersion. Its use in pharmaceutical formulations can be limited by potential toxicity concerns compared to non-ionic and some anionic surfactants.

Conclusion

The selection of an appropriate dispersing agent requires a careful consideration of the physicochemical properties of the particulate and the desired characteristics of the final formulation. This compound is a potent anionic dispersing agent that provides excellent electrostatic stabilization. Non-ionic surfactants like Polysorbate 80 offer effective steric stabilization and are often favored for their biocompatibility. Cationic surfactants such as CTAB are useful for specific applications where a positive surface charge is desired. For optimal formulation development, it is recommended to perform comparative experimental studies as outlined in this guide to select the most effective dispersing agent for a given system.

References

Benchmarking oleyl sulfate performance against new green surfactants (biosurfactants)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surfactant landscape is undergoing a significant transformation, driven by a growing demand for high-performance, sustainable, and biocompatible ingredients. This guide provides an objective comparison of the performance of a traditional anionic surfactant, oleyl sulfate (B86663), against a new generation of green surfactants, specifically rhamnolipids, sophorolipids, and surfactin (B1297464). This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs by presenting supporting experimental data, detailed methodologies, and visual representations of key concepts.

Executive Summary

While oleyl sulfate has been a reliable surfactant in various applications, emerging biosurfactants offer compelling advantages in terms of environmental profile and, in some cases, superior performance. Biosurfactants, produced by microorganisms, are readily biodegradable and generally exhibit lower toxicity than their synthetic counterparts.[1][2][3] Rhamnolipids and surfactin, in particular, demonstrate exceptional ability to reduce surface tension at very low concentrations.[4][5][6] The choice of surfactant will ultimately depend on the specific performance requirements, cost considerations, and sustainability goals of the application.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for this compound and the selected biosurfactants based on available data. It is important to note that a direct comparison is challenging as the data is compiled from various sources, and experimental conditions may differ.

SurfactantTypeCritical Micelle Concentration (CMC) (mg/L)Surface Tension at CMC (mN/m)Source(s)
Sodium this compoundAnionic (Synthetic)~10.1 (0.028 mmol/L)~31.96[7]
RhamnolipidsAnionic (Biosurfactant)5 - 38025 - 40[8]
SophorolipidsNon-ionic/Anionic (Biosurfactant)10 - 13030 - 39[1][9]
SurfactinAnionic (Biosurfactant)~7.5 - 20 (µmol/L)~27[5][6]

Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension Reduction. A lower CMC indicates a more efficient surfactant, as less is required to achieve the maximum surface tension reduction. A lower surface tension value at the CMC indicates a more effective surfactant at reducing the surface energy of a liquid.

SurfactantFoaming AbilityEmulsification PerformanceSource(s)
Sodium this compoundGood foaming agentCompetent emulsifier, especially in cosmetic formulations.[7]
RhamnolipidsGood foaming and emulsifying properties.Effective in emulsifying hydrocarbons.[4]
SophorolipidsAcidic forms show better foaming; effective emulsifiers.Good emulsifying properties.[9]
SurfactinExhibits foaming and excellent emulsification properties.Exceptional emulsification capabilities.[6]

Table 2: Qualitative Comparison of Foaming and Emulsification Performance. Foaming ability refers to the capacity of a surfactant to generate foam, while emulsification performance describes its ability to stabilize a mixture of immiscible liquids.

SurfactantAcute Aquatic Toxicity (LC50)NotesSource(s)
Sodium Lauryl Sulfate (a related alkyl sulfate)1 - 13.9 mg/L (96h) for various aquatic speciesModerately toxic to aquatic life. Data for this compound is limited, but it is expected to have similar toxicity to other alkyl sulfates.[10][11][12]
Rhamnolipids45 - 167 mg/L (30 min EC50 for bioluminescent bacteria)Generally considered less toxic than synthetic surfactants.[2]
Sophorolipids15 - 700 mg/LCytotoxicity varies with purity; crude mixtures are less toxic.[1]
Surfactin40 - 80 µM (LD50, hemolytic effects in humans)Exhibits broad-spectrum antimicrobial and hemolytic activity.[13]

Table 3: Comparative Toxicity Data. The LC50 (Lethal Concentration, 50%) is the concentration of a substance that is lethal to 50% of a test population over a specified period. A higher LC50 value indicates lower toxicity. EC50 (Effective Concentration, 50%) is the concentration that causes a specified effect in 50% of the test population.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant molecules, and the surface tension remains relatively constant.

Apparatus:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination.

  • Ensure the temperature is constant throughout the measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined at the point of inflection in the curve, where the surface tension begins to plateau. The surface tension value at this plateau is the surface tension at the CMC.

Evaluation of Foaming Performance (Ross-Miles Method)

Principle: This method assesses the initial foam height and the stability of the foam over time.

Apparatus:

  • Ross-Miles foam apparatus (graduated, jacketed glass column with a reservoir pipette)

  • Stopwatch

  • Constant temperature bath

Procedure:

  • Prepare a solution of the surfactant at a concentration above its CMC.

  • Add a specific volume of the surfactant solution to the bottom of the graduated column.

  • Allow the solution to equilibrate to the desired temperature using the constant temperature bath.

  • Fill the reservoir pipette with a specific volume of the same surfactant solution.

  • Allow the solution in the pipette to drain into the column from a specified height, starting the stopwatch as the pipette begins to empty.

  • Record the initial height of the foam generated immediately after the pipette has completely drained.

  • Record the foam height at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

Assessment of Emulsification Performance (Emulsification Index - E24)

Principle: This method quantifies the ability of a surfactant to form a stable emulsion with an oil phase.

Apparatus:

  • Graduated test tubes with stoppers

  • Vortex mixer

  • Pipettes

Procedure:

  • Add equal volumes of the surfactant solution (at a concentration above its CMC) and an immiscible oil (e.g., kerosene (B1165875) or a specific oil relevant to the application) to a graduated test tube.

  • Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.

  • Allow the test tube to stand undisturbed for 24 hours.

  • After 24 hours, measure the height of the emulsion layer.

  • Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of the liquid column) x 100

Mandatory Visualizations

Experimental_Workflow_CMC cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Measure Dilutions Measure Dilutions Serial Dilutions->Measure Dilutions Test each concentration Tensiometer Tensiometer Tensiometer->Measure Dilutions Plot Data Plot Data Measure Dilutions->Plot Data Surface Tension vs. log(Concentration) Determine CMC Determine CMC Plot Data->Determine CMC

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Surfactant_Skin_Interaction Surfactant Application Surfactant Application Stratum Corneum Interaction Stratum Corneum Interaction Surfactant Application->Stratum Corneum Interaction Lipid Extraction Lipid Extraction Stratum Corneum Interaction->Lipid Extraction Protein Denaturation Protein Denaturation Stratum Corneum Interaction->Protein Denaturation Barrier Disruption Barrier Disruption Lipid Extraction->Barrier Disruption Protein Denaturation->Barrier Disruption Cellular Damage Cellular Damage Barrier Disruption->Cellular Damage Increased Permeation Inflammatory Response Inflammatory Response Cellular Damage->Inflammatory Response Release of Mediators

Caption: Simplified pathway of surfactant-induced skin irritation.[14][15][16]

Concluding Remarks

The selection of a surfactant is a critical decision in the development of effective and safe products. While this compound remains a viable option, the compelling performance and environmental benefits of biosurfactants like rhamnolipids, sophorolipids, and surfactin are driving a paradigm shift. This guide provides a foundational comparison to aid in the selection process. For critical applications, it is recommended to conduct in-house, side-by-side performance testing under the specific conditions of the intended formulation to ensure optimal results.

References

Safety Operating Guide

Proper Disposal of Oleyl Sulfate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, operational procedures, and disposal plans for the handling of oleyl sulfate (B86663) are critical for ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.

Oleyl sulfate, commonly used in various research and development applications, is classified as a substance that can cause skin irritation and serious eye damage. Adherence to proper handling and disposal procedures is mandatory to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Protocols

Before handling this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition. A comprehensive understanding of emergency procedures is also crucial.

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE is mandatory when working with this compound:

Protection AreaRequired EquipmentSpecifications and Remarks
Eye/Face Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or be NIOSH (US) approved. A face shield may be required for splash hazards.
Skin Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the EN 374 standard.
Impervious, flame-retardant laboratory coat or clothing.Provides protection against skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area with local exhaust.A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced. For powders, a particulate filter respirator may be necessary.
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure:

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Consult a doctor immediately.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in strict accordance with all applicable local, state, and federal regulations. Never discharge the chemical into drains or the environment.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels, absorbent materials) in a suitable, closed, and clearly labeled container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide the disposal company with a complete characterization of the waste.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to contain the substance and prevent environmental contamination.

  • Ensure Safety: Wear the appropriate PPE, including respiratory protection, gloves, and safety goggles.

  • Prevent Spread: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, surface water, or the sanitary sewer system.

  • Contain and Collect: For solid spills, sweep up the material using spark-proof tools. For liquid spills, use adsorbent materials such as sand, sawdust, or universal binders for containment.

  • Store for Disposal: Place the collected material into a suitable, closed, and properly labeled container for disposal.

  • Decontaminate: Thoroughly clean the affected area. Wash contaminated clothing before reuse.

Quantitative Data and Hazard Profile

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, data for the analogous compound, sodium lauryl sulfate, provides valuable insight into its toxicological profile.

ParameterValueSpeciesRemarks
Acute Oral Toxicity (LD50) 1288 mg/kgRatLD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Aquatic Toxicity (LC50) 10.3 mg/L (48h)Daphnia magna (water flea)LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test animals in a given time.
15.1 mg/L (96h)Gambusia holbrooki (eastern mosquitofish)

Hazard Statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

Incompatibilities:

  • Strong oxidizing agents, strong acids, and strong bases.

Hazardous Decomposition Products:

  • Upon combustion, may produce carbon monoxide, carbon dioxide, and sulfur oxides.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Is the container properly labeled and sealed? A->B C Label and seal the container appropriately. B->C No D Store in a designated hazardous waste accumulation area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or a licensed disposal vendor. D->E F Arrange for waste pickup and disposal. E->F G End: Waste properly disposed of. F->G

Caption: Decision workflow for the safe disposal of this compound.

Essential Safety and Logistics for Handling Oleyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemicals such as Oleyl Sulfate (B86663). Adherence to strict safety protocols and operational plans is critical to minimize exposure and mitigate risks. Oleyl sulfate is classified as a substance that can cause skin irritation and serious eye damage.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with this compound. The following table summarizes the required equipment.

Protection AreaRequired EquipmentSpecifications and Remarks
Eye/Face Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or be NIOSH (US) approved. A face shield is recommended when there is a splash hazard.[1][2]
Skin Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Gloves must be inspected for damage before use and should comply with EU Directive 89/686/EEC and the EN 374 standard.[1]
Impervious, flame-retardant laboratory coat or clothing.Provides protection against skin contact and prevents contamination of personal clothing.[1]
Respiratory Use in a well-ventilated area with local exhaust ventilation.If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used. For powders, a particulate filter respirator may be necessary.[1]

Operational Plan: Safe Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1]

  • PPE Inspection: Before beginning work, thoroughly inspect all PPE for any signs of damage, such as punctures in gloves or cracks in safety goggles.[1]

Step 2: Handling the Chemical

  • Avoid Contact: Prevent all direct contact with the skin and eyes by using appropriate tools like spatulas or scoops for transferring the chemical.[1][2]

  • Control Dust and Aerosols: Handle the substance carefully to avoid the formation of dust and aerosols.[1][2]

  • Ignition Sources: Keep this compound away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment where necessary.[1][2]

Step 3: Post-Handling Procedures

  • Decontamination: Immediately remove any clothing that becomes contaminated. Contaminated clothing should be thoroughly washed before being reused.[1][2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with pure water for at least 15 minutes, keeping the eyelids open. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[1][4]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation develops, seek medical help.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical consultation.[1][4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., used gloves, paper towels) in a suitable, closed, and clearly labeled container.[1][2]

  • Do not mix with other waste streams unless compatibility has been confirmed.[1]

Step 2: Arranging Disposal

  • Never discharge the chemical into drains or the environment.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1] Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[2]

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Check Ventilation Check Ventilation Inspect PPE Inspect PPE Check Ventilation->Inspect PPE Verify Emergency Equipment Verify Emergency Equipment Inspect PPE->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Transfer Chemical Transfer Chemical Don PPE->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Doff PPE Doff PPE Perform Experiment->Doff PPE Collect Waste Collect Waste Perform Experiment->Collect Waste Decontaminate Work Area Decontaminate Work Area Doff PPE->Decontaminate Work Area Wash Hands Wash Hands Decontaminate Work Area->Wash Hands Label Container Label Container Collect Waste->Label Container Arrange Pickup Arrange Pickup Label Container->Arrange Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.